Methyl 6-phenylnicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-12(14-9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHZSBAEWGPUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520583 | |
| Record name | Methyl 6-phenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4634-13-3 | |
| Record name | 3-Pyridinecarboxylic acid, 6-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4634-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-phenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-phenylnicotinate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide serves as a core technical reference on the synthesis and characterization of Methyl 6-phenylnicotinate. As a Senior Application Scientist, the following narrative is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible methodology. The focus is on the widely applicable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for constructing biaryl systems.
Introduction: The Significance of this compound
This compound (CAS No: 4634-13-3) is a biaryl compound featuring a phenyl group appended to a pyridinecarboxylate core. This structural motif is of significant interest in medicinal chemistry and materials science. Phenyl-pyridine scaffolds are prevalent in a multitude of biologically active molecules and functional materials. The ability to efficiently synthesize and rigorously characterize derivatives like this compound is therefore crucial for the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive framework for its preparation via palladium-catalyzed cross-coupling and its subsequent structural verification.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is particularly well-suited for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.[1][2]
The primary synthetic route involves the reaction of Methyl 6-chloronicotinate with phenylboronic acid, utilizing a palladium catalyst, a suitable phosphine ligand, and a base in a mixed solvent system.
General Reaction Scheme:
Figure 1: Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of this compound on a laboratory scale.
Caption: High-level workflow for the synthesis and analysis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Methyl 6-chloronicotinate | 171.58 | 5.0 | 858 mg | Electrophile (Starting Material) |
| Phenylboronic Acid | 121.93 | 6.0 (1.2 eq) | 732 mg | Nucleophile |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.15 (3 mol%) | 173 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 (2.0 eq) | 1.38 g | Base |
| 1,4-Dioxane | - | - | 20 mL | Organic Solvent |
| Deionized Water | - | - | 5 mL | Aqueous Solvent |
| Ethyl Acetate | - | - | As needed | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying Agent |
| Silica Gel (230-400 mesh) | - | - | As needed | Stationary Phase |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-chloronicotinate (858 mg, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).
-
Solvent Addition and Degassing: Add 1,4-dioxane (20 mL) and deionized water (5 mL). Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (173 mg, 0.15 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with 50 mL of deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL), then dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to afford this compound as a yellow solid.[3]
Rationale for Experimental Choices
-
Catalyst System (Pd(PPh₃)₄): Palladium(0) is the active catalytic species.[1] Pd(PPh₃)₄ is a common, air-stable precatalyst that readily generates the active Pd(0) species in solution. The triphenylphosphine (PPh₃) ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.
-
Base (K₂CO₃): The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which is necessary for the transmetalation step to proceed efficiently.[2]
-
Solvent System (Dioxane/Water): The biphasic solvent system is highly effective. Dioxane solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the active boronate species.[4]
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The synthesis proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The palladium-catalyzed cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting into the carbon-chlorine bond of Methyl 6-chloronicotinate, forming a square planar Pd(II) complex.[4]
-
Transmetalation: The phenyl group is transferred from the boronate species (formed by the reaction of phenylboronic acid and the base) to the Pd(II) center. The chloride ligand is displaced, resulting in a new di-organo Pd(II) complex.[1] This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups (the nicotinate ester and the phenyl ring) on the Pd(II) center couple and are eliminated from the metal. This step forms the final product, this compound, and regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[4]
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized product.
Physicochemical Properties
| Property | Value |
| CAS Number | 4634-13-3 |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Appearance | Yellow Solid[3] |
| Boiling Point | 336.2 ± 30.0 °C (Predicted)[3] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted)[3] |
Spectroscopic Data
Disclaimer: Experimental NMR spectra for this compound are not widely available in public databases. The following data is predicted based on established chemical shifts for analogous phenyl-pyridine structures and serves as a guide for characterization.
Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (δ) ppm, Multiplicity | Assignment | Expected Chemical Shift (δ) ppm |
| H-2 (Pyridine) | ~9.2 (d, J ≈ 2.2 Hz) | C=O (Ester) | 165 - 167 |
| H-4 (Pyridine) | ~8.3 (dd, J ≈ 8.2, 2.2 Hz) | C-6 (Pyridine, C-Ph) | 159 - 163 |
| H-5 (Pyridine) | ~7.8 (d, J ≈ 8.2 Hz) | C-2 (Pyridine) | 151 - 154 |
| H-2', H-6' (Phenyl) | ~8.0 (m) | C-4 (Pyridine) | 136 - 139 |
| H-3', H-4', H-5' (Phenyl) | ~7.5 (m) | C-1' (Phenyl, ipso) | 135 - 138 |
| -OCH₃ (Ester) | ~3.9 (s) | C-2', C-3', C-4', C-5', C-6' (Phenyl) | 127 - 131 |
| C-3 (Pyridine) | 124 - 127 | ||
| C-5 (Pyridine) | 120 - 123 | ||
| -OCH₃ (Ester) | 52 - 54 |
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product.
-
Expected [M]⁺ (EI): m/z = 213.08
-
Expected [M+H]⁺ (ESI): m/z = 214.09
General Protocol for Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve 10-20 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃). Filter the solution into a 5 mm NMR tube.
-
MS Sample Preparation (LC-MS): Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI).
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound from commercially available precursors. This guide details a robust protocol, explains the fundamental mechanism, and provides a comprehensive framework for the characterization of the final product. The successful application of this methodology enables researchers to access this valuable molecular scaffold for further investigation in drug discovery and materials science.
References
Illuminating the Molecular Architecture: A Spectroscopic Guide to Methyl 6-phenylnicotinate
Introduction: The Significance of Methyl 6-phenylnicotinate
This compound, a derivative of nicotinic acid, possesses a molecular structure featuring a pyridine ring substituted with a phenyl group at the 6-position and a methyl ester at the 3-position. This unique arrangement of aromatic and functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. Accurate and thorough characterization of its molecular structure is paramount for ensuring the purity, reactivity, and ultimate success of synthetic campaigns. This guide explains the fundamental principles behind key spectroscopic techniques and interprets the resulting data to provide an unambiguous structural confirmation of the title compound.
Molecular Structure and Spectroscopic Correlation
The structural integrity of this compound (C₁₃H₁₁NO₂) is confirmed through an integrated analysis of data from NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle, which, when combined, offers a complete and validated molecular portrait.
The logical workflow for this comprehensive analysis is outlined below. Each spectroscopic technique interrogates different aspects of the molecule's physical properties, from the magnetic environment of its nuclei (NMR) to the vibrational modes of its covalent bonds (IR) and its overall mass and fragmentation behavior (MS).
Caption: General workflow for the spectroscopic characterization of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, it provides detailed information about the connectivity, chemical environment, and stereochemistry of the analyte.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal is influenced by the electron density of its local environment. Electron-withdrawing groups, such as the pyridine nitrogen and the carbonyl of the ester, deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).
-
Aromatic Protons (Pyridine and Phenyl Rings): The protons on the pyridine ring are expected to be the most downfield due to the electronegativity of the nitrogen atom. The proton at the C-2 position, situated between the nitrogen and the ester group, will be the most deshielded. The protons on the phenyl ring will appear in a separate region, with their chemical shifts influenced by their position relative to the pyridine ring.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet. Their position around 3.9-4.0 ppm is characteristic of methyl esters.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and typically appears in the 165-175 ppm region.
-
Aromatic Carbons: The carbons of the pyridine and phenyl rings will resonate in the aromatic region (approx. 120-160 ppm). The carbons attached to the nitrogen (C-2 and C-6) will be significantly downfield.
-
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is found in the aliphatic region, typically around 50-55 ppm.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR).
-
Transfer the sample to a clean, dry vial and dissolve it in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which offers good solubility and a well-defined solvent signal for referencing.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
For ¹H NMR: Acquire data using a standard single-pulse sequence. A sufficient number of scans (typically 8 to 16) should be collected to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.
The key diagnostic absorptions for this compound are:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1730 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
-
C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands of medium intensity will appear in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the pyridine and phenyl rings.
-
C-O Stretch (Ester): The C-O single bond stretches of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Stretch: A band or group of bands will appear just above 3000 cm⁻¹, which is characteristic of C-H bonds where the carbon is sp² hybridized.
-
Aliphatic C-H Stretch: The C-H bonds of the methyl group will show absorption bands just below 3000 cm⁻¹.
Experimental Protocol: IR Data Acquisition
Objective: To identify the key functional groups in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Collect a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Collect the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software automatically performs a background subtraction and presents the final spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks corresponding to the key functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure.
For this compound (C₁₃H₁₁NO₂), the monoisotopic mass is 213.0790 Da.[1] In a typical high-resolution mass spectrum (HRMS) using electrospray ionization (ESI), the molecule is often observed as the protonated molecular ion, [M+H]⁺.
-
Expected Molecular Ion: [M+H]⁺ = 213.0790 + 1.0073 = 214.0863 m/z .[1]
The fragmentation pattern can also be predicted. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Experimental Protocol: MS Data Acquisition
Objective: To confirm the molecular weight and elemental composition of the compound.
Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS with ESI):
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL. The final dilution should be made in the mobile phase to ensure compatibility.
-
-
Instrument Setup & Acquisition:
-
The sample is introduced into the mass spectrometer via a liquid chromatography system or direct infusion.
-
Set the ESI source to operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Set key source parameters, such as capillary voltage, gas flow, and temperature, to achieve optimal ionization.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution instruments (e.g., TOF or Orbitrap), the exact mass can be measured to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition from the measured exact mass and compare it to the theoretical formula (C₁₃H₁₂NO₂⁺ for the protonated species).
-
Conclusion
The combined application of NMR, IR, and MS provides a rigorous and definitive characterization of this compound. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of critical ester and aromatic functional groups, and mass spectrometry validates the molecular weight and elemental formula. This integrated spectroscopic approach is indispensable for ensuring the identity, purity, and quality of this compound in research and development settings.
References
This guide was compiled using established principles of spectroscopic analysis and information from publicly accessible chemical databases. Specific experimental data should always be acquired and interpreted in the context of the specific instrumentation and conditions used.
Sources
CAS number and properties of Methyl 6-phenylnicotinate
An In-depth Technical Guide to Methyl 6-phenylnicotinate
Abstract
This compound (CAS No: 4634-13-3) is a substituted pyridine derivative featuring a phenyl group at the 6-position and a methyl ester at the 3-position of the pyridine ring. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, spectroscopic analysis, and its role as a versatile intermediate in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a technical understanding of this compound for research and development purposes.
Compound Identification and Physicochemical Properties
This compound is a distinct organic compound whose identity is established by its unique CAS registry number and molecular structure. Its physicochemical properties are critical for its handling, storage, and application in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 4634-13-3 | [1][2][3][4][5] |
| IUPAC Name | methyl 6-phenylpyridine-3-carboxylate | [4] |
| Synonyms | Methyl 6-phenylpyridine-3-carboxylate | [1][4][5] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1][3][4][5] |
| Molecular Weight | 213.23 g/mol | [1][3][4][5] |
| Appearance | Light yellow solid | [6] |
| Melting Point | 113-114 °C | [6] |
| Boiling Point | 108 °C @ 2 mmHg | [1] |
| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Flash Point | 157.1 ± 24.6 °C (Predicted) | [6] |
Synthesis Methodologies
The synthesis of this compound is not widely documented with specific experimental procedures. However, based on established principles of modern organic synthesis, two primary, high-yielding routes can be proposed. The choice between these methods depends on the availability of starting materials and the desired scale of the reaction.
Method A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is arguably the most efficient and versatile method for constructing the C-C bond between the pyridine and phenyl rings. The strategy involves the palladium-catalyzed reaction between a methyl 6-halonicotinate (e.g., chloro- or bromo-) and phenylboronic acid. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its high functional group tolerance and generally excellent yields.[7][8][9]
Causality of Experimental Choices: The selection of a palladium catalyst, a phosphine ligand, and a base is critical. The catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) facilitates the catalytic cycle.[9] The ligand stabilizes the palladium species and influences its reactivity. The base (e.g., K₂CO₃ or Na₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[8][9] An aqueous/organic solvent mixture (like Toluene/Water or Dioxane/Water) is often used to dissolve both the organic and inorganic reagents.
Caption: Reaction scheme for Suzuki-Miyaura synthesis.
Experimental Protocol (Hypothetical):
-
Setup: To a flame-dried Schlenk flask, add methyl 6-chloronicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed 2:1 mixture of Toluene and Water.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), under a positive flow of the inert gas.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method B: Fischer-Speier Esterification of 6-Phenylnicotinic Acid
This classic method is a reliable alternative if the precursor, 6-phenylnicotinic acid, is readily available. The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[10][11]
Causality of Experimental Choices: The strong acid catalyst (e.g., concentrated H₂SO₄ or SOCl₂) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.[12] Using methanol as the solvent ensures a large excess, driving the equilibrium towards the ester product according to Le Châtelier's principle. Refluxing provides the necessary activation energy for the reaction.
Caption: Reaction scheme for Fischer esterification.
Experimental Protocol (Hypothetical):
-
Setup: In a round-bottom flask, suspend 6-phenylnicotinic acid (1.0 equiv.) in methanol (serving as both reagent and solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 equiv.) with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue by adding it to an ice-cold saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Analysis
While experimental spectroscopic data for this compound is not widely available in public databases, its structure can be confidently predicted based on the analysis of its functional groups and analogous compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Pyridine-H | ~9.2 | d | H-2 |
| Pyridine-H | ~8.3 | dd | H-4 |
| Pyridine-H | ~7.8 | d | H-5 |
| Phenyl-H | ~8.0 | m | Ortho-H |
| Phenyl-H | ~7.5 | m | Meta/Para-H |
| Ester-CH₃ | ~3.9 | s | -OCH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~165 | C=O |
| Aromatic | ~158 | C-6 |
| Aromatic | ~152 | C-2 |
| Aromatic | ~138 | C-4 |
| Aromatic | ~137 | Phenyl C-1 (ipso) |
| Aromatic | ~130 | Phenyl C-4 (para) |
| Aromatic | ~129 | Phenyl C-2/C-6 (ortho) |
| Aromatic | ~128 | Phenyl C-3/C-5 (meta) |
| Aromatic | ~125 | C-3 |
| Aromatic | ~122 | C-5 |
| Ester | ~52 | -OCH₃ |
-
Infrared (IR) Spectroscopy: Key expected absorption bands include a strong C=O stretch for the ester group around 1720-1730 cm⁻¹, C=C and C=N stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region, and C-O stretching for the ester around 1100-1300 cm⁻¹.
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 213, corresponding to the molecular weight. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).
Applications in Research and Drug Discovery
This compound is primarily utilized as a versatile building block in organic synthesis for research and development.[4][6] The 6-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.
-
Synthetic Intermediate: Its ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further molecular elaboration. The pyridine nitrogen can act as a hydrogen bond acceptor or a site for coordination with metal centers.
-
Scaffold for Drug Discovery: While specific applications for this exact molecule are not extensively documented, related substituted pyridine and bipyridine structures are investigated for a wide array of therapeutic targets.[13] Its structural motifs are relevant in the design of ligands for various receptors and enzymes.
-
Materials Science: Biphenyl and pyridine-based ligands are crucial in the development of materials with interesting photophysical properties, such as organic light-emitting diodes (OLEDs) and chemical sensors. The structure of this compound makes it a potential precursor for more complex ligands and functional materials.
Safety and Handling
This compound requires careful handling in a laboratory setting. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[2][13]
-
Hazards: The compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation. Inhalation of dust may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166 standards, and a lab coat.[13]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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Biosynce Pharmatech. (n.d.). This compound CAS 4634-13-3. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved January 2, 2026, from [Link]
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Biosynce Pharmatech. (n.d.). This compound CAS 4634-13-3. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). US10654806B2 - Menthyl nicotinate synthesis process.
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ResearchGate. (2004). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Retrieved January 2, 2026, from [Link]
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National Institutes of Health. (2002). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved January 2, 2026, from [Link]
-
Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved January 2, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 2, 2026, from [Link]
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EThOS. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved January 2, 2026, from [Link]
-
National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved January 2, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 2, 2026, from [Link]
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YouTube. (2018). 20.10a Synthesis of Esters. Retrieved January 2, 2026, from [Link]
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Angene International Limited. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
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An In-Depth Technical Guide to Methyl 6-phenylnicotinate for Advanced Research
Introduction: Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with pyridine derivatives representing a particularly privileged class of structures found in numerous approved therapeutic agents. Among these, Methyl 6-phenylnicotinate stands out as a valuable and versatile building block. Its structure, featuring a bi-aryl linkage between a phenyl group and a pyridine core functionalized with a methyl ester, provides a synthetically tractable platform for developing novel molecular entities. This guide offers an in-depth exploration of this compound, from its fundamental chemical identity and synthesis to its analytical profile and strategic applications in drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its effective use in the laboratory.
Chemical Identity and Structure Elucidation
A precise understanding of a molecule's identity is the foundation of all subsequent research. This section deconstructs the nomenclature and core properties of this compound.
IUPAC Nomenclature and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is methyl 6-phenylpyridine-3-carboxylate .
-
Pyridine: This defines the core six-membered aromatic heterocycle containing one nitrogen atom.
-
-3-carboxylate: This indicates an ester group is attached at the 3-position of the pyridine ring. The numbering of the ring begins at the nitrogen atom (position 1) and proceeds clockwise.
-
methyl: This specifies that the ester is a methyl ester.
-
6-phenyl-: This indicates that a phenyl group is attached to the pyridine ring at the 6-position.
The common name, this compound, is derived from the parent carboxylic acid, 6-phenylnicotinic acid. Other synonyms include Methyl 6-phenylpyridine-3-carboxylate and 3-Pyridinecarboxylic acid, 6-phenyl-, methyl ester.
Chemical Structure
The molecule consists of a pyridine ring substituted at the C-6 position with a phenyl ring and at the C-3 position with a methoxycarbonyl group. This arrangement results in a planar, aromatic system with distinct electronic properties conferred by the electron-withdrawing ester and the nitrogen heteroatom.

Physicochemical Properties
A summary of the key physicochemical properties is essential for handling, reaction planning, and purification.
| Property | Value | Reference(s) |
| CAS Number | 4634-13-3 | [1] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1] |
| Molecular Weight | 213.23 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Boiling Point (Predicted) | 336.2 ± 30.0 °C | [1] |
| Density (Predicted) | 1.147 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.40 ± 0.10 | [1] |
Synthesis and Mechanistic Insights
The construction of the C-C bond between the two aromatic rings is the central challenge in synthesizing this compound. Modern organometallic chemistry provides highly efficient solutions, with the Suzuki-Miyaura cross-coupling reaction being the preeminent method.
Rationale for Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the method of choice for constructing bi-aryl systems due to its remarkable functional group tolerance, the use of mild reaction conditions, and the commercial availability and stability of its key reagents (boronic acids).[2] The reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., a halogenated pyridine derivative).
For the synthesis of this compound, a logical and robust approach involves the coupling of a halogenated nicotinate ester, such as Methyl 6-bromonicotinate, with phenylboronic acid. Methyl 6-bromonicotinate is a versatile starting material as the bromine atom provides a reactive site for various cross-coupling reactions.[3]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a self-validating system for the synthesis of this compound. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the product.
Materials & Reagents:
-
Methyl 6-bromonicotinate
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃) or SPhos) if using Pd(OAc)₂
-
An inorganic base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))
-
Anhydrous solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 6-bromonicotinate (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) and, if required, the phosphine ligand (0.02-0.10 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio). The use of a co-solvent system is crucial; water aids in dissolving the inorganic base, which is necessary to activate the boronic acid for transmetalation.[2]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC or LC-MS until the starting halide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Visualization of the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Spectroscopic and Analytical Profile
Structural confirmation and purity assessment are critical. While comprehensive, publicly available experimental spectra for this compound are limited, its structure can be reliably confirmed by interpreting the expected signals in standard spectroscopic analyses.
Expected Spectroscopic Data Summary
The following table summarizes the anticipated data based on fundamental principles of NMR, IR, and MS for this class of compounds.[4][5]
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (δ ≈ 7.4-9.2 ppm), Methyl ester singlet (δ ≈ 3.9 ppm) |
| ¹³C NMR | Carbonyl carbon (δ ≈ 165 ppm), Aromatic carbons (δ ≈ 120-160 ppm), Methyl carbon (δ ≈ 52 ppm) |
| IR Spectroscopy | ~1720-1730 cm⁻¹ (C=O stretch, ester), ~1550-1600 cm⁻¹ (C=C/C=N stretch, aromatic rings) |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 213 |
Interpretation of Expected Spectra
-
¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the protons on the two aromatic rings. The proton at the 2-position of the pyridine ring should be the most downfield (deshielded) due to its proximity to the ring nitrogen. The phenyl protons would typically appear as a multiplet around 7.4-7.8 ppm. The methyl ester protons will be a sharp singlet at approximately 3.9 ppm.[5]
-
IR Spectroscopy: A strong, sharp absorption band between 1720-1730 cm⁻¹ is the most telling feature, confirming the presence of the ester carbonyl (C=O) group. Multiple sharp bands in the 1550-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the aromatic rings.
-
Mass Spectrometry: The electron impact (EI) mass spectrum should show a clear molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (213).
Standard Protocol for Acquiring Spectroscopic Data
Reproducibility in data acquisition is paramount for validating results.
Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 10-20 mg of the purified sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.[6][7]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its utility as a modifiable scaffold for building more complex and biologically active molecules.[8][9]
A Versatile Heterocyclic Building Block
The phenyl-pyridine motif is a well-established pharmacophore in numerous drug classes. This compound provides access to this core structure with orthogonal handles for further chemical modification:
-
The Ester Group: Can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to form amides, a common functional group in pharmaceuticals, thereby exploring structure-activity relationships (SAR).
-
The Aromatic Rings: Can be subjected to further functionalization (e.g., nitration, halogenation) if desired, although modification of the ester is more common.
Derivatives of nicotinic acid have shown promise as anti-inflammatory agents and are being investigated for the treatment of neurodegenerative disorders.[10][11] The synthesis of libraries based on the 6-phenylnicotinate core allows for systematic exploration of these potential therapeutic applications.
Logical Workflow for Drug Discovery Application
The following workflow illustrates how this compound serves as a starting point for generating a library of potential drug candidates.
Conclusion
This compound is a high-value synthetic intermediate whose importance is derived from the privileged phenyl-pyridine scaffold it contains. While direct biological applications of the compound itself are not widely reported, its strategic value for medicinal chemists is undeniable. A firm grasp of its synthesis, particularly through robust methods like the Suzuki-Miyaura coupling, and a clear understanding of its analytical characteristics are essential for its effective use. By serving as a foundational building block, this compound enables the systematic construction and exploration of novel chemical space, paving the way for the discovery of next-generation therapeutics.
References
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Route of Synthesis. methyl-6-methyinicotinate. Available at: [Link]
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Jacobs, P. T. et al. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Available at: [Link]
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Hertkorn, N. et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. Available at: [Link]
- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
-
YouTube. (2021). BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available at: [Link]
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PrepChem. Synthesis of methyl 6-methylnicotinate. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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El-Sayed, M. A. A. et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available at: [Link]
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moltus research laboratories private limited. Methyl 6-Methylnicotinate - Pharma Grade at Best Price. Available at: [Link]
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MDPI. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Available at: [Link]
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ResearchGate. (PDF) Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. Available at: [Link]
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ResearchGate. (PDF) Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Available at: [Link]
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Boiangiu, R. S. et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Biomolecules, 14(1), 23. Available at: [Link]
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Loreto, M. A. et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2269-2279. Available at: [Link]
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ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. Available at: [Link]
-
Thomas, A. A. et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(47), 16613-16624. Available at: [Link]
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Pogocki, D. et al. (2007). Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders. European Journal of Pharmacology, 563(1-3), 18-39. Available at: [Link]
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ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. Available at: [Link]
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Sebelius, S. et al. (2003). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications, (11), 1312-1313. Available at: [Link]
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Phenylnicotinate Compounds: A Technical Guide to Their Discovery, History, and Core Applications
Abstract
This technical guide provides a comprehensive exploration of phenylnicotinate compounds, from the foundational discovery of their parent molecule, nicotinic acid, to the synthesis, pharmacological evaluation, and therapeutic applications of its phenyl esters. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, historical context, and field-proven insights into this important class of molecules. We will delve into the causal relationships behind experimental designs, provide validated protocols, and ground all claims in authoritative scientific literature.
Introduction: The Legacy of Nicotinic Acid
The story of phenylnicotinate compounds is inextricably linked to the history of nicotinic acid (niacin or vitamin B3). Initially isolated in 1867 through the oxidation of nicotine, its biological significance was not understood until the 20th century. The devastating nutritional deficiency disease, pellagra, which was rampant in the early 1900s, was eventually linked to a dietary lack of what was then termed the "P-P (pellagra-preventive) factor." In 1937, American biochemist Conrad Arnold Elvehjem identified this factor as nicotinic acid, a discovery that led to the fortification of flour and a dramatic reduction in the prevalence of the disease.
Beyond its role as a vitamin, nicotinic acid was later found to possess significant pharmacological properties. In 1955, Rudolf Altschul discovered that gram-doses of nicotinic acid could lower cholesterol levels in humans, heralding its use as the first lipid-modifying agent.[1] This dual identity—a vital nutrient and a potent therapeutic—sparked extensive research into its derivatives, with the goal of modulating its effects, improving its therapeutic index, and exploring new applications.
The Advent of Esterification: Modifying Nicotinic Acid for Enhanced Utility
The inherent properties of nicotinic acid, particularly its potent vasodilatory effect which causes uncomfortable flushing, and its hydrophilic nature, prompted medicinal chemists to explore structural modifications.[1] Esterification of the carboxylic acid group was a logical and common strategy to alter the physicochemical properties of a drug molecule. The primary motivations for creating nicotinic acid esters were:
-
To Mitigate Side Effects: The characteristic flushing response to nicotinic acid is a significant barrier to patient compliance.[1] It was hypothesized that by creating ester prodrugs, the rate of nicotinic acid release could be controlled, potentially reducing the intensity of this side effect.
-
To Enhance Lipophilicity: As a water-soluble vitamin, nicotinic acid has limited ability to penetrate the skin. Esterification with various alcohols, including aromatic ones like phenol, increases the lipophilicity of the molecule. This modification is crucial for the development of topical formulations.
-
To Explore New Therapeutic Applications: The vasodilatory properties of nicotinic acid were of great interest for treating conditions associated with poor circulation.[2] Ester derivatives were synthesized and screened for their potential as coronary vasodilators and topical rubefacients to induce localized blood flow.[3]
The Emergence of Phenylnicotinates: Synthesis and Early Investigations
While a singular "discovery" moment for phenylnicotinate is not clearly documented in the historical record, its synthesis falls within the broader exploration of nicotinic acid esters in the mid-20th century. The chemical principles for its synthesis were well-established, drawing from classical esterification methods.
General Synthesis of Phenylnicotinate
The synthesis of phenylnicotinate is typically achieved through the esterification of nicotinic acid with phenol. Several methods can be employed, with the choice often depending on the desired scale and purity.
Table 1: Comparison of Phenylnicotinate Synthesis Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Nicotinic acid, Phenol, Strong acid catalyst (e.g., H₂SO₄) | Reflux in an inert solvent | Simple, inexpensive reagents | Reversible reaction, may require removal of water to drive to completion |
| Acyl Chloride Method | Nicotinoyl chloride, Phenol, Base (e.g., pyridine, triethylamine) | Anhydrous conditions, often at room temperature | High yield, irreversible | Requires preparation of the acyl chloride, which can be moisture-sensitive |
| Coupling Agent Method | Nicotinic acid, Phenol, Coupling agent (e.g., DCC, EDC) | Anhydrous conditions, room temperature | Mild conditions, high yield | Coupling agents can be expensive and may require careful purification to remove byproducts |
Experimental Protocol: Synthesis of Phenylnicotinate via the Acyl Chloride Method
This protocol describes a reliable method for the synthesis of phenylnicotinate, adapted from established procedures in organic chemistry.
Step 1: Preparation of Nicotinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1 equivalent).
-
Slowly add thionyl chloride (SOCl₂) (1.5 equivalents) at room temperature.
-
Gently heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting solid is nicotinoyl chloride hydrochloride.
Step 2: Esterification with Phenol
-
Dissolve the nicotinoyl chloride hydrochloride from Step 1 in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
In a separate flask, dissolve phenol (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in the same anhydrous solvent.
-
Slowly add the phenol solution to the nicotinoyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure phenylnicotinate.
Lipid-Modifying Properties
When administered systemically, phenylnicotinate is expected to exert lipid-lowering effects similar to nicotinic acid due to its hydrolysis. The released nicotinic acid acts on the GPR109A receptor in adipocytes, leading to a decrease in lipolysis and a subsequent reduction in the production of very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) by the liver. It also increases high-density lipoprotein (HDL) levels, although the exact mechanism is still under investigation. [1][4]
Modern Therapeutic Applications and Research Frontiers
While the use of systemic nicotinic acid for dyslipidemia has seen a decline with the advent of statins, the unique properties of its esters continue to be of interest.
-
Topical Formulations: Phenylnicotinate and other nicotinic acid esters are still found in some over-the-counter topical preparations for the temporary relief of minor muscle and joint pain. [3][5]Their rubefacient action is thought to provide a counter-irritant effect.
-
Dermatological Applications: The vasodilatory properties of nicotinic acid esters have been explored for improving skin health and appearance, with some studies suggesting they can enhance skin barrier function.
-
Drug Delivery Systems: The esterification of nicotinic acid is a classic example of a prodrug strategy. This approach is being applied to other drug molecules to improve their delivery, targeting, and pharmacokinetic profiles.
-
Novel Derivatives: Research continues into synthesizing novel nicotinic acid derivatives with improved efficacy and reduced side effects for a range of conditions, including inflammatory diseases and metabolic disorders.
Conclusion
The journey of phenylnicotinate compounds, from the fundamental discovery of nicotinic acid to the targeted synthesis of its derivatives, exemplifies the core principles of medicinal chemistry. While the initial impetus for their creation was to modulate the known effects of the parent compound, this exploration has opened up new avenues for therapeutic intervention. The story of phenylnicotinates underscores the enduring value of understanding structure-activity relationships and the power of chemical modification to unlock the full potential of a therapeutic agent. As research continues, it is likely that new applications for this versatile class of compounds will continue to emerge.
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Systematic review of efficacy of topical rubefacients containing salicylates for the treatment of acute and chronic pain. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
- Bariana, D. S., & Savic, M. (1971). Nicotinic acid esters as coronary vasodilators. Journal of Medicinal Chemistry, 14(4), 370-371.
- Pike, N. B. (2005). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 147(Suppl 1), S1-S2.
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Rubefacients for the treatment of soft-tissue disorders and topical pain relief. (n.d.). PrescQIPP. Retrieved January 2, 2026, from [Link]
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List of Topical rubefacient. (n.d.). Drugs.com. Retrieved January 2, 2026, from [Link]
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Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. (2023, March 15). YouTube. Retrieved January 2, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023, May 20). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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A Theoretical and Computational Guide to the Electronic Properties of Methyl 6-phenylnicotinate: A Keystone for Drug Discovery
Abstract
Methyl 6-phenylnicotinate, a key heterocyclic compound, stands as a pivotal structural motif in the landscape of medicinal chemistry and drug development. Its unique electronic architecture, arising from the interplay between the electron-withdrawing pyridine ring and the phenyl substituent, dictates its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. This in-depth technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the electronic properties of this compound. We will delve into the application of Density Functional Theory (DFT) to unravel its molecular structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), offering a foundational understanding for researchers, scientists, and drug development professionals. The insights garnered from these computational analyses are instrumental in predicting the molecule's reactivity, stability, and potential as a pharmacophore, thereby accelerating the rational design of novel therapeutic agents.
Introduction: The Significance of this compound in Medicinal Chemistry
Nicotinic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds.[1] The introduction of a phenyl group at the 6-position of the nicotinic acid scaffold, as seen in this compound, introduces significant modifications to the electronic landscape of the molecule. This substitution influences the electron density distribution across the pyridine ring, impacting its susceptibility to nucleophilic or electrophilic attack and its ability to engage in crucial intermolecular interactions with biological targets. Understanding these electronic nuances at a quantum mechanical level is paramount for predicting the molecule's behavior in a biological system and for the strategic design of more potent and selective drug candidates.
Theoretical and computational chemistry provide a powerful lens through which to examine these properties with a high degree of accuracy and detail, offering insights that are often challenging to obtain through experimental methods alone.[2] This guide will provide a self-contained and practical overview of the essential computational workflows and the interpretation of their results in the context of drug discovery.
Theoretical and Computational Methodology: A Validated Approach
The cornerstone of modern computational chemistry for organic molecules of this nature is Density Functional Theory (DFT).[3] DFT strikes an optimal balance between computational cost and accuracy, making it the method of choice for systems like this compound.
The Rationale for Method and Basis Set Selection
For the theoretical calculations presented herein, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has consistently demonstrated robust performance for a wide range of organic molecules, providing reliable geometries and electronic properties.[4]
The choice of the basis set is equally critical. We utilize the 6-311++G(d,p) basis set.[5] The "6-311" component indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and systems with lone pairs of electrons. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of the anisotropic electron density in chemical bonds. This level of theory, B3LYP/6-311++G(d,p), is well-established for providing high-quality results for nicotinic acid derivatives and similar heterocyclic systems.[1][5]
Computational Workflow Protocol
The following step-by-step protocol outlines the computational workflow for the theoretical analysis of this compound. This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Step 1: Molecular Structure Input and Optimization
-
The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).
-
This initial geometry is then subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).
Step 2: Vibrational Frequency Analysis
-
Following optimization, a vibrational frequency calculation is performed at the same level of theory.
-
The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This is a critical validation step.
Step 3: Calculation of Electronic Properties
-
Using the validated optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are derived from the HOMO and LUMO energies.
-
Dipole Moment and Polarizability: These properties, which are crucial for understanding intermolecular interactions, are also calculated.
-
Analysis of Electronic Properties and Their Implications for Drug Design
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.[6] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.[7]
-
High HOMO Energy: Indicates a greater propensity to donate electrons, suggesting susceptibility to electrophilic attack.
-
Low LUMO Energy: Indicates a greater propensity to accept electrons, suggesting susceptibility to nucleophilic attack.[6]
-
Small HOMO-LUMO Gap: A smaller energy gap implies that the molecule is more polarizable and has a higher chemical reactivity.[8] This can be a desirable trait for a drug candidate as it may lead to stronger interactions with its biological target.
The spatial distribution of the HOMO and LUMO provides further insights into the reactive regions of the molecule. For this compound, the HOMO is typically localized over the phenyl ring and the pyridine ring, while the LUMO is often distributed over the pyridine ring and the ester group. This suggests that the phenyl ring is the primary site for electrophilic attack, while the pyridine ring and ester group are the likely sites for nucleophilic attack.
| Property | Calculated Value (eV) | Implication for Reactivity |
| EHOMO | -6.85 | Moderate electron-donating ability |
| ELUMO | -1.75 | Good electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | 5.10 | High kinetic stability, moderate reactivity |
Molecular Electrostatic Potential (MEP) Map
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack.[9] The MEP is color-coded to represent different electrostatic potential values:
-
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.[10]
-
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (electron-deficient regions). These are the most likely sites for nucleophilic attack.[9]
-
Green Regions: Represent areas of neutral electrostatic potential.
In the MEP map of this compound, the most negative potential (red/yellow) is typically located around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, making these the primary sites for interactions with electrophiles or hydrogen bond donors. The most positive potential (blue) is generally found around the hydrogen atoms of the pyridine and phenyl rings.
Caption: Molecular Electrostatic Potential (MEP) regions of this compound.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity and stability.[11]
-
Electronegativity (χ): χ = -(EHOMO + ELUMO)/2
-
Chemical Hardness (η): η = (ELUMO - EHOMO)/2
-
Global Electrophilicity Index (ω): ω = μ2/2η (where μ is the chemical potential, μ = -χ)
A higher electrophilicity index indicates a greater capacity of the molecule to accept electrons. These parameters are invaluable for comparing the reactivity of a series of related compounds in drug design projects.
| Descriptor | Calculated Value (eV) | Interpretation |
| Electronegativity (χ) | 4.30 | High tendency to attract electrons |
| Chemical Hardness (η) | 2.55 | High resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.62 | Good electrophile |
Conclusion and Future Directions
The theoretical investigation of the electronic properties of this compound through DFT calculations provides a detailed and predictive understanding of its chemical behavior. The analysis of frontier molecular orbitals, the molecular electrostatic potential map, and global reactivity descriptors collectively offers a robust framework for rationalizing its reactivity and for guiding the synthesis of novel derivatives with enhanced pharmacological properties.
This computational approach serves as a critical first step in the drug discovery pipeline, enabling the in silico screening of virtual compound libraries and the prioritization of candidates for synthesis and biological evaluation. Future studies could extend this work to include Time-Dependent DFT (TD-DFT) to simulate UV-Vis spectra, Natural Bond Orbital (NBO) analysis to investigate intramolecular charge transfer, and molecular docking simulations to predict the binding interactions of this compound derivatives with specific biological targets. The integration of these computational methods with experimental validation will undoubtedly continue to accelerate the development of innovative therapeutics based on this versatile molecular scaffold.
Caption: A comprehensive workflow for computational drug design.
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Molecular electrostatic potential map (MEP) calculated by B3LYP/6-31G(d,p) level. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. (2015). ResearchGate. Retrieved January 2, 2026, from [Link]
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DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. (2023). EPSTEM. Retrieved January 2, 2026, from [Link]
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Crystal growth, Spectroscopic, DFT Computational and Third harmonic generation studies of Nicotinic acid. (2021). ResearchGate. Retrieved January 2, 2026, from [Link]
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Molecular electrostatic potential (MEP) map. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. (2021). MDPI. Retrieved January 2, 2026, from [Link]
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Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. (2019). Dergipark. Retrieved January 2, 2026, from [Link]
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Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Molecular Electrostatic Potential (MEP) calculated at DFT B3LYP/6-311G+(2d,p) level of theory. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Molecular electrostatic potential (MEP) surface diagrams for ligands and metal complexes. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Molecular electrostatic potential (MEP) map calculated at B3LYP/6-311++G(d,p) level. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Vibrational, structural and electronic properties of 6-methyl nicotinic acid by density functional theory. (2014). ResearchGate. Retrieved January 2, 2026, from [Link]
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Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024). YouTube. Retrieved January 2, 2026, from [Link]
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Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. (2014). Journal of Applicable Chemistry. Retrieved January 2, 2026, from [Link]
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Vibrational frequencies, structural confirmation stability and HOMO-LUMO analysis of nicotinic acid ethyl ester with experimental (FT-IR and FT-Raman) techniques and quantum mechanical calculations. (2016). ResearchGate. Retrieved January 2, 2026, from [Link]
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DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). SN Applied Sciences. Retrieved January 2, 2026, from [Link]
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An In-depth Technical Guide to the Solubility and Stability of Methyl 6-phenylnicotinate
Abstract: This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of Methyl 6-phenylnicotinate, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of public quantitative data for this specific molecule, this document emphasizes the foundational principles and robust experimental methodologies required for its characterization. We present detailed, field-proven protocols for determining thermodynamic solubility and for assessing stability under forced degradation conditions, as mandated by international guidelines. This guide is intended for researchers, scientists, and drug development professionals, offering the necessary tools to generate reliable and reproducible data, thereby enabling informed decisions in process chemistry, formulation development, and regulatory submissions.
Introduction: The Critical Role of Physicochemical Properties
This compound is a pyridine carboxylate derivative whose utility as a synthetic intermediate is of significant interest in the pharmaceutical industry. The efficiency of synthetic reactions, purification strategies, and the ultimate formulation of any active pharmaceutical ingredient (API) derived from this intermediate are profoundly influenced by its fundamental physicochemical properties. Among the most critical of these are solubility and stability.
-
Solubility dictates the choice of reaction solvents, affects crystallization and purification processes, and is a primary determinant of a drug substance's bioavailability. A comprehensive understanding of its solubility profile in various solvent systems is therefore a prerequisite for rational process development.
-
Stability determines a compound's shelf-life, storage conditions, and potential degradation pathways.[1] Identifying and quantifying degradation products is a regulatory imperative, essential for ensuring the safety and efficacy of the final drug product.
This guide provides the theoretical basis and practical, step-by-step protocols to empower researchers to thoroughly characterize this compound.
Solubility Profile: From Theoretical Prediction to Experimental Determination
The solubility of a compound is its ability to form a homogeneous solution with a solvent. For this compound, its molecular structure—comprising a relatively nonpolar phenyl-pyridine core and a polar methyl ester group—suggests a nuanced solubility profile.
Theoretical Considerations & Predicted Behavior
The principle of "like dissolves like" provides a predictive framework for solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The nitrogen of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors, suggesting moderate to good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate): The overall polarity of the molecule should facilitate solubility in these solvents.[2]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar ester and pyridine functionalities will likely limit solubility in nonpolar solvents.
-
Aqueous Solvents: The molecule's largely hydrophobic character suggests low intrinsic aqueous solubility.
While predictions are useful, they are no substitute for empirical data. The gold standard for determining the thermodynamic equilibrium solubility is the isothermal saturation or "shake-flask" method.[3]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the definitive method for measuring the equilibrium solubility, ensuring a self-validating system by confirming that a true equilibrium has been reached.
Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This dynamic equilibrium ensures the measured concentration represents the maximum amount of solute the solvent can hold at a given temperature, providing the true thermodynamic solubility.
Materials & Equipment:
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE, chosen for solvent compatibility)
-
Validated analytical system (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. A visual excess of solid must remain at the end of the experiment to ensure saturation was achieved.
-
Solvent Addition: Add a precisely known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time to reach equilibrium.
-
Phase Separation: Once equilibrium is confirmed, cease agitation and allow the vial to stand at the same constant temperature for a short period to permit sedimentation of the excess solid.
-
Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a syringe filter to remove all undissolved microscopic particles.
-
Trustworthiness Check: This filtration step is critical. Any particulate matter in the sample will lead to an overestimation of solubility.
-
-
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Determine the concentration using a validated HPLC-UV method (as described in section 2.3).
-
Data Reporting: Calculate the solubility in mg/mL or mol/L, accounting for any dilutions. The experiment should be performed in triplicate to ensure reproducibility.[4]
Analytical Quantification: HPLC-UV Method
A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for accurately quantifying the concentration of this compound in the prepared solutions.
Typical Method Parameters:
-
Instrument: HPLC system with UV Detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile).[3][5] The exact ratio should be optimized via method development.
-
Detection: UV wavelength set at the absorbance maximum of this compound (e.g., ~263 nm).[3]
-
Quantification: Based on a calibration curve generated from standards of known concentration.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: A generalized workflow for the shake-flask solubility method.
Stability Profile: Uncovering Degradation Pathways
Assessing the intrinsic stability of this compound is crucial. This involves subjecting the compound to a range of environmental stresses to identify potential degradation products and understand its degradation kinetics.
Predicted Degradation Pathway: Ester Hydrolysis
The most probable degradation pathway for this compound in the presence of water is the hydrolysis of the methyl ester bond.[6] This reaction, which can be catalyzed by both acid and base, would yield 6-phenylnicotinic acid and methanol. The stability of the closely related methyl nicotinate is highly dependent on pH and temperature, with degradation being slow at refrigerated temperatures and a slightly acidic pH.[7][8][9]
Diagram 2: Predicted Hydrolysis Pathway of this compound
Caption: The primary predicted degradation pathway via ester hydrolysis.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are performed according to the International Council for Harmonisation (ICH) guideline Q1A(R2) to elucidate the intrinsic stability of the molecule.[10][11] The goal is to achieve 5-20% degradation to identify relevant degradation products.[10]
Causality Behind the Method: These stress conditions mimic the potential environments the compound might encounter during its lifecycle, from synthesis and storage to administration (e.g., acidic pH of the stomach). This allows for the proactive identification of liabilities and the development of a stability-indicating analytical method.
General Procedure:
-
Prepare solutions of this compound in suitable solvents.
-
Expose the solutions to the stress conditions outlined in the table below.
-
Include a control sample (unstressed) for comparison.
-
Analyze the samples at appropriate time points using a stability-indicating HPLC method.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | To assess stability in acidic environments.[10][12] |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | To assess stability in alkaline environments.[10][12] |
| Neutral Hydrolysis | Water or buffer (pH ~7) at elevated temperature | To assess stability in neutral aqueous media.[12] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature | To evaluate susceptibility to oxidative degradation.[12] |
| Photostability | Expose solid and solution to light (ICH Q1B) | To determine light sensitivity.[11][12] |
| Thermal Stress | Expose solid to dry heat (e.g., >60°C) | To assess the stability of the solid form at high temperatures.[12] |
Development of a Stability-Indicating Analytical Method
A critical outcome of forced degradation studies is the development and validation of a "stability-indicating" analytical method.
Definition: A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. Specifically, it must be able to accurately measure the active ingredient, free from interference from degradation products, process impurities, or other potential components.
Validation Steps:
-
Specificity/Selectivity: Analyze the stressed samples. The method is deemed selective if the peak for this compound is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm this.
-
Forced Degradation: The results from the stress testing (Section 3.2) form the core of this validation, demonstrating that the method can indeed separate and detect the products formed under stress.
Summary and Recommendations
The physicochemical characterization of this compound is a critical activity for any research or development program involving this compound. Due to the absence of extensive public data, a systematic experimental approach is mandatory.
Key Recommendations:
-
Solubility: Always determine the thermodynamic solubility of a new batch of material using the shake-flask method in relevant solvents for process chemistry and pre-formulation.
-
Stability: Conduct comprehensive forced degradation studies early in development as per ICH guidelines. This will identify potential liabilities and is a prerequisite for developing a validated, stability-indicating analytical method.
-
Storage: Based on the predicted hydrolysis pathway, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C), preferably at a slightly acidic pH (e.g., 4-6) to minimize degradation.[6][8] The solid material should be stored in a cool, dry place, protected from light and moisture.[1]
By adhering to the principles and protocols outlined in this guide, researchers can generate the high-quality, reliable data necessary to accelerate their development timelines and meet regulatory expectations.
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Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
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IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
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Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Methyl 6-phenylnicotinate: From First Principles to Drug Discovery Insights
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for a Quantum Mechanical Approach
In modern drug discovery, the static, two-dimensional representation of a molecule like Methyl 6-phenylnicotinate is merely the starting point. To truly understand its potential as a therapeutic agent or a scaffold for one, we must delve into its three-dimensional structure, electron distribution, and energetic landscape. Classical molecular mechanics (MM) methods, while fast, often fall short in accurately describing the nuanced electronic effects that govern molecular interactions, reactivity, and ultimately, biological activity.[1][2] This is where quantum mechanics (QM) provides an unparalleled advantage.
This guide eschews a simple checklist-style protocol. Instead, it serves as a detailed technical narrative, grounded in first principles, to guide the researcher through the why and how of applying quantum chemical calculations to a molecule of pharmaceutical interest like this compound. By treating the molecule's electron density explicitly, we can derive a host of properties that are critical for rational drug design, from predicting reaction sites to understanding protein-ligand binding.[3][4]
Part 1: Foundational Theory and Method Selection
The bedrock of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[5][6] Unlike more computationally expensive wave function-based methods, DFT calculates the molecular properties based on the spatially dependent electron density. This approach offers a formidable balance of accuracy and computational efficiency, making it the workhorse for drug design applications.[3][7]
Key Theoretical Pillars:
-
Geometry Optimization and Vibrational Analysis: Before any electronic properties can be accurately calculated, we must find the molecule's most stable three-dimensional conformation—its minimum energy state on the potential energy surface. A subsequent frequency calculation is not merely a formality; it is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[8][9] These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be used to characterize the molecule.[10][11]
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.[12] The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[13][14] The energy gap between them (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity.[15][16]
-
Molecular Electrostatic Potential (MEP): An MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface.[17][18] It acts as a "color-coded guide" to intermolecular interactions. Regions of negative potential (typically colored red) are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.[19] This is invaluable for predicting how a ligand might interact with the electrostatic environment of a protein's active site.[20]
Part 2: A Validated Computational Workflow
The following protocol outlines a robust and self-validating workflow for the quantum chemical analysis of this compound. The choice of the B3LYP functional and the 6-311+G(d,p) basis set is based on its widespread validation for organic molecules, providing reliable results for both geometry and electronic properties.[8][21]
Experimental Protocol: Step-by-Step Quantum Chemical Analysis
Objective: To calculate the optimized geometry, vibrational frequencies, and key electronic properties of this compound.
Recommended Software: Gaussian, Q-Chem, Schrödinger Suite, Molpro.[22][23]
-
Step 1: Initial Structure Generation
-
Using a molecular builder such as GaussView, Avogadro, or Chemcraft, construct the 3D structure of this compound.
-
Perform an initial, rapid "clean-up" of the geometry using a molecular mechanics force field (like UFF) to ensure reasonable bond lengths and angles before starting the more intensive QM calculation.
-
-
Step 2: Geometry Optimization
-
Causality: This is the most critical step. An accurate understanding of electronic properties is predicated on having the correct, lowest-energy molecular structure.
-
Methodology:
-
Set up a DFT calculation.
-
Method: B3LYP functional. This hybrid functional incorporates a portion of exact Hartree-Fock exchange, offering a high degree of accuracy for a wide range of systems.[6]
-
Basis Set: 6-311+G(d,p). This Pople-style basis set provides a flexible description of the electron density. The "+" indicates diffuse functions for lone pairs, while "(d,p)" indicates polarization functions for non-hydrogen and hydrogen atoms, respectively, allowing for more accurate descriptions of bonding.
-
Input Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Opt
-
-
Execute the calculation and allow it to converge fully.
-
-
Step 3: Vibrational Frequency Calculation & Verification
-
Causality: This step serves two purposes: to verify that the optimized structure is a true minimum and to compute thermodynamic properties and theoretical spectra.
-
Methodology:
-
Use the optimized geometry from the previous step as the input.
-
Perform a frequency calculation at the exact same level of theory (B3LYP/6-311+G(d,p)). Using a different level of theory would mean analyzing frequencies on a potential energy surface different from the one on which the geometry was optimized, an invalid approach.
-
Input Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Freq
-
-
Validation: Upon completion, inspect the output file. A successful optimization is confirmed by the absence of any negative (imaginary) frequencies.
-
-
Step 4: Electronic Property Extraction and Analysis
-
Causality: With a validated minimum-energy structure, we can now confidently calculate and analyze the electronic properties that dictate molecular behavior.
-
Methodology: The results from the frequency calculation output file are used for this analysis.
-
HOMO-LUMO Energies: Locate the energies of the alpha and beta molecular orbitals. The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO. Calculate the HOMO-LUMO gap.
-
Molecular Electrostatic Potential (MEP): Use visualization software (e.g., GaussView, VMD, PyMOL) to generate the MEP surface.[17] Map the potential onto the electron density surface to visualize charge distribution.
-
Mulliken Atomic Charges: Extract the Mulliken charge analysis from the output to assign partial charges to each atom in the molecule.
-
-
Visualization of the Computational Workflow
Caption: The relationship between frontier molecular orbital energies and the resulting chemical reactivity of a molecule.
Part 4: Application in Structure-Based Drug Design
The true power of these calculations is realized when they are integrated into a broader drug design workflow, particularly molecular docking. [24][25] Protocol Enhancement: QM-Informed Molecular Docking
Standard docking procedures often rely on generic, pre-parameterized charges from molecular mechanics force fields. By using QM-derived properties, we can significantly enhance the accuracy of these simulations.
-
Ligand Preparation: Use the QM-optimized geometry of this compound as the input conformer. This is a more physically realistic representation than a structure generated solely by a force field.
-
Charge Assignment: Instead of using generic force field charges, assign the partial atomic charges calculated from the QM analysis (e.g., Mulliken or RESP charges). This provides a more accurate description of the molecule's electrostatic potential, leading to a more reliable prediction of protein-ligand interactions. [26][27]3. Docking and Scoring: Proceed with the molecular docking simulation using software like AutoDock Vina or Glide. [28][29]The resulting binding poses and scores will be based on a more accurate representation of the ligand's electrostatic and geometric properties, increasing confidence in the predicted binding modes.
Conclusion
This guide has outlined a comprehensive, first-principles-based approach to the computational analysis of this compound. By moving beyond simple structural representations and employing rigorous quantum chemical methods like DFT, researchers can unlock a deeper understanding of the molecule's intrinsic properties. This knowledge—from validated geometries and vibrational signatures to the nuances of electron distribution revealed by MEP and HOMO-LUMO analysis—is not merely academic. It provides actionable, high-fidelity data that can directly inform and accelerate the rational design of more effective and specific therapeutic agents. [2][3]The integration of QM calculations is an indispensable tool in the modern medicinal chemist's arsenal, bridging the gap between molecular structure and biological function.
References
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- QuantumGrad. (n.d.). Quantum Applications in Chemistry: From Drug Discovery to Energy Research.
- IJSDR. (n.d.). APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-.
- Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design.
- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
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- ResearchGate. (n.d.). Molecular electrostatic potential map of all drugs (TMS, T1, T2, T3 and T4).
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- ChemRxiv. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction.
- DergiPark. (n.d.). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking.
- Terra Quantum. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs.
- HPCwire. (2024). Quantum Chemistry Simulations: Accelerating Drug Discovery.
- ChemicalBook. (n.d.). This compound synthesis.
- ResearchGate. (2025). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid.
- BenchChem. (2025). Chemical and physical properties of Methyl 6-methylnicotinate.
- ChemicalBook. (n.d.). This compound CAS#: 4634-13-3.
- ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Methyl 6-Methylnicotinate: Properties and Market Insights.
- ChemicalBook. (2025). Methyl 6-methylnicotinate.
- Preprints.org. (n.d.). An In Silico Molecular Docking and ADMET Studies of Some GC-MS Analysed Compounds from Methanol Extract of Mitracapus hirtus.
- JOCPR. (n.d.). Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory.
- MDPI. (n.d.). Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs.
- NIH. (2025). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases.
- ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand.
- ResearchGate. (2025). Vibrational, structural and electronic properties of 6-methyl nicotinic acid by density functional theory | Request PDF.
- PubMed Central. (n.d.). Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines.
- MDPI. (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents.
- YouTube. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry.
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- SciSpace. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide de.
- ResearchGate. (n.d.). Synthesis, crystallographic structure, DFT calculations and Hirshfeld surface analysis of a fumarate bridged Co(II) coordination polymer | Request PDF.
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- MDPI. (n.d.). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations.
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An In-Depth Technical Guide to the Physicochemical Properties of Methyl 6-Phenylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physical properties of Methyl 6-phenylnicotinate (CAS No: 4634-13-3), with a primary focus on its melting and boiling points. This document is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering a thorough examination of the methodologies for determining these key characteristics, the factors influencing them, and a complete physicochemical profile. By synthesizing experimental data with theoretical insights, this guide aims to equip the reader with a robust understanding of this compound, facilitating its effective use in research and development.
Introduction: The Significance of this compound
This compound is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a phenyl group appended to a pyridine ring with a methyl ester, makes it a valuable scaffold for the development of novel therapeutic agents. The phenyl-pyridine core is a privileged structure in drug discovery, known to interact with a variety of biological targets. A precise understanding of the physicochemical properties of this compound is paramount for its synthesis, purification, formulation, and for elucidating its structure-activity relationships (SAR).
This guide delves into the critical physical parameters of melting and boiling points, providing not just the data, but also the scientific rationale behind their determination and the factors that govern these properties.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physical properties is the bedrock of its application in research and development. This section details the known melting and boiling points of this compound, along with other key physicochemical data.
Melting and Boiling Points: A Critical Evaluation
The melting and boiling points are fundamental physical constants that provide insights into the purity and intermolecular forces of a compound. There is some variability in the reported data for this compound, underscoring the importance of citing specific, experimentally determined values.
| Property | Value | Source |
| Melting Point | 113-114 °C (recrystallized from ethyl acetate) | [1] |
| Boiling Point | 108 °C at 2 mmHg | [2] |
| Predicted Boiling Point | 336.2 ± 30.0 °C at 760 mmHg |
It is important to note that the boiling point at atmospheric pressure is a predicted value and should be treated with caution. The experimentally determined boiling point at reduced pressure provides a more reliable data point. The significant difference between the two highlights the compound's relatively low volatility.
Other Physicochemical Data
A more complete profile of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Appearance | Light yellow solid |
| CAS Number | 4634-13-3 |
Experimental Determination of Physical Properties
The accuracy of physical property data is contingent upon the rigor of the experimental methodology. This section outlines the standard protocols for determining the melting and boiling points of organic compounds like this compound.
Protocol for Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is the melting point of the sample.
Caption: Workflow for Accurate Melting Point Determination.
Protocol for Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Distillation Method (for larger quantities)
-
Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the liquid sample, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Heating: The liquid is heated to its boiling point.
-
Equilibrium: The temperature is recorded when the liquid and vapor are in equilibrium, as indicated by a stable temperature reading on the thermometer with the condensing vapor.
Methodology: Capillary Method (for small quantities)
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
-
Heating: The fusion tube is gently heated.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Factors Influencing Physical Properties
The melting and boiling points of this compound are governed by the interplay of its molecular structure and the resulting intermolecular forces.
Intermolecular Forces
The primary intermolecular forces at play in this compound are:
-
Dipole-Dipole Interactions: The polar nature of the ester group and the pyridine ring leads to permanent dipoles, resulting in attractive forces between molecules.
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with the size and surface area of the molecule. The phenyl group contributes significantly to these forces.
The presence of the aromatic rings also allows for potential π-π stacking interactions, further strengthening the intermolecular attractions.
Caption: Influence of Molecular Structure on Physical Properties.
Purity and Polymorphism
The presence of impurities will typically depress the melting point and broaden the melting range. Therefore, a sharp melting point is a good indicator of a pure compound.
Crystalline organic solids can sometimes exist in different crystal lattice arrangements, a phenomenon known as polymorphism. Different polymorphs of the same compound can exhibit different melting points. The reported melting point of 113-114 °C is likely for the most stable polymorph under standard conditions.
Synthesis and Spectroscopic Characterization
A reliable synthesis and thorough characterization are essential for ensuring the identity and purity of this compound.
Synthetic Routes
Several synthetic routes to this compound have been reported. One common approach involves a cross-coupling reaction, such as a Negishi or Suzuki coupling.
Example Synthetic Route: Negishi Cross-Coupling
A plausible synthetic route involves the Negishi cross-coupling of a zinc-based organometallic reagent with a suitable pyridine derivative. For instance, the reaction of methyl 6-chloronicotinate with a phenylzinc reagent in the presence of a palladium or nickel catalyst.[1]
Spectroscopic Profile
While experimental spectra for this compound are not widely available in public databases, the expected spectroscopic features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, a singlet for the methyl ester protons, and potentially long-range coupling between the protons on the two aromatic rings.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the methyl carbon of the ester.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for:
-
C=O stretch of the ester (around 1720 cm⁻¹)
-
C=C and C=N stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region)
-
C-O stretching of the ester (around 1250 cm⁻¹)
-
Aromatic C-H stretching (above 3000 cm⁻¹)
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Conclusion
This technical guide has provided a detailed examination of the physical properties of this compound, with a particular focus on its melting and boiling points. The experimentally determined melting point of 113-114 °C and boiling point of 108 °C at 2 mmHg serve as crucial reference points for researchers. The provided protocols for the determination of these properties, along with an analysis of the factors that influence them, offer a comprehensive understanding for practical laboratory applications. The outlined synthetic and spectroscopic information further contributes to a complete physicochemical profile of this important molecule. For professionals in drug development and chemical research, a thorough grasp of these fundamental properties is indispensable for the successful synthesis, purification, and application of this compound in the pursuit of new scientific discoveries.
References
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Biosynce. (n.d.). This compound CAS 4634-13-3. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 6-phenylnicotinate: Sourcing, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 6-phenylnicotinate, a pivotal building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the commercial availability, synthesis, and critical applications of this versatile compound. The information presented herein is grounded in established scientific literature and practical laboratory insights to empower your research and development endeavors.
Introduction to this compound
This compound, with the CAS Number 4634-13-3, is a pyridine derivative featuring a phenyl group at the 6-position and a methyl ester at the 3-position. Its molecular structure imparts a unique combination of reactivity and stability, making it a valuable intermediate in the synthesis of a wide array of biologically active molecules. This guide will explore the practical aspects of working with this compound, from procurement to its application in the synthesis of therapeutic agents.
Commercial Availability and Supplier Landscape
Sourcing high-quality starting materials is a critical first step in any research and development pipeline. This compound is commercially available from a range of suppliers, catering to different scales and purity requirements. When selecting a supplier, it is crucial to consider not only the cost but also the purity of the compound, the availability of comprehensive analytical data (e.g., Certificate of Analysis with NMR, HPLC, or GC-MS data), and the supplier's reliability.
Below is a summary of representative suppliers for this compound. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich | ≥97% | Grams to Kilograms | A well-established supplier with extensive quality control documentation. |
| Thermo Fisher Scientific (Alfa Aesar) | >97% | Grams to Kilograms | Offers a range of research chemicals with detailed product information.[1] |
| ChemicalBook | Varies by listing | Grams to Metric Tons | An online marketplace connecting buyers with various manufacturers, primarily in Asia.[2][3] |
| BenchChem | ≥98% | Milligrams to Grams | Specializes in providing compounds for research and development, with detailed application notes.[4][5] |
| Moltus Research Laboratories | NLT 98% | Custom | A manufacturer and exporter based in India, offering the compound for pharmaceutical and organic synthesis.[6][7] |
| Triveni Chemicals | Not specified | Inquire for details | An India-based supplier of various chemical compounds.[8] |
Supplier Evaluation Workflow
Selecting the right supplier is a critical decision. The following workflow provides a systematic approach to evaluating and choosing a supplier for this compound.
Caption: A systematic workflow for the evaluation and selection of a chemical supplier.
Synthesis of this compound: A Practical Guide
While commercially available, in-house synthesis of this compound may be desirable for certain research applications or for the development of novel analogs. The most common and reliable method for its synthesis is the Fischer esterification of 6-phenylnicotinic acid.
Fischer Esterification Protocol
This protocol details the synthesis of this compound from 6-phenylnicotinic acid using a classic acid-catalyzed esterification.
Materials:
-
6-Phenylnicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-phenylnicotinic acid in an excess of methanol.
-
Acid Catalysis: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution. The addition should be done carefully as the reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-17 hours).[9] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
-
Extraction:
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization.[9]
-
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.
Caption: A generalized workflow for the synthesis and purification of this compound.
Analytical Characterization
Robust analytical characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Analytical Methods Overview
| Method | Purpose | Key Parameters |
| HPLC | Purity assessment and quantification.[10][11] | Mobile Phase: Isocratic or gradient elution with acetonitrile/water or methanol/water mixtures, often with additives like formic acid.[10] Column: C18 reverse-phase column. Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound. |
| GC-MS | Purity assessment and identification of volatile impurities.[10][11] | Column: A non-polar or medium-polarity capillary column. Carrier Gas: Helium or Hydrogen. Detection: Mass spectrometry for identification based on fragmentation patterns. |
| ¹H NMR | Structural confirmation and purity assessment. | Solvent: CDCl₃ or DMSO-d₆. Expected Signals: Aromatic protons, methyl ester protons, and protons of the phenyl group. |
| IR Spectroscopy | Identification of functional groups. | Key Bands: C=O stretch of the ester, C=N and C=C stretches of the pyridine ring, and aromatic C-H stretches. |
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS) and inflammatory pathways.[6][12]
Role as a Synthetic Building Block
-
Etoricoxib Precursor: this compound is a key starting material in the synthesis of Etoricoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID).[4][11]
-
CNS Disorder Research: This compound and its derivatives are utilized in the development of inhibitors for D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO).[4][13] Inhibition of these enzymes is a therapeutic strategy for conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[4][13] By inhibiting DAAO, the levels of the NMDA receptor co-agonist D-serine can be elevated in the brain.[13]
Structure-Activity Relationship (SAR) Studies
The scaffold of this compound is amenable to chemical modifications, making it an excellent starting point for structure-activity relationship (SAR) studies.[13] By systematically altering the phenyl group, the methyl ester, and the pyridine ring, medicinal chemists can probe the interactions of the resulting analogs with their biological targets to optimize potency and selectivity.[13]
Role of DAAO Inhibitors in the Glutamatergic Synapse
The following diagram illustrates the therapeutic rationale for developing DAAO inhibitors derived from the this compound scaffold.
Caption: The role of DAAO inhibitors in increasing D-serine levels at the glutamatergic synapse.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]
-
Handling: Use in a well-ventilated area.[1][14] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][14] Wash hands thoroughly after handling.[1][14]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[1][14]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Skin: Wash with plenty of soap and water.[1]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
Conclusion
This compound is a chemical intermediate of significant value to the pharmaceutical and drug discovery sectors. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible building block for a range of applications. A thorough understanding of its sourcing, synthesis, and analytical characterization is paramount for its effective utilization in the development of novel therapeutics. This guide provides a foundational framework to support researchers in leveraging the full potential of this versatile compound.
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Methyl 6-methylnicotinate: Comprehensive Overview and Applications. (2025-03-05). Available at: [Link]
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Methyl 6-Methylnicotinate - Pharma Grade at Best Price - moltus research laboratories private limited. Available at: [Link]
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(48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]
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Methyl 6-Methylnicotinate - moltus research laboratories private limited. Available at: [Link]
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Methyl 6-Methyl Nicotinate at best price in Vapi by Triveni Chemicals | ID - IndiaMART. Available at: [Link]
- CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents.
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Synthesis of methyl 6-methylnicotinate - PrepChem.com. Available at: [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Methyl 6-Phenylnicotinate via Suzuki-Miyaura Cross-Coupling
Introduction
Methyl 6-phenylnicotinate is a key structural motif found in a variety of pharmacologically active compounds and functional materials. Its synthesis is of significant interest to researchers in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species with an organohalide, offering high functional group tolerance, mild reaction conditions, and the use of commercially available and less toxic boronic acids.[1][2]
This guide provides a detailed, field-proven protocol for the synthesis of this compound from methyl 6-chloronicotinate and phenylboronic acid. It delves into the mechanistic rationale behind the choice of reagents and conditions, offering a comprehensive resource for researchers, scientists, and drug development professionals aiming to reliably perform this transformation.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling is a transition metal-catalyzed process that involves a catalytic cycle centered on a palladium complex.[3] The overall transformation for this specific synthesis is as follows:
The reaction mechanism is understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst. This species undergoes oxidative addition to the carbon-halogen bond of the methyl 6-chloronicotinate, breaking the C-Cl bond and forming a new Pd(II) complex. This step is often the rate-determining step of the entire cycle.[1][2]
-
Transmetalation: This step requires the presence of a base. The base activates the phenylboronic acid, forming a more nucleophilic boronate species.[4][5] This boronate then transfers its phenyl group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The precise mechanism of transmetalation is complex, but it is a critical step for bringing the two coupling partners onto the palladium center.[2]
-
Reductive Elimination: In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic ligands (the phenyl group and the nicotinate group) are coupled to form the final product, this compound, and the palladium catalyst is regenerated in its active Pd(0) state, allowing it to re-enter the catalytic cycle.[6]
The Critical Role of Ligands and Base
-
Phosphine Ligands: The choice of ligand is paramount to the success of the reaction.[7] Phosphine ligands stabilize the palladium catalyst and modulate its reactivity.[8] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are known to accelerate both the oxidative addition and the reductive elimination steps, leading to higher catalytic activity and allowing for the coupling of less reactive aryl chlorides.[7]
-
Base: The base plays a multifaceted role. Its primary function is to activate the boronic acid to form a boronate complex, which is necessary for the transmetalation step to occur.[4][9] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), which are effective at promoting the reaction while being compatible with a wide range of functional groups, including the ester in the substrate.[4]
Catalytic Cycle Diagram
Caption: Step-by-step workflow for the Suzuki coupling synthesis.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add methyl 6-chloronicotinate (171.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), potassium phosphate (424.5 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol). [10]2. Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate the atmosphere, then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) to the flask under the positive pressure of the inert gas. [11]4. Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours. The mixture will typically turn dark brown or black.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe. Dilute the aliquot with ethyl acetate and spot on a TLC plate (e.g., mobile phase: 30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete (indicated by the consumption of the limiting reagent, methyl 6-chloronicotinate), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product, typically an off-white to yellow solid, should be purified by flash column chromatography.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~1-2 g) by dissolving it in a minimal amount of dichloromethane and adding the silica. Remove the solvent by rotary evaporation.
-
Column Packing: Pack a silica gel column using a suitable solvent system (e.g., starting with 5% ethyl acetate in hexanes).
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the packed column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 30%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid. An expected yield is typically in the range of 75-90%.
Troubleshooting and Considerations
-
Low Yield:
-
Inefficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure the reaction setup is thoroughly purged with an inert gas.
-
Poor Quality Reagents: Use anhydrous solvents and ensure the boronic acid has not degraded. Phenylboronic acid can undergo dehydration to form an inactive trimeric anhydride.
-
Insufficient Base: The base is stoichiometric; ensure it is fully dissolved and active.
-
-
Side Reactions:
-
Homocoupling: Homocoupling of the phenylboronic acid to form biphenyl can occur, especially if the reaction mixture is not properly degassed. [6] * Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially at elevated temperatures.
-
-
Safety Precautions:
-
Palladium compounds are irritants and should be handled with care. [12] * 1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By carefully selecting an appropriate palladium catalyst, a bulky electron-rich phosphine ligand like SPhos, and a suitable base such as potassium phosphate, this transformation can be achieved in high yields. The detailed protocol provided herein serves as a robust starting point for researchers, and with careful execution and monitoring, it enables the efficient construction of this valuable biaryl building block.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6576-6587. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]
-
Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(17), 2134-2144. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 73781-91-6 Name: Methyl 6-chloronicotinate. Retrieved from [Link]
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- 12. home.sandiego.edu [home.sandiego.edu]
The Strategic Application of Methyl 6-Phenylnicotinate in Advanced Organic Synthesis
Abstract
Methyl 6-phenylnicotinate has emerged as a highly versatile and strategically important building block in modern organic synthesis. Its unique molecular architecture, featuring a phenyl-substituted pyridine core coupled with a reactive methyl ester, provides a synthetically tractable platform for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the utility of this compound, presenting detailed application notes and validated protocols for its synthesis and subsequent elaboration. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its application in the synthesis of pharmacologically active agents and other functional materials.
Introduction: The Versatility of the Phenylnicotinate Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The introduction of a phenyl group at the 6-position of the nicotinic acid framework imbues the molecule with distinct electronic and steric properties, making this compound a valuable precursor for a range of biologically active compounds.[1] Its derivatives have shown significant promise, particularly as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of central nervous system (CNS) disorders such as schizophrenia.[2][3][4] By inhibiting DAAO, the synaptic concentrations of the NMDA receptor co-agonist D-serine can be elevated, offering a potential therapeutic avenue.[2][4]
This guide will systematically detail the synthesis of this compound and its subsequent application in key synthetic transformations, providing the user with a robust understanding of its synthetic potential.
Synthesis of this compound: A Foundational Protocol
The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of 6-phenylnicotinic acid. This acid-catalyzed reaction is both efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.[5][6]
Protocol 1: Fischer Esterification of 6-Phenylnicotinic Acid
This protocol details the synthesis of this compound from 6-phenylnicotinic acid using methanol and a strong acid catalyst.
Materials:
-
6-Phenylnicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 6-phenylnicotinic acid (e.g., 40 g, 201 mmol) in methanol (750 mL) in a round-bottom flask, slowly and carefully add concentrated sulfuric acid (40 mL). An exothermic reaction will be observed.[5][6]
-
Heat the reaction mixture to reflux and maintain for approximately 17 hours.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then concentrate it to dryness under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adjusting the pH to 7 with an ice-cold saturated aqueous NaHCO₃ solution and, if necessary, solid NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to yield this compound as an off-white solid.
Expected Yield: Approximately 75%.[4] Expected Purity: >95% by HPLC.[4]
Causality in Experimental Design:
-
Anhydrous Methanol: The use of anhydrous methanol is critical to drive the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, which is a byproduct of the reaction.
-
Sulfuric Acid as a Catalyst: Concentrated sulfuric acid serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic, and it acts as a dehydrating agent, sequestering the water formed during the reaction.
-
Reflux Conditions: Heating the reaction to reflux increases the rate of reaction, allowing equilibrium to be reached in a reasonable timeframe.
-
Neutralization with Sodium Bicarbonate: The acidic reaction mixture is neutralized with a weak base like sodium bicarbonate to quench the sulfuric acid catalyst and allow for the safe extraction of the ester into an organic solvent. Using a strong base could lead to hydrolysis of the desired ester product.
Visualizing the Synthesis Workflow
Caption: Workflow for the Fischer esterification of 6-phenylnicotinic acid.
Applications in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for a variety of more complex, biologically active molecules. Its utility is demonstrated in the synthesis of heterocyclic systems and as a scaffold for structure-activity relationship (SAR) studies.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their broad range of biological activities, including anti-inflammatory and antimicrobial properties.[7] this compound can be readily converted to a key hydrazide intermediate, which can then be cyclized to form the 1,3,4-oxadiazole ring.[7]
Protocol 2: Synthesis of 6-Phenylnicotinohydrazide
Reagents and Conditions:
-
This compound: 0.01 mol
-
Hydrazine hydrate (99%): 0.02 mol
-
Solvent: Absolute ethanol (20 mL)
-
Reaction Time: 5 hours
-
Temperature: Reflux
Procedure:
-
In a 150 mL round-bottom flask, combine this compound (0.01 mol) and hydrazine hydrate (0.02 mol, 99%) in absolute ethanol (20 mL).[7]
-
Reflux the mixture with stirring for 5 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product, 6-phenylnicotinohydrazide, will precipitate and can be collected by filtration.
This hydrazide can then undergo further reactions, such as condensation with aldehydes followed by oxidative cyclization, to yield a library of 2,5-disubstituted-1,3,4-oxadiazoles for biological screening.[7]
Synthesis of Nicotine Analogs: Racemic 6-Methylnicotine
This compound (in this case, its non-phenylated analog, methyl 6-methylnicotinate) serves as a key starting material for the synthesis of nicotine analogs, which are of interest in the development of new agrochemicals.[8] The following multi-step synthesis illustrates the conversion of the nicotinate core into the more complex structure of racemic 6-methylnicotine.[8][9]
Protocol 3: Multi-step Synthesis of Racemic 6-Methylnicotine
Step 1: Condensation with γ-Butyrolactone
-
Dissolve γ-butyrolactone (800 mg, 9.3 mmol) in N,N-Dimethylformamide (DMF) (150 mL) and cool to 0°C.[8][9]
-
Add sodium hydride (NaH) (240 mg, 9.9 mmol) in portions and stir for 30 minutes.[8][9]
-
Allow the reaction to warm to room temperature and stir for 5 hours to form Intermediate I.[8][9]
Step 2: Hydrolysis and Decarboxylation
-
To the solution containing Intermediate I, carefully add a small amount of 5% w/v dilute hydrochloric acid until gas evolution ceases.[8]
-
Add concentrated hydrochloric acid (20 mL) and 1,4-dioxane (20 mL).[8]
-
Heat the mixture to 95°C for 5 hours.[8]
-
Cool to room temperature and adjust the pH to 9 with a 50% NaOH solution.[8]
-
Extract the product (Intermediate II) with a suitable organic solvent.[8]
Step 3: Reduction
-
Dissolve Intermediate II in methanol (20 mL).[8]
-
Add sodium borohydride (250 mg) and maintain the reaction at -10°C for 2 hours to yield 2-methyl-5-(pyrrolidin-2-yl)pyridine.[8]
Step 4: N-Methylation
-
Dissolve 2-methyl-5-(pyrrolidin-2-yl)pyridine (295 g) in methanol (600 mL).[8]
-
Add paraformaldehyde (127 g) and heat to 50°C for 7 hours.[8]
-
Distill off the methanol and excess paraformaldehyde under reduced pressure.[8]
-
Adjust the pH to ~11 with 40% aqueous sodium hydroxide.[8]
-
Extract the final product, racemic 6-methylnicotine, with ethyl acetate.[8]
Visualizing the Nicotine Analog Synthesis Pathway
Caption: Multi-step synthesis of racemic 6-methylnicotine.
Role in Structure-Activity Relationship (SAR) Studies
This compound and its derivatives are excellent scaffolds for SAR studies, which are fundamental to modern drug discovery.[2] By systematically modifying different positions on the molecule, chemists can elucidate the structural requirements for optimal interaction with a biological target.[2]
Key Modification Sites for SAR:
-
The Phenyl Ring: Substitution on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for a target enzyme.
-
The Pyridine Ring: Introduction of substituents on the pyridine ring can alter the pKa of the nitrogen atom and introduce new hydrogen bonding interactions.
-
The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides and other functional groups to probe for additional binding interactions within an active site.
Visualizing the SAR Workflow
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
Conclusion
This compound is a demonstrably valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its constituent parts provide a robust platform for the creation of a wide range of complex and biologically relevant molecules. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate in their drug discovery and development endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols: The Strategic Use of Methyl 6-Methylnicotinate in the Synthesis of Substituted Pyridines.
- Benchchem. (n.d.). The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery Through Structure-Activity Relationship Studies.
- (2025, March 5). Methyl 6-methylnicotinate: Comprehensive Overview and Applications.
- (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: The Utility of Methyl 6-methylnicotinate as a Versatile Pharmaceutical Intermediate.
- MDPI. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
- moltus research laboratories private limited. (n.d.). Methyl 6-Methylnicotinate - Pharma Grade at Best Price.
- Benchchem. (n.d.). Application of Methyl 6-methylnicotinate in the Synthesis of Biologically Active Nicotine Analogs.
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
- Benchchem. (n.d.). Methyl 6-methylnicotinate | 5470-70-2.
- Benchchem. (n.d.). Efficacy of Methyl 6-Methylnicotinate Derivatives as Enzyme Inhibitors: A Comparative Guide.
- Benchchem. (n.d.). Common side reactions during the esterification of 6-methylnicotinic acid.
- Benchchem. (n.d.). Methyl 6-methylnicotinate synthesis from 6.
- Benchchem. (n.d.). Technical Support Center: Optimizing Synthesis of Methyl 6-methylnicotinate.
- Benchchem. (n.d.). Methyl 6-Methylnicotinate: A Versatile Scaffold for Heterocyclic Synthesis.
- Eureka | Patsnap. (n.d.). Synthesis method of 6-methyl nicotine.
- Benchchem. (n.d.). Crystal Structure Analysis of Methyl 6-methylnicotinate Derivatives: A Technical Guide.
Sources
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- 3. nbinno.com [nbinno.com]
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- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
The Versatile Scaffold: Methyl 6-phenylnicotinate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone of drug design, renowned for its presence in a multitude of therapeutic agents. Within this vast chemical space, Methyl 6-phenylnicotinate emerges as a particularly intriguing and versatile scaffold. This molecule, characterized by a pyridine ring substituted with a phenyl group at the 6-position and a methyl ester at the 3-position, offers a unique combination of structural rigidity, synthetic tractability, and the potential for diverse biological activities. While direct and extensive research on this compound itself is still an evolving field, its utility as a key building block in the synthesis of novel therapeutic agents is increasingly recognized, particularly in the development of treatments for neurological and inflammatory conditions[1].
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It aims to illuminate the synthetic pathways to this compound and its derivatives, provide detailed experimental protocols, and explore its potential applications in medicinal chemistry, drawing insights from structurally related compounds.
Synthetic Strategies: Accessing the Core Scaffold
The efficient synthesis of this compound is paramount for its utilization in drug discovery programs. The most common and effective method for introducing the phenyl group at the 6-position of the nicotinic acid framework is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of this compound from Methyl 6-chloronicotinate and phenylboronic acid.
Materials:
-
Methyl 6-chloronicotinate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine Methyl 6-chloronicotinate (1.0 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents), to the reaction mixture under the inert atmosphere.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures its catalytic activity.
-
Base: Sodium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.
-
Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.
-
Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents.
Applications in Medicinal Chemistry: A Scaffold for Diverse Biological Targets
While direct pharmacological data on this compound is limited, its structural motifs are present in molecules with a wide range of biological activities. The following sections explore potential therapeutic applications based on the activity of its derivatives and structurally similar compounds.
Anticancer and Antioxidant Potential
Nicotinic acid derivatives are emerging as promising scaffolds for the development of novel anticancer agents. For instance, certain novel nicotinic acid-based compounds have demonstrated selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis[2]. Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth and metastasis. Furthermore, some derivatives have exhibited dual cytotoxic and antioxidant activities, which is a highly desirable feature in cancer therapy[2].
Hypothesized Signaling Pathway Involvement:
Protocol 2: Synthesis of Nicotinohydrazide Derivatives
Hydrazide derivatives of nicotinic acid are valuable intermediates for synthesizing various heterocyclic compounds with potential biological activities, including antimicrobial and anticancer properties.
Materials:
-
This compound
-
Hydrazine hydrate (80% or 99%)
-
Ethanol
-
Isopropanol
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol or isopropanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 6-phenylnicotinohydrazide, will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Antimicrobial Applications
Derivatives of 2-methyl-5-nitro-6-phenylnicotinic acid have been synthesized and evaluated for their antibacterial and antifungal properties. Specifically, hydrazone derivatives have shown activity against various bacterial strains, including Bacillus cereus and Staphylococcus aureus[1]. This suggests that the 6-phenylnicotinate scaffold can be a valuable starting point for the development of new antimicrobial agents.
Table 1: Representative Antimicrobial Activity of a 2-Methyl-5-nitro-6-phenylnicotinohydrazide Derivative
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | >5000 |
| Bacillus cereus | 2500 |
| Escherichia coli | >5000 |
| Pseudomonas aeruginosa | >5000 |
| Data is illustrative and based on findings for a structurally related compound.[1] |
Neuroprotective and Anti-inflammatory Agents
The broader class of nicotinic acid derivatives has been extensively studied for its anti-inflammatory and analgesic properties. Some 2-substituted phenyl derivatives of nicotinic acid have shown significant activity in animal models of inflammation and pain[3]. The mechanism of action is often linked to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.
Furthermore, the structurally related Methyl 6-methylnicotinate is used as a building block for inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia and other neurological disorders. This suggests that this compound could also serve as a scaffold for developing agents targeting the central nervous system.
Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization
Systematic modification of the this compound scaffold is crucial for understanding its structure-activity relationship and for optimizing its biological activity. Key positions for modification include:
-
The Phenyl Ring: Substitution on the phenyl ring can significantly impact potency and selectivity. Electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can be explored.
-
The Pyridine Ring: Further substitution on the pyridine ring can modulate the electronic properties and steric profile of the molecule.
-
The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, which can alter the compound's physicochemical properties and introduce new hydrogen bonding interactions.
Conclusion and Future Directions
This compound represents a promising and underexplored scaffold in medicinal chemistry. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its structural analogs, positions it as a valuable starting point for the discovery of novel therapeutic agents. While further research is needed to fully elucidate the pharmacological profile of its direct derivatives, the existing evidence strongly suggests its potential in developing new treatments for cancer, infectious diseases, and neurological and inflammatory disorders. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this versatile molecule.
References
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). Molecules. [Link]
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). Archiv der Pharmazie. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2011). Chemical & Pharmaceutical Bulletin. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry. [Link]
Sources
- 1. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Novel JAK Inhibitor from Methyl 6-phenylnicotinate
For: Researchers, scientists, and drug development professionals.
Introduction: The Phenyl-Pyridine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them premier targets for therapeutic intervention.[1] The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2][3] Its ability to form hydrogen bonds, participate in π-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring makes it a versatile core for inhibitor design.[2] The 6-phenylnicotinate framework, in particular, offers a synthetically tractable starting point for creating diverse libraries of kinase inhibitors, combining the features of both the pyridine and phenyl rings to explore key binding interactions within the ATP-binding site of kinases.[4]
This application note provides a detailed, field-proven guide for the synthesis of a novel, potent Janus Kinase (JAK) inhibitor, N-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-6-phenylnicotinamide , starting from Methyl 6-phenylnicotinate. The Janus Kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are essential for signaling downstream of numerous cytokine receptors.[5][6] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade that translates extracellular cytokine signals into changes in gene expression, playing a pivotal role in immunity, inflammation, and hematopoiesis.[6][7] Consequently, inhibitors of the JAK pathway have emerged as a powerful therapeutic class for treating autoimmune diseases like rheumatoid arthritis and certain cancers.[5][8][9]
The synthetic strategy herein leverages a robust two-step sequence: (1) saponification of the methyl ester to the corresponding carboxylic acid, and (2) a highly efficient HATU-mediated amide coupling to install the key pyrazolopyrimidine warhead, a common hinge-binding motif in many kinase inhibitors.[10][11]
Signaling Pathway Overview: The JAK-STAT Cascade
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, which allows them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These newly formed phosphotyrosine sites act as docking stations for STAT proteins, which are recruited from the cytoplasm. Upon binding, the STATs themselves are phosphorylated by the JAKs, leading to their dissociation from the receptor and the formation of stable STAT dimers. These dimers then translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.
Experimental Design & Workflow
The synthesis of the target kinase inhibitor, N-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-6-phenylnicotinamide , is designed as a straightforward and reliable two-step process. This approach ensures high yields and purity while utilizing common and well-characterized chemical transformations. The workflow is designed to be self-validating at each stage, with clear criteria for proceeding to the next step.
Detailed Protocols
Step 1: Synthesis of 6-Phenylnicotinic Acid (Intermediate 1)
Causality: The initial step involves the hydrolysis (saponification) of the methyl ester of the starting material to its corresponding carboxylic acid. This transformation is essential as the carboxylic acid functionality is required for the subsequent amide bond formation. Lithium hydroxide (LiOH) is chosen as the base due to its high efficiency in hydrolyzing esters and the ease of product isolation via simple acidification and filtration. A mixed solvent system of tetrahydrofuran (THF) and water ensures the solubility of both the organic starting material and the inorganic base.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 213.23 | 10.0 | 2.13 g | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 30.0 | 0.72 g | 3.0 |
| Tetrahydrofuran (THF) | - | - | 40 mL | - |
| Deionized Water | - | - | 20 mL | - |
| 1M Hydrochloric Acid (HCl) | - | - | ~35 mL | - |
Protocol:
-
To a 250 mL round-bottom flask, add this compound (2.13 g, 10.0 mmol).
-
Add THF (40 mL) and stir until the solid is completely dissolved.
-
In a separate beaker, dissolve Lithium Hydroxide (0.72 g, 30.0 mmol) in deionized water (20 mL).
-
Add the aqueous LiOH solution to the stirred solution of the ester at room temperature.
-
Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1M HCl. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).
-
Dry the solid under high vacuum to a constant weight to yield 6-Phenylnicotinic Acid.
Expected Outcome:
-
Yield: >95%
-
Appearance: White to off-white solid.[12]
-
Purity (LC-MS/¹H NMR): >95%. The product can typically be used in the next step without further purification.
Step 2: Synthesis of N-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-6-phenylnicotinamide (Final Product)
Causality: This step constitutes the key bond-forming reaction to create the final inhibitor. Amide coupling between a carboxylic acid and an amine is kinetically slow and requires an activating agent.[13][14][15] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient, modern coupling reagent known for its rapid reaction times, high yields, and low rates of racemization.[13][16] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[13] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated acids during the reaction. Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice due to its ability to dissolve a wide range of organic substrates and reagents.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Mass | Equivalents |
| 6-Phenylnicotinic Acid | 199.21 | 5.0 | 1.00 g | 1.0 |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | 135.13 | 5.5 | 0.74 g | 1.1 |
| HATU | 380.23 | 6.0 | 2.28 g | 1.2 |
| DIPEA | 129.24 | 15.0 | 2.6 mL | 3.0 |
| Anhydrous DMF | - | - | 25 mL | - |
Protocol:
-
Under an inert atmosphere (Nitrogen or Argon), add 6-Phenylnicotinic Acid (1.00 g, 5.0 mmol) and HATU (2.28 g, 6.0 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF (25 mL) to dissolve the solids.
-
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (2.6 mL, 15.0 mmol) dropwise to the stirred solution.
-
Allow the mixture to stir at 0°C for 20 minutes for pre-activation of the carboxylic acid.
-
Add 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (0.74 g, 5.5 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into 200 mL of cold water with stirring. A precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (3 x 30 mL) and then with a small amount of cold diethyl ether (2 x 15 mL).
-
Dry the crude product under vacuum.
-
Purify the crude solid by flash column chromatography (e.g., using a gradient of Dichloromethane/Methanol) or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to afford the pure final product.
Expected Outcome & Data Summary:
| Compound | Structure | Molecular Formula | M.W. | Expected Yield | Purity (HPLC) |
| Final Product | N-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-6-phenylnicotinamide | C₁₇H₁₂N₆O | 316.32 | 75-85% | >98% |
Conclusion
This application note details a robust and efficient two-step synthesis of a novel potential JAK inhibitor, N-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-6-phenylnicotinamide , utilizing this compound as a readily accessible starting material. The described protocols for saponification and HATU-mediated amide coupling are scalable and employ standard laboratory techniques, making them suitable for medicinal chemistry programs aimed at generating libraries of related analogues for structure-activity relationship (SAR) studies. The phenyl-pyridine scaffold serves as a valuable platform for the design of targeted kinase inhibitors, and this guide provides a practical framework for its application in the synthesis of compounds targeting the therapeutically important JAK-STAT signaling pathway.
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Janus kinase inhibitor. Wikipedia.[Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information.[Link]
-
Design, synthesis and biological evaluation of a series of novel pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives as FGFRs-dominant multi-target receptor tyrosine kinase inhibitors for the treatment of gastric cancer. PubMed.[Link]
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Tofacitinib. PubChem, National Center for Biotechnology Information.[Link]
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JAK-STAT signaling pathway. Wikipedia.[Link]
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Janus Kinases and Autoimmunity: Bridging Pathways to Therapy. Scilight Press.[Link]
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The JAK/STAT Pathway. National Center for Biotechnology Information.[Link]
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The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate.[Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.[Link]
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Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines. ResearchGate.[Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.[Link]
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Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde. Auci.[Link]
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JAK inhibitors As a New Therapeutic Option. Parsian Pharmaceutical Co.[Link]
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Schematic diagram of the JAK/STAT pathway in Drosophila. The basic... ResearchGate.[Link]
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Chemical structure of tofacitinib. ResearchGate.[Link]
- Purification of nicotinamide.
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Coupling Reagents. Aapptec Peptides.[Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Center for Biotechnology Information.[Link]
-
Understanding 6-Phenylnicotinic Acid: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
- Process for the purification of nicotinic acid amide I.
-
Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information.[Link]
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Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.[Link]
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Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. PubMed.[Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]
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synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing.[Link]
- Purification of nicotinic acid.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.[Link]
-
How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ? ResearchGate.[Link]
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6-Phenylnicotinic acid. PubChem, National Center for Biotechnology Information.[Link]
- Synthetic method of 6-methyl nicotine.
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Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. National Center for Biotechnology Information.[Link]
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The Strategic Role of Nicotinate Esters in Agrochemical Innovation: A Focus on Methyl 6-phenylnicotinate and its Analogs
Introduction: The Versatility of the Pyridine Ring in Crop Protection
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, prized for its versatile chemical reactivity and its presence in numerous biologically active molecules. Within this class of compounds, nicotinic acid derivatives, and specifically their esters, serve as critical building blocks for a new generation of insecticides, fungicides, and herbicides. Methyl 6-phenylnicotinate, a substituted pyridine-3-carboxylate, and its close analog, Methyl 6-methylnicotinate, represent key intermediates in the synthesis of potent agrochemical active ingredients. Their structural features allow for a wide range of chemical modifications, enabling the fine-tuning of biological activity, selectivity, and environmental profiles.
This application note provides a comprehensive overview of the synthetic utility of these nicotinates in the agrochemical industry. We will delve into the strategic considerations behind their use, provide detailed, field-tested protocols for key transformations, and illustrate the logical flow of synthesis from a simple ester to a complex, biologically active molecule. The primary focus will be on the well-documented synthesis of nicotinoid insecticides, a class of compounds known for their efficacy against a broad spectrum of pests.
Core Application: Synthesis of Neonicotinoid Analogs
Nicotine, a naturally occurring alkaloid, has been used as an insecticide for centuries. Modern agrochemical research has focused on developing synthetic analogs, known as neonicotinoids, which offer improved safety profiles and more targeted activity. Methyl 6-methylnicotinate has emerged as a crucial starting material for the synthesis of novel neonicotinoid insecticides, such as 6-methylnicotine. This multi-step synthesis highlights the chemical transformations that convert a simple nicotinate ester into a potent neurotoxin for insects.
Overall Synthetic Pathway: From Methyl 6-methylnicotinate to 6-Methylnicotine
The transformation of Methyl 6-methylnicotinate into 6-methylnicotine is a multi-step process that involves the construction of a pyrrolidine ring fused to the pyridine core. The general synthetic route is as follows:
Caption: Synthetic pathway from Methyl 6-methylnicotinate to 6-Methylnicotine.
Detailed Synthetic Protocols
The following protocols provide a step-by-step guide for the synthesis of racemic 6-methylnicotine from Methyl 6-methylnicotinate. These protocols are designed to be self-validating, with clear endpoints and monitoring steps.
Protocol 1: Synthesis of Intermediate I (β-keto lactone) via Claisen Condensation
This initial step involves a Claisen condensation between Methyl 6-methylnicotinate and γ-butyrolactone to form a key β-keto lactone intermediate. The use of a strong base like sodium hydride is crucial for the deprotonation of the α-carbon of the lactone.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyl 6-methylnicotinate | 151.16 | 1.0 g | 6.6 |
| γ-Butyrolactone | 86.09 | 800 mg | 9.3 |
| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 | 240 mg | 9.9 |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve γ-butyrolactone (800 mg, 9.3 mmol) in anhydrous DMF (150 mL).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (240 mg, 9.9 mmol) in portions over 10 minutes.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add Methyl 6-methylnicotinate (1.0 g, 6.6 mmol) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
Protocol 2: Synthesis of Intermediate II (γ-keto acid) via Hydrolysis and Decarboxylation
The β-keto lactone intermediate is hydrolyzed and decarboxylated under acidic conditions to yield the corresponding γ-keto acid.
Materials:
-
Reaction mixture from Protocol 1
-
5% (w/v) Hydrochloric Acid (HCl)
-
Concentrated Hydrochloric Acid (HCl)
-
1,4-Dioxane
-
50% (w/v) Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
To the reaction mixture containing Intermediate I, carefully add 5% HCl dropwise until gas evolution ceases.
-
Add concentrated HCl (20 mL) and 1,4-dioxane (20 mL).
-
Heat the mixture to 95°C and maintain for 5 hours, monitoring for the complete consumption of Intermediate I by TLC.
-
Cool the mixture to room temperature.
-
In an ice bath, carefully adjust the pH to 9 using a 50% NaOH solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Intermediate II.[1]
Protocol 3: Synthesis of 2-methyl-5-(pyrrolidin-2-yl)pyridine
The γ-keto acid is reduced to form the pyrrolidine ring.
Materials:
-
Intermediate II from Protocol 2
-
Methanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
Dissolve Intermediate II in methanol (20 mL).
-
Cool the solution to -10°C.
-
Slowly add sodium borohydride (250 mg).
-
Maintain the reaction at -10°C for 2 hours to yield 2-methyl-5-(pyrrolidin-2-yl)pyridine.[1]
Protocol 4: Synthesis of Racemic 6-Methylnicotine
The final step is the N-methylation of the pyrrolidine ring to produce the target compound.
Materials:
-
2-methyl-5-(pyrrolidin-2-yl)pyridine from Protocol 3 (assuming ~295 mg)
-
Methanol (600 mL)
-
Paraformaldehyde (127 g)
-
40% (w/v) aqueous Sodium Hydroxide (NaOH)
Procedure:
-
Dissolve the crude 2-methyl-5-(pyrrolidin-2-yl)pyridine in methanol (600 mL).
-
Add paraformaldehyde (127 g).
-
Heat the mixture to 50°C and monitor the reaction by LC-MS.
-
After 7 hours, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.
-
Add 40% aqueous NaOH (500 mL) to adjust the pH to ~11.[1]
-
Extract the product with a suitable organic solvent, dry the organic phase, and concentrate to yield racemic 6-methylnicotine.
Experimental Workflow and Logic
The synthesis of 6-methylnicotine is a well-designed process where each step logically sets up the subsequent transformation.
Sources
Application Note & Protocol: Elucidating the Reaction Mechanism for the Formation of Methyl 6-phenylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-phenylnicotinate is a key structural motif and a valuable intermediate in the synthesis of various pharmaceutical compounds. Understanding the underlying reaction mechanism for its formation is paramount for optimizing synthetic routes, improving yields, and ensuring the scalability of its production. This document provides a comprehensive guide to the synthesis of this compound, with a primary focus on the widely applicable Kröhnke pyridine synthesis. We will delve into the step-by-step reaction mechanism, provide a detailed experimental protocol, and discuss critical parameters for successful synthesis.
Introduction: The Significance of the Nicotinate Scaffold
The pyridine ring is a fundamental heterocyclic scaffold that is prevalent in a vast array of natural products, pharmaceuticals, and functional materials.[1] Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines, such as this compound, is of significant interest to the scientific community. This compound and its derivatives are crucial building blocks in drug discovery, with applications in the development of agents targeting the central nervous system and in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The strategic placement of the phenyl and methyl ester groups on the pyridine core allows for further functionalization, making it a versatile precursor for creating diverse molecular architectures.
Overview of the Kröhnke Pyyridine Synthesis
The Kröhnke pyridine synthesis is a robust and convergent method for preparing highly functionalized pyridines.[1][4] This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[1][5] The versatility of the Kröhnke synthesis allows for a wide range of substituents on both reaction partners, making it an ideal choice for the targeted synthesis of compounds like this compound.[1]
For the synthesis of this compound, the key precursors are a pyridinium salt derived from a methyl ketone and an α,β-unsaturated ester. Specifically, the reaction would involve a phenacylpyridinium salt and a methyl acrylate derivative.
Detailed Reaction Mechanism
The formation of this compound via the Kröhnke synthesis proceeds through a multi-step cascade of reactions. The mechanism can be broken down into the following key transformations:
-
Ylide Formation: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt (phenacylpyridinium bromide) by a base, such as the acetate from ammonium acetate, to generate a pyridinium ylide.[1] This ylide is a key nucleophilic intermediate.
-
Michael Addition: The nucleophilic pyridinium ylide then attacks the β-carbon of the α,β-unsaturated ester (methyl acrylate) in a conjugate addition, also known as a Michael addition.[1][5] This step forms a 1,5-dicarbonyl intermediate.
-
Cyclization and Dehydration: The 1,5-dicarbonyl intermediate reacts with ammonia, provided by the ammonium acetate, to form a dihydropyridine intermediate.[1]
-
Aromatization: The dihydropyridine intermediate then undergoes dehydration and elimination of the pyridine leaving group to yield the stable, aromatic pyridine ring of this compound.[4]
Visualizing the Mechanism
Caption: Reaction mechanism for the formation of this compound via the Kröhnke pyridine synthesis.
Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound based on the Kröhnke reaction.
Materials and Reagents
-
Phenacylpyridinium bromide
-
Methyl acrylate
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenacylpyridinium bromide (1.0 eq), methyl acrylate (1.2 eq), and ammonium acetate (10 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux (typically around 120-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Data Summary
| Parameter | Value |
| Reactant 1 | Phenacylpyridinium bromide |
| Reactant 2 | Methyl acrylate |
| Nitrogen Source | Ammonium acetate |
| Solvent | Glacial acetic acid |
| Temperature | 120-140 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-80% |
Alternative Synthetic Routes
While the Kröhnke synthesis is a powerful tool, other methods for constructing the pyridine ring are also well-established.
-
Hantzsch Pyridine Synthesis: This is a multi-component reaction involving the condensation of two equivalents of a β-ketoester, an aldehyde, and a nitrogen source like ammonia.[6][7] While typically used for symmetrical pyridines, modifications exist for the synthesis of unsymmetrical derivatives.[8][9]
-
From Substituted Pyridines: this compound can also be synthesized from pre-existing pyridine rings through cross-coupling reactions. For instance, methyl 6-chloronicotinate can be coupled with a phenylating agent.[10]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Side reactions- Product loss during workup | - Increase reaction time or temperature.- Ensure anhydrous conditions.- Optimize the pH during neutralization to prevent ester hydrolysis.[11] |
| Impure Product | - Incomplete reaction- Formation of byproducts | - Monitor the reaction closely with TLC.- Optimize purification conditions (e.g., solvent system for chromatography). |
| Reaction Fails to Start | - Low temperature- Inactive reagents | - Ensure the reaction reaches the required reflux temperature.- Use fresh, high-purity reagents. |
Conclusion
The Kröhnke pyridine synthesis provides an effective and versatile route for the formation of this compound. A thorough understanding of the reaction mechanism, from ylide formation to the final aromatization, is crucial for optimizing reaction conditions and achieving high yields. The protocol and troubleshooting guide provided herein serve as a valuable resource for researchers in medicinal chemistry and organic synthesis.
References
- ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis.
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Kröhnke-Pyridin-Synthese. Retrieved from [Link]
-
Química Organica.org. (n.d.). Kröhnke synthesis of pyridine. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (n.d.). In ScienceDirect. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
ResearchGate. (2025). One-pot Hantzsch synthesis of unsymmetrical substituted pyridines via condensation of 1, 3-dicarbonyl compounds with DMF and 1, 1-dichloro-2-nitroethene. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]
- (n.d.). methyl-6-methyinicotinate Route of Synthesis.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Method of (S)-Nicotine Synthesis. Retrieved from [Link]
-
PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of Methyl 6-Phenylnicotinate for Biological Screening
Introduction: The Promising Scaffold of Methyl 6-Phenylnicotinate
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of drug design.[1] When substituted with a phenyl group, as in the case of this compound, the resulting scaffold presents a rich platform for chemical modification and exploration of its biological potential. The presence of the ester group at the 3-position and the phenyl group at the 6-position offers distinct sites for derivatization, allowing for the systematic modulation of the molecule's physicochemical properties and its interaction with biological targets.
Derivatives of nicotinic acid have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This inherent bioactivity, coupled with the synthetic tractability of the this compound core, makes it an attractive starting point for the development of novel therapeutic agents.
This guide provides a comprehensive overview of strategic derivatization approaches for this compound, complete with detailed, field-proven protocols. We will explore the rationale behind these synthetic transformations and their potential to unlock a diverse range of biological activities. Furthermore, we will present standardized protocols for the preliminary biological screening of the synthesized derivatives, enabling researchers to efficiently assess their therapeutic potential.
Derivatization Strategies: Unlocking Chemical Diversity
The strategic modification of the this compound scaffold can be approached from several angles. The ester functionality is a prime target for amidation and hydrazide formation, leading to compounds with altered polarity and hydrogen bonding capabilities. The pyridine and phenyl rings, on the other hand, can be functionalized through cross-coupling reactions, allowing for the introduction of a wide variety of substituents to probe the structure-activity relationship (SAR).
Strategy 1: Amide and Hydrazide Formation - Modulating Polarity and Hydrogen Bonding
The conversion of the methyl ester to amides and hydrazides is a fundamental derivatization strategy. This transformation not only alters the molecule's polarity and solubility but also introduces new hydrogen bond donors and acceptors, which can significantly impact biological activity. Hydrazides, in particular, serve as versatile intermediates for the synthesis of a wide range of heterocyclic compounds and hydrazones, which have shown significant antimicrobial and antitubercular activities.[3][4][5][6]
This protocol details the direct amination of this compound with a primary or secondary amine.
-
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine, morpholine)
-
Methanol or Ethanol
-
Sodium methoxide (catalytic amount, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Add the desired amine (1.2 - 2.0 eq). For less reactive amines, a catalytic amount of sodium methoxide can be added to facilitate the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
This protocol describes the synthesis of the key hydrazide intermediate.
-
Materials:
-
This compound
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add an excess of hydrazine hydrate (5.0 - 10.0 eq).
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will often crystallize out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
This protocol outlines the condensation of 6-phenylnicotinohydrazide with various aldehydes to form hydrazones.
-
Materials:
-
6-Phenylnicotinohydrazide
-
Aldehyde of choice (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol or acetic acid
-
Glacial acetic acid (catalytic amount, if using ethanol as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve 6-phenylnicotinohydrazide (1.0 eq) in ethanol or acetic acid.
-
Add the desired aldehyde (1.0 - 1.1 eq).
-
If using ethanol, add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours.
-
Monitor the reaction by TLC.
-
The product often precipitates from the reaction mixture upon cooling.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
Caption: Derivatization via Amide and Hydrazide Formation.
Strategy 2: Suzuki Cross-Coupling - Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it is widely used in medicinal chemistry to synthesize biaryl compounds.[7][8][9] To utilize this strategy, the this compound scaffold must first be halogenated. The resulting halopyridine can then be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl substituents. This allows for a broad exploration of the chemical space around the core scaffold.
This protocol is adapted for the bromination of the pyridine ring, a necessary precursor for Suzuki coupling. The position of halogenation will depend on the directing effects of the existing substituents.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Carefully dissolve this compound in concentrated sulfuric acid at 0 °C.
-
Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
This protocol details the coupling of the halogenated this compound with a boronic acid.
-
Materials:
-
Halogenated this compound (e.g., methyl 5-bromo-6-phenylnicotinate)
-
Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF) and water
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a Schlenk tube or microwave vial, add the halogenated this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) or perform the reaction in a microwave reactor.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Methyl 6-Phenylnicotinate as a Strategic Intermediate for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of the 6-Phenylpyridine Scaffold
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its ability to participate in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate the physicochemical properties of a molecule makes it a privileged structure in drug design.[1] When functionalized with a phenyl group, particularly at the 6-position, the resulting 2-phenylpyridine motif becomes a key structural element in pharmaceuticals, agrochemicals, and materials science, noted for its role in compounds with anti-inflammatory, anticancer, and insecticidal activities.[2][3]
Methyl 6-phenylnicotinate emerges as a highly strategic and versatile building block for accessing these complex heterocyclic architectures. Its structure features three key points for chemical modification: the methyl ester at the 3-position, the electron-deficient pyridine ring, and the appended phenyl group. This guide provides detailed protocols and application notes for the synthesis of the core intermediate itself and its subsequent transformation into high-value, biologically relevant heterocyclic systems, namely pyridopyrimidines and 1,3,4-oxadiazoles.
Part I: Synthesis of the Core Intermediate: this compound
While commercially available, this compound is often synthesized in-house for cost-effectiveness and scalability. The most reliable and modular approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance and typically proceeds in excellent yields.
Causality Behind the Method: The Suzuki coupling is chosen for its robustness and the commercial availability of both coupling partners: a halogenated methyl nicotinate (e.g., methyl 6-chloronicotinate) and phenylboronic acid. The palladium catalyst facilitates the formation of a new carbon-carbon bond between the sp²-hybridized carbons of the pyridine and phenyl rings.
Protocol 1: Palladium-Catalyzed Suzuki Coupling
This protocol details the synthesis of this compound from methyl 6-chloronicotinate and phenylboronic acid.
Quantitative Data Summary
| Reagent/Parameter | M.W. ( g/mol ) | Amount (1.0 equiv) | Moles (mmol) | Role |
| Methyl 6-chloronicotinate | 171.58 | 1.00 g | 5.83 | Electrophile |
| Phenylboronic Acid | 121.93 | 855 mg | 7.00 (1.2 equiv) | Nucleophile |
| Pd(PPh₃)₄ | 1155.56 | 337 mg | 0.29 (5 mol%) | Catalyst |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 2.42 g | 17.49 (3.0 equiv) | Base |
| Dioxane/H₂O (4:1) | - | 25 mL | - | Solvent |
| Reaction Conditions | ||||
| Temperature | 90 °C | |||
| Time | 12-18 hours | |||
| Atmosphere | Inert (Argon or N₂) |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add methyl 6-chloronicotinate (1.00 g, 5.83 mmol), phenylboronic acid (855 mg, 7.00 mmol), and potassium carbonate (2.42 g, 17.49 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (20 mL dioxane, 5 mL H₂O) via cannula or syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (337 mg, 0.29 mmol).
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) with a mobile phase of 30:70 ethyl acetate/hexane. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.
Workflow for Synthesis of this compound
Caption: Suzuki coupling workflow for synthesizing the core intermediate.
Part II: Derivatization into High-Value Heterocyclic Scaffolds
With the core intermediate in hand, a diverse array of novel heterocycles can be accessed. Here, we detail the synthesis of two classes of compounds with established pharmacological relevance: pyridopyrimidinones and 1,3,4-oxadiazoles.
Application 1: Synthesis of Phenyl-Substituted Pyrido[2,3-d]pyrimidin-4-ones
Scientific Rationale: The pyrido[2,3-d]pyrimidine core is a key pharmacophore found in numerous kinase inhibitors and anticancer agents.[4][5] Fusing a pyrimidine ring to the 2,3-positions of the pyridine core of our intermediate generates a rigid, planar system ideal for interacting with enzymatic binding sites. The synthesis typically involves a condensation and cyclization reaction with a suitable nitrogen-containing reagent like guanidine.
Protocol 2: Guanidine-Mediated Cyclization to a Pyrido[2,3-d]pyrimidine
This protocol describes the conversion of this compound to 2-amino-6-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.
Quantitative Data Summary
| Reagent/Parameter | M.W. ( g/mol ) | Amount (1.0 equiv) | Moles (mmol) | Role |
| This compound | 213.23 | 500 mg | 2.34 | Starting Material |
| Guanidine Hydrochloride | 95.53 | 448 mg | 4.69 (2.0 equiv) | Nitrogen Source |
| Sodium Ethoxide (NaOEt) | 68.05 | 351 mg | 5.16 (2.2 equiv) | Base |
| Anhydrous Ethanol | - | 20 mL | - | Solvent |
| Reaction Conditions | ||||
| Temperature | Reflux (~78 °C) | |||
| Time | 8-12 hours | |||
| Atmosphere | Air |
Step-by-Step Methodology:
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (351 mg, 5.16 mmol) in anhydrous ethanol (15 mL).
-
Reagent Addition: Add guanidine hydrochloride (448 mg, 4.69 mmol) to the solution and stir for 15 minutes to form free guanidine base.
-
Substrate Addition: Add this compound (500 mg, 2.34 mmol) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and maintain for 8-12 hours.
-
Monitoring: The reaction can be monitored by TLC, observing the disappearance of the starting ester. A precipitate of the product may form as the reaction progresses.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL) to remove inorganic salts.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like DMF/water to afford 2-amino-6-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.
Reaction Pathway to Pyrido[2,3-d]pyrimidinone
Caption: Key steps in the formation of the pyridopyrimidinone ring.
Application 2: Synthesis of 2-(6-Phenylpyridin-3-yl)-1,3,4-Oxadiazoles
Scientific Rationale: The 1,3,4-oxadiazole ring is a well-regarded bioisostere for amide and ester functionalities, often used to improve a compound's metabolic stability and pharmacokinetic profile.[6] Synthesizing an oxadiazole from this compound requires a multi-step sequence that proceeds through a key hydrazide intermediate.
Protocol 3: Multi-step Synthesis of a 1,3,4-Oxadiazole Derivative
This protocol outlines the conversion of this compound into 5-methyl-2-(6-phenylpyridin-3-yl)-1,3,4-oxadiazole.
Step 1: Synthesis of 6-Phenylnicotinohydrazide
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.69 mmol) in absolute ethanol (20 mL).
-
Hydrazine Addition: Add hydrazine hydrate (99%, 0.46 mL, 9.38 mmol, 2.0 equiv) to the solution.
-
Reaction: Heat the mixture to reflux with stirring for 5 hours.[7]
-
Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath. The product, 6-phenylnicotinohydrazide, will precipitate as a white solid. Collect by filtration, wash with cold ethanol, and dry. This intermediate is often used without further purification.
Step 2: Synthesis of the Hydrazone Intermediate
-
Setup: In a flask, dissolve the 6-phenylnicotinohydrazide from the previous step (crude, ~4.69 mmol) in glacial acetic acid (15 mL).
-
Aldehyde Addition: Add an aromatic aldehyde (e.g., benzaldehyde, 1.1 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Isolation: Pour the reaction mixture into ice-water. The resulting hydrazone precipitate is collected by filtration, washed thoroughly with water, and dried.
Step 3: Oxidative Cyclization to the 1,3,4-Oxadiazole
-
Setup: Suspend the hydrazone intermediate from Step 2 (~4.69 mmol) in glacial acetic acid (20 mL).
-
Oxidant Addition: Add lead dioxide (PbO₂) (1.0 equiv) portion-wise with stirring.[8]
-
Reaction: Stir the mixture at room temperature for 1 hour. The color may change as the reaction proceeds.
-
Work-up: Pour the reaction mixture into ice-water (100 mL) and allow it to stand for several hours or overnight.
-
Extraction & Purification: Extract the product with a suitable organic solvent like ether or ethyl acetate.[8] Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate. Purify the crude product by column chromatography to yield the final 2,5-disubstituted-1,3,4-oxadiazole.
Workflow for Multi-Step Oxadiazole Synthesis
Caption: A three-step pathway from the ester to the oxadiazole ring.
Conclusion
This compound serves as an exceptionally valuable and versatile platform for the synthesis of diverse and complex heterocyclic compounds. The protocols detailed herein for the construction of pyridopyrimidines and 1,3,4-oxadiazoles demonstrate its utility in accessing scaffolds of high interest to medicinal chemistry and drug discovery. The modularity of its synthesis via Suzuki coupling and the reactivity of its ester group provide a robust foundation for the development of novel molecular entities.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]
-
Al-Ostath, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Center for Biotechnology Information. [Link]
-
Vila, N., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Royal Society of Chemistry Publishing. [Link]
-
Farghaly, T. A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Center for Biotechnology Information. [Link]
-
Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. PubMed. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. SciSpace. [Link]
-
Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies. [Link]
-
Ng, Y. X. (2019). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. [Link]
-
Al-Omary, F. A. M. (2010). Synthesis and Antimicrobial Activities of Some Novel Pyrido[2,3-d]pyrimidine Derivatives. Taylor & Francis Online. [Link]
-
Basrah Health Directorate, et al. (2024). synthesis of some new oxadiazoline derivatives from 6- methyl nicotinate. INOVATUS JOURNALS. [Link]
-
ResearchGate. (2021). Synthesis of pyridopyrimidine derivatives (17a–c), (19), (21) and (23). ResearchGate. [Link]
-
Acar, Ç., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed. [Link]
-
V. V. Dotsenko, et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds. [Link]
-
Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). 2-Phenylpyridine. [Link]
-
Perry, T. L., et al. (1988). 2-Phenylpyridine and 3-phenylpyridine, Constituents of Tea, Are Unlikely to Cause Idiopathic Parkinson's Disease. PubMed. [Link]
-
Kloeckner, J., et al. (2018). Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation. PubMed. [Link]
-
Wang, H., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Link]
-
ResearchGate. (2004). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. [Link]
-
Siyaram. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. [Link]
- Google Patents. (2022). Synthetic method of 6-methyl nicotine.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus | MDPI [mdpi.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inovatus.es [inovatus.es]
- 8. scispace.com [scispace.com]
Application Notes & Protocols: Leveraging Methyl 6-phenylnicotinate in the Synthesis of Novel Antitubercular Agents
Abstract
The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, necessitates the urgent development of new therapeutic agents.[1] The nicotinic acid scaffold, a core component of the frontline anti-TB drug isoniazid (INH), remains a highly validated and promising framework for novel drug discovery.[1][2] This guide provides a detailed technical overview and robust protocols for utilizing methyl 6-phenylnicotinate, a versatile pyridine-based intermediate, in the synthesis of potent antitubercular compounds.[3][4] We will explore the strategic conversion of this ester into key pharmacophores, particularly nicotinohydrazides and their derivatives, and discuss the underlying chemical principles and structure-activity relationships (SAR) that guide the design of next-generation antitubercular candidates.
Introduction: The Rationale for Nicotinate-Based Drug Design
Tuberculosis treatment is a lengthy and challenging regimen, often involving a combination of drugs for at least six months.[1] The efficacy of this treatment is threatened by poor patient adherence and the emergence of resistant Mycobacterium tuberculosis strains.[5] Isoniazid (isonicotinic acid hydrazide), a cornerstone of TB therapy, functions as a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids—essential components of the bacterial cell wall.[2]
The clinical success of isoniazid validates the nicotinic acid hydrazide moiety as a critical pharmacophore. Consequently, research efforts have focused on synthesizing new derivatives of this scaffold to overcome resistance mechanisms and improve therapeutic profiles. This compound serves as an ideal starting material for this purpose. Its structure contains:
-
The core nicotinate ring , essential for activity.
-
A methyl ester group at the 3-position, which is readily converted into the crucial hydrazide functionality.
-
A phenyl group at the 6-position, which provides a site for modification to tune properties like lipophilicity, a key factor influencing antimycobacterial activity.[6]
This document outlines the primary synthetic pathway from this compound to potent antitubercular agents, focusing on the synthesis of hydrazides and their subsequent derivatization.
Synthetic Strategy: From Ester to Bioactive Hydrazone
The most direct and field-proven strategy involves a two-step process: the conversion of the methyl ester to a hydrazide, followed by the condensation of the hydrazide with various carbonyl compounds to generate a library of hydrazone derivatives. This approach allows for rapid diversification and exploration of the chemical space around the core scaffold.
Caption: High-level synthetic workflow from the starting material to bioactive derivatives.
Core Transformation: Synthesis of 6-Phenylnicotinohydrazide
The cornerstone of this synthetic approach is the conversion of the methyl ester functionality into a hydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction with hydrazine hydrate.
Causality of Experimental Choice:
-
Nucleophile: Hydrazine (NH₂NH₂) is a potent alpha-effect nucleophile, making it highly reactive towards the electrophilic carbonyl carbon of the ester.
-
Reaction Conditions: The reaction is typically performed under reflux. The elevated temperature provides the necessary activation energy to overcome the energy barrier for the substitution of the methoxy group (-OCH₃) with the hydrazinyl group (-NHNH₂).
-
Solvent: Ethanol is a common solvent as it effectively dissolves both the nicotinate ester and hydrazine hydrate and has a suitable boiling point for reflux.
Caption: Mechanism for the hydrazinolysis of this compound.
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis of nicotinic acid hydrazide derivatives.[1]
Protocol 1: Synthesis of 2-Methyl-6-aryl-nicotinohydrazides (General Procedure)
This protocol describes the hydrazinolysis of a nicotinate ester, which is directly applicable to this compound.
Materials:
-
This compound (or substituted analog)
-
Hydrazine hydrate (99-100%)
-
Ethanol or appropriate alcohol solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Beakers, Buchner funnel, filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate methyl 6-arylnicotinate (10 mmol) in ethanol (30 mL).
-
Addition of Reagent: To this solution, add hydrazine hydrate (50 mmol, 5 equivalents) dropwise while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water (100 mL).
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold water and then with a small amount of petroleum ether to remove nonpolar impurities. The crude product can be further purified by recrystallization from ethanol to yield the pure nicotinohydrazide.[1]
Characterization: The structure of the resulting hydrazide should be confirmed using standard analytical techniques.
-
IR Spectroscopy: Look for the appearance of NH and NH₂ stretching bands (typically 3100-3400 cm⁻¹) and the shift of the carbonyl (C=O) band to a lower wavenumber (around 1640-1665 cm⁻¹) compared to the starting ester.[1]
-
¹H-NMR Spectroscopy: Expect to see D₂O-exchangeable signals for the NH and NH₂ protons (typically δ 9.5-9.7 and δ 4.5-4.6 ppm, respectively), and the disappearance of the methyl ester singlet (around δ 3.9 ppm).[1]
Protocol 2: Synthesis of N'-Arylidene-nicotinohydrazides (Hydrazones)
This protocol details the condensation of the synthesized hydrazide with an aromatic aldehyde to form a Schiff base (hydrazone).
Materials:
-
6-Phenylnicotinohydrazide (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: Dissolve the 6-phenylnicotinohydrazide (5 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Addition of Reagents: Add the desired aromatic aldehyde (5 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Isolation: After cooling, the hydrazone product often precipitates directly from the reaction mixture. If not, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be performed if necessary.[1]
Structure-Activity Relationship (SAR) and Biological Data
The derivatization of the 6-phenylnicotinohydrazide scaffold allows for a systematic investigation of how structural changes impact antitubercular activity. Studies on similar scaffolds have yielded crucial insights.[1][6][7]
Key SAR Insights:
-
Substitution on the 6-Phenyl Ring: The electronic properties and lipophilicity of this ring are critical. Introduction of lipophilic, electron-withdrawing groups like halogens (e.g., -Br, -Cl) at the para position of the phenyl ring can enhance antimycobacterial activity.[1]
-
Derivatization of the Hydrazide Moiety: Condensation with different moieties can dramatically alter potency.
-
Simple Hydrazones: While active, the parent hydrazide often serves as a baseline.
-
Isatin Hydrazides: Condensation with isatin derivatives has proven to be a highly effective strategy. For example, incorporating a bromine atom at the 5-position of the isatin ring led to a remarkable increase in activity against M. tuberculosis.[1]
-
Caption: Key structure-activity relationship (SAR) trends for nicotinohydrazide derivatives.
Table 1: Antitubercular Activity of Representative Nicotinohydrazide Derivatives
The following table summarizes the in vitro antimycobacterial activity (Minimum Inhibitory Concentration, MIC) of synthesized compounds against M. tuberculosis H37Rv, demonstrating the impact of structural modifications.
| Compound ID | R¹ (on 6-phenyl) | R² (on hydrazide) | MIC (µg/mL) | Reference |
| 4a | H | H | 25 | [1] |
| 4c | 4-F | H | >100 (inactive) | [1] |
| 8a | 4-F | Isatin | 25 | [1] |
| 8b | 4-F | 5-Cl-Isatin | 12.5 | [1][6] |
| 8c | 4-F | 5-Br-Isatin | 6.25 | [1][6] |
| Isoniazid | N/A | N/A | 0.04 - 0.07 | (Standard) |
Data extracted from Aboul-Fadl et al., 2015. The results clearly show that while introducing a fluorine atom at the 4-position of the phenyl ring (4c) diminishes activity, subsequent derivatization of this less active hydrazide with substituted isatins (8b, 8c) restores and significantly enhances potency. This underscores the modular nature of this synthetic strategy.
Conclusion and Future Directions
This compound is a highly valuable and accessible starting material for the development of novel antitubercular agents. The synthetic pathways, particularly those proceeding through a nicotinohydrazide intermediate, are robust, high-yielding, and allow for extensive structural diversification. The data strongly support that modification of both the 6-phenyl ring and the hydrazide moiety can significantly modulate biological activity. The potent activity observed with isatin-hydrazide derivatives suggests this is a particularly fruitful avenue for further exploration. Future work should focus on synthesizing a broader range of derivatives to refine SAR models, optimizing for drug-like properties (ADME), and evaluating the most potent compounds in more advanced preclinical models of tuberculosis.
References
-
Eldehna, W. M., Fares, M., Abdel-Aziz, M., & Abdel-Aziz, H. A. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800–8815. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127699. [Link]
-
Wikipedia contributors. (2024). Isoniazid. Wikipedia, The Free Encyclopedia. [Link]
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Eldehna, W. M., et al. (2015). Design, synthesis and antitubercular activity of certain nicotinic acid hydrazides. PubMed. [Link]
-
Basso, L. A., et al. (2010). Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis. Biochemistry, 49(25), 5238–5246. [Link]
-
Vilchèze, C., et al. (2018). Nicotinamide Limits Replication of Mycobacterium tuberculosis and Bacille Calmette-Guérin Within Macrophages. The Journal of Infectious Diseases, 217(3), 462–472. [Link]
-
Eldehna, W. M., et al. (2015). Antitubercular activities, LogP measurements and drug-likeness model scores of nicotinic acid hydrazide derivatives. ResearchGate. [Link]
-
Mori, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 983. [Link]
-
Basso, L. A., et al. (2010). Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis. ACS Publications. [Link]
-
Guchhait, S. K., et al. (2021). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Molecular Diversity, 25(3), 1591–1600. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1625–1641. [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Chiacchio, M. A., et al. (2014). Synthesis and Structure Activity Relationship Study of Antitubercular Carboxamides. Mini-Reviews in Medicinal Chemistry, 14(1), 52-65. [Link]
-
ResearchGate. (2025). Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents. ResearchGate. [Link]
-
Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]
-
Belskaya, N. P., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 23. [Link]
-
ResearchGate. (2015). Synthesis of nicotinic acid hydrazides 4a–i. ResearchGate. [Link]
- Google Patents. (1976). Process for making nicotinic acid hydrazides.
-
Royal Society of Chemistry. (2021). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Publishing. [Link]
-
MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
-
ResearchGate. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. ResearchGate. [Link]
-
MDPI. (2023). Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. MDPI. [Link]
-
Desai, V., & Shinde, R. (2015). Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 930-935. [Link]
-
Li, X., et al. (2008). Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazines, analogues of PA-824. Bioorganic & Medicinal Chemistry Letters, 18(7), 2256–2262. [Link]
-
Wang, C., et al. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. Molecules, 27(6), 1832. [Link]
-
ResearchGate. (2025). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
Sources
- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 4634-13-3 [amp.chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitubercular activity of certain nicotinic Acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Methyl 6-Phenylnicotinate Synthesis
Welcome to the technical support center for the synthesis of Methyl 6-phenylnicotinate via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
I. Foundational Principles of the Synthesis
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in many pharmaceutical compounds.[1][2] The synthesis of this compound involves the palladium-catalyzed reaction between an aryl halide (Methyl 6-halonicotinate) and an organoboron species (phenylboronic acid).
The catalytic cycle, central to this transformation, consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the activated boronic acid, and reductive elimination to yield the desired product and regenerate the catalyst.[3]
Catalytic Cycle of this compound Synthesis
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
II. Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound. It is crucial to note that optimization may be necessary depending on the specific halide used and the scale of the reaction.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Methyl 6-chloronicotinate | >98% purity |
| Phenylboronic acid | >98% purity |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Ligand (if needed) | SPhos or XPhos for chloro-substrates |
| Base | K₂CO₃ or K₃PO₄ (finely powdered) |
| Solvent | Toluene/Water (10:1) or Dioxane/Water (4:1) |
| Inert Gas | Argon or Nitrogen |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask, combine Methyl 6-chloronicotinate (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a finely powdered base (2.0-3.0 equiv.).[4]
-
Catalyst and Ligand Addition: Add the palladium catalyst (1-5 mol%). For less reactive chloro-substrates, the use of a bulky, electron-rich phosphine ligand like SPhos or XPhos is recommended.[5][6]
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) for three to four cycles to ensure an oxygen-free environment. This is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[7][8]
-
Solvent Addition: Add the degassed solvent system via syringe.[4]
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[10][11]
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am observing very low to no conversion of my starting material. What are the likely causes?
A1: This is a common issue that can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not have formed or could have been deactivated. If using a Pd(II) precatalyst, ensure your conditions promote its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorous degassing is crucial to prevent oxidative deactivation of the catalyst.[9]
-
Poor Oxidative Addition: Methyl 6-chloronicotinate can be a challenging substrate due to the strong C-Cl bond.[6][12] The electron-deficient nature of the pyridine ring does facilitate this step to some extent, but more reactive halides (bromo or iodo) are often easier to couple.[7][12] For chloro-substrates, using bulky, electron-rich ligands like SPhos or XPhos can significantly improve the rate of oxidative addition.[5][6]
-
Inefficient Transmetalation: The base plays a critical role in activating the phenylboronic acid to form a more nucleophilic boronate species.[3][13] Ensure your base is of high quality, finely powdered, and used in sufficient excess. In some cases, the addition of a small amount of water to an anhydrous solvent system can facilitate the formation of the active boronate.[9]
Q2: Could the pyridine nitrogen be interfering with the reaction?
A2: Yes, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[5][14] This is a known challenge with pyridine substrates. The use of ligands that bind strongly to the palladium can sometimes mitigate this issue.
Issue 2: Presence of Significant Byproducts
Q3: My analysis shows several byproducts. What are the most common ones and how can I minimize them?
A3: Several side reactions can occur in this Suzuki coupling:
-
Homocoupling of Phenylboronic Acid: This results in the formation of biphenyl and is often promoted by the presence of oxygen.[8] Thoroughly degassing your reaction mixture is the most effective way to prevent this.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzene from phenylboronic acid. This side reaction is more prevalent with heteroaryl boronic acids but can still occur, especially at elevated temperatures or under harsh basic conditions.[1][9] Using milder bases or protecting the boronic acid as a more stable derivative (e.g., a pinacol ester) can help.[9]
-
Dehalogenation: The starting Methyl 6-chloronicotinate can be reduced to Methyl nicotinate. This can happen if there are sources of hydride in the reaction mixture.
-
Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis under strongly basic aqueous conditions, especially at elevated temperatures.[15] This will form the corresponding carboxylic acid. To avoid this, use milder bases like K₂CO₃ or consider using anhydrous conditions if possible. If an aqueous base is necessary, using K₃PO₄ may be a good compromise.[3][16]
Issue 3: Purification Challenges
Q4: I am having difficulty purifying my product. What are the best practices?
A4: Purification can be challenging due to the similar polarities of the product and some byproducts.
-
Column Chromatography: This is the most common method for purification. A careful selection of the eluent system (e.g., gradients of hexane and ethyl acetate) is crucial for good separation.
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be an excellent method to obtain highly pure material.[10]
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the product into an organic solvent.
IV. References
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from
-
How to avoid byproduct formation in Suzuki reactions of chloropyridines. (2025). Benchchem. Retrieved from
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). Benchchem. Retrieved from
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]
-
Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 11(15), 9654-9665. DOI:10.1021/acscatal.1c02473
-
Nykaza, T. V., et al. (2018). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 9(1), 53-58. DOI:10.1039/C7SC04227B
-
Li, G., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(17), 3785-3788. DOI:10.1021/ol801452f
-
Identification of byproducts in Methyl 6-methylnicotinate synthesis. (2025). Benchchem. Retrieved from
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)phenyl]ethanone and intermediate for production. (2006). Google Patents. Retrieved from
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. (2015). National Center for Biotechnology Information. Retrieved from [Link]
-
What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from
-
Application Notes and Protocols: The Strategic Use of Methyl 6-Methylnicotinate in the Synthesis of Substituted Pyridines. (2025). Benchchem. Retrieved from
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). ResearchGate. Retrieved from [Link]
-
Experimental procedures for the functionalization of 6-Bromonicotinonitrile. (2025). Benchchem. Retrieved from
-
Ball, L. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 3781-3786. DOI:10.1039/C7SC00675F
-
Overcoming low yields in Suzuki coupling with functionalized boronic acids. (2025). Benchchem. Retrieved from
-
Technical Support Center: Optimizing Synthesis of Methyl 6-methylnicotinate. (2025). Benchchem. Retrieved from
-
Methyl 6-methylnicotinate synthesis from 6. (2025). Benchchem. Retrieved from
-
Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Retrieved from
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. Retrieved from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. Retrieved from [Link]
-
Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (2025). Benchchem. Retrieved from _
-
Application Notes and Protocols for High-Yield Synthesis of Methyl 6-methylnicotinate. (2025). Benchchem. Retrieved from
-
A Technical Guide to the Theoretical and Computational-Experimental Characterization of Methyl 6-methylnicotinate. (2025). Benchchem. Retrieved from
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. (n.d.). ResearchGate. Retrieved from [Link]
-
A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). (2018). Green Chemistry, 20(13), 2977-2984. DOI:10.1039/C8GC00845A
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). MDPI. Retrieved from [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. (2021). ACS Catalysis, 11(15), 9654-9665. DOI:10.1021/acscatal.1c02473
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
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- 9. benchchem.com [benchchem.com]
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- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
Technical Support Center: Purification of Methyl 6-phenylnicotinate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 6-phenylnicotinate, particularly from complex reaction mixtures resulting from its synthesis. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles to ensure robust and reproducible outcomes.
Introduction: The Challenge of Purifying this compound
This compound is a biaryl compound, a structural motif prevalent in pharmaceuticals and advanced materials.[1] Its synthesis most commonly involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a pyridine derivative (e.g., methyl 6-chloronicotinate) and a phenylboronic acid.[2][3] While powerful, these reactions generate a complex mixture of the desired product, unreacted starting materials, catalysts, ligands, bases, and various byproducts.
Effectively isolating the target molecule in high purity requires a multi-step purification strategy that addresses the removal of each of these contaminant classes. This guide is structured in a question-and-answer format to directly tackle the specific issues you may encounter during this critical phase of your research.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses common problems observed during the workup and purification of this compound.
Question 1: My crude product after solvent evaporation is a dark, black, or greyish oily solid. What is causing this and how do I remove it?
Answer:
This is a classic sign of residual palladium catalyst. During the reaction, the palladium(0) catalyst can decompose to form palladium black, a finely divided, insoluble form of the metal.[4] These residues are notorious for streaking on silica gel columns and contaminating the final product.
Causality:
-
Catalyst Decomposition: The Pd(0) species in the catalytic cycle can aggregate and precipitate, especially if the reaction is overheated or if the ligand concentration is insufficient to stabilize the metal center.
-
Inadequate Workup: Standard aqueous washes are ineffective at removing these metallic, non-polar residues.
Step-by-Step Solution:
-
Pre-Chromatography Filtration: Before concentrating your crude organic extract, it is crucial to perform a filtration step.
-
Action: Prepare a short plug of Celite® (diatomaceous earth) or silica gel in a fritted funnel or pipette.
-
Procedure: Dissolve your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Pass the solution through the Celite®/silica plug. Wash the plug with additional solvent to ensure all of your product is collected.[5]
-
Rationale: The fine particles of palladium black will be physically adsorbed onto the high-surface-area filter aid, effectively removing the bulk of the metallic contamination.
-
-
Thiol-Based Scavenging (Advanced): For persistent contamination, especially in large-scale reactions, specific palladium scavengers can be employed.
-
Action: After the reaction is complete, treat the mixture with a scavenger such as 20% aqueous sodium bisulfite (NaHSO₃) at an elevated temperature.[6]
-
Rationale: These agents coordinate with the residual palladium, forming complexes that can be more easily removed during the aqueous workup.
-
Question 2: My TLC and LC-MS analyses show multiple spots/peaks with similar polarity to my product. What are they and how can I separate them?
Answer:
This is the most common purification challenge and is typically due to byproducts from the Suzuki coupling reaction.[7]
Likely Impurities:
-
Unreacted Starting Materials: Methyl 6-halonicotinate or phenylboronic acid.
-
Homocoupled Byproducts: Biphenyl (from the coupling of two phenylboronic acid molecules) and a bipyridine derivative (from the coupling of two methyl 6-halonicotinate molecules).[4][8]
-
Protodeboronation Product: Phenylboronic acid can be converted to benzene, which is volatile but can indicate suboptimal reaction conditions.
Step-by-Step Solution: Column Chromatography Optimization
Flash column chromatography is the primary method for separating these closely related compounds.[9][10]
-
Solvent System Selection: The key is to find a solvent system that provides maximum separation (ΔRf) between your product and the key impurities.
-
Action: Use TLC to screen various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate).
-
Rationale: Biaryl compounds are relatively non-polar. The pyridine nitrogen and ester group in your product make it more polar than the biphenyl homocoupled byproduct but potentially less polar than the starting materials.
-
-
Running the Column:
-
Dry Loading: For difficult separations, dry loading the sample is highly recommended. Dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of your column.[11] This prevents band broadening and improves resolution.
-
Gradient Elution: Start with a low polarity mobile phase and gradually increase the percentage of the polar solvent.[11] This will first elute the least polar compounds (like biphenyl), followed by your product, and finally the more polar starting materials.
-
| Compound Type | Typical Eluting Solvent System (Hexane:EtOAc) | Expected Relative Rf | Rationale |
| Biphenyl (Homocoupling) | 95:5 to 90:10 | High | Very non-polar hydrocarbon. |
| This compound | 85:15 to 70:30 | Medium | Moderately polar due to ester and pyridine N. |
| Methyl 6-halonicotinate | 70:30 to 60:40 | Low-Medium | More polar than product due to halogen. |
| Phenylboronic Acid | Elutes with very polar solvent or streaks | Low / Baseline | Highly polar and acidic; often sticks to silica. |
Question 3: My NMR shows residual phenylboronic acid or related boron impurities after chromatography. How did this happen and how can I prevent it?
Answer:
Phenylboronic acid and its anhydride (boroxine) are acidic and can be difficult to remove completely, sometimes co-eluting with the product, especially if the column is overloaded. The most effective removal method is a targeted acid-base extraction during the initial workup.
Causality:
-
Acidic Nature: Boronic acids are Lewis acids and can interact strongly with silica gel.
-
Incomplete Workup: A simple water wash is often insufficient to remove all boronic acid residues.
Step-by-Step Solution:
-
Basic Aqueous Wash: During the initial reaction workup, after diluting with an organic solvent like ethyl acetate, perform a wash with a basic aqueous solution.
-
Action: Wash the organic layer with 1M sodium carbonate (Na₂CO₃) or 1M sodium hydroxide (NaOH) solution.[12][13]
-
Rationale: The base deprotonates the acidic boronic acid, forming a water-soluble boronate salt. This salt partitions into the aqueous layer, effectively removing it from your organic product layer.
-
-
Follow with Water and Brine: After the base wash, wash the organic layer with water to remove any residual base, followed by a brine (saturated NaCl solution) wash to help break emulsions and remove dissolved water.[12][14]
Question 4: My final product is a pure white solid, but my yield is very low. Where could my product have gone?
Answer:
Significant product loss can occur at multiple stages. The key is to systematically evaluate each step.
Potential Causes & Solutions:
-
Hydrolysis During Workup: The methyl ester is susceptible to hydrolysis back to the carboxylic acid under either strongly acidic or basic conditions, especially with prolonged exposure or heat.[15][16] The resulting carboxylic acid is highly polar and will be lost to the aqueous layer during extraction.
-
Loss During Chromatography:
-
Streaking/Tailing: The basic nitrogen on the pyridine ring can interact strongly with the acidic silica gel, causing the product to streak down the column and result in many mixed fractions.
-
Solution: Deactivate the silica gel by adding a small amount of triethylamine (~0.5-1%) to your eluent.[11] This neutralizes the acidic sites on the silica, leading to sharper bands and better recovery.
-
-
Premature Crystallization: If your compound is highly crystalline and not very soluble in the column eluent, it may crystallize on the column, impeding elution.
-
Solution: Add a small amount of a more polar, solubilizing solvent (like dichloromethane) to your eluent system if this is observed.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, standard workup procedure for a Suzuki reaction producing this compound?
A1: A robust workup is your first and best purification step.
-
Cooling & Dilution: Once TLC/LC-MS shows the reaction is complete, cool the mixture to room temperature. Dilute it with a primary extraction solvent like ethyl acetate (EtOAc).[14]
-
Aqueous Wash: Transfer to a separatory funnel and wash with water or a saturated ammonium chloride (NH₄Cl) solution to remove the bulk of inorganic salts and water-soluble solvents (e.g., DMF, if used).
-
Base Wash: Wash with 1M Na₂CO₃ to remove unreacted phenylboronic acid.[12]
-
Brine Wash: Wash with saturated aqueous NaCl (brine) to remove residual water.[14]
-
Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[14]
-
Palladium Removal: If the crude material is dark, re-dissolve it in a minimum amount of solvent and filter through a plug of Celite® before final concentration.
Q2: Can I use recrystallization instead of column chromatography?
A2: Recrystallization is an excellent technique for final polishing to obtain a highly pure, crystalline product, but it is rarely effective as the sole purification method for a crude Suzuki reaction mixture.[19]
-
Why it's difficult: The primary byproducts (biphenyl, bipyridine) often have similar solubilities and crystal packing properties to the desired product, making separation by crystallization inefficient.
-
Best Practice: Use column chromatography to remove the bulk of the impurities first. Then, perform a recrystallization on the pooled, clean fractions to obtain an analytically pure sample. A common solvent system for recrystallization would be a mixture where the compound is soluble when hot but sparingly soluble when cold, such as ethanol/water or ethyl acetate/hexanes.
Q3: How can I definitively prevent hydrolysis of the methyl ester?
A3: While ester hydrolysis is always a risk, it can be minimized.
-
Avoid Strong Base/Acid: Use milder bases for your workup wash (e.g., saturated sodium bicarbonate) instead of NaOH if you are concerned. Ensure all acidic or basic reagents are thoroughly removed by washing with water.[15]
-
Control Temperature: Perform all extractions at room temperature. Do not heat the reaction mixture during workup.
-
Limit Contact Time: Do not let your organic layer sit in contact with acidic or basic aqueous solutions for extended periods. Perform washes efficiently.
-
Use Anhydrous Conditions: Ensure your final product is stored under dry conditions, as residual water and trace acid/base can cause slow hydrolysis over time.
Purification Workflow Diagram
The following diagram outlines the logical steps for isolating pure this compound from a typical Suzuki-Miyaura reaction mixture.
Caption: Workflow for the purification of this compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole.
- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335.
- Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Naicker, P., et al. (2008).
- BenchChem. (n.d.). Application Notes and Protocols for High-Yield Synthesis of Methyl 6-methylnicotinate.
- Zheng, Z., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Molecules, 19(5), 5511-5528.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling.
- BenchChem. (n.d.). Application Notes and Protocols: The Strategic Use of Methyl 6-Methylnicotinate in the Synthesis of Substituted Pyridines.
- BenchChem. (n.d.). Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate.
- Google Patents. (n.d.). WO2006080256A1 - Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)
- BenchChem. (n.d.). Methyl 6-methylnicotinate synthesis from 6.
- Cai, Y., et al. (2013). Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions.
- University of Rochester, Department of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
- National Center for Biotechnology Information. (n.d.). Methyl Nicotinate.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography.
- Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
- Al-Akayleh, F., et al. (2020).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via PXPd2-Catalyzed Regioselective Suzuki Coupling.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- M. L. (2020, March 26).
Sources
- 1. benchchem.com [benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions [file.scirp.org]
- 14. benchchem.com [benchchem.com]
- 15. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Synthesis of Methyl 6-phenylnicotinate
Welcome to the Technical Support Center for the synthesis of Methyl 6-phenylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful and efficient production of this valuable compound.
Section 1: The Synthetic Landscape: The Suzuki-Miyaura Coupling
The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms the key carbon-carbon bond between a halogenated pyridine ring and a phenyl group. Typically, this involves coupling Methyl 6-halonicotinate (where the halogen is Cl, Br, or I) with phenylboronic acid.
The reaction's popularity stems from its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary reagents.[2] However, like any complex catalytic cycle, it is prone to several side reactions that can diminish yield and complicate purification. Understanding these potential pitfalls is the first step toward optimizing the synthesis.
Caption: General scheme for Suzuki-Miyaura synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing insights into the root causes and actionable solutions.
Q1: My reaction has stalled. HPLC/TLC analysis shows a significant amount of unreacted Methyl 6-halonicotinate. What went wrong?
A1: Low or incomplete conversion is a common issue in Suzuki-Miyaura couplings and typically points to problems with the catalytic system or reaction conditions.
-
Causality & Expertise: The heart of the reaction is the Pd(0) catalyst. If the active catalyst is not generated or is poisoned, the reaction will not proceed. The reactivity of aryl halides follows the trend I > Br > Cl; aryl chlorides often require more active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher temperatures to facilitate the initial oxidative addition step.[3][4]
-
Troubleshooting Steps:
-
Catalyst & Ligand Choice: For less reactive aryl chlorides, ensure you are using a suitable catalyst system. Pre-catalysts like XPhos-Pd-G3 or using a combination of a Pd(II) source (like Pd(OAc)₂) with a bulky phosphine ligand can be more effective than Pd(PPh₃)₄.[5]
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in the aryl halide or boronic acid can inhibit the catalyst.
-
Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly by sparging or using several freeze-pump-thaw cycles.[6]
-
Base and Solvent: The choice of base and solvent is critical. A common system is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or DMF/water.[1][7] Ensure the base is finely powdered and anhydrous if required by the specific protocol.
-
Q2: I've isolated a non-polar byproduct that runs high on the TLC plate. What is it and how can I prevent it?
A2: This is very likely biphenyl , the product of the undesired homocoupling of phenylboronic acid.
-
Causality & Expertise: Homocoupling occurs when two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), or by high temperatures.[8][9] The mechanism can involve a Pd(II)-mediated pathway where two transmetalation steps occur before reductive elimination.[10]
-
Troubleshooting Steps:
-
Strict Oxygen Exclusion: This is the most critical factor. Rigorous degassing of solvents and maintaining a positive pressure of inert gas throughout the reaction is essential to minimize homocoupling.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Temperature Management: Avoid excessively high temperatures. While heat is needed to drive the reaction, it can also accelerate side reactions. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Catalyst Choice: Some catalyst systems are more prone to homocoupling than others. If this is a persistent issue, screening different ligands may be beneficial.
-
Q3: My mass spectrometry results show the presence of benzene and unreacted aryl halide, suggesting my boronic acid is being consumed. Why is this happening?
A3: This side reaction is known as protodeboronation , where the C-B bond of the phenylboronic acid is cleaved by a proton source (like water) to form benzene.[11]
-
Causality & Expertise: Protodeboronation is a significant decomposition pathway, especially for electron-deficient or sterically hindered boronic acids.[12][13] The reaction is often base-catalyzed and facilitated by the presence of water. The boronic acid is converted to a more reactive boronate anion, which is then protonated, leading to the cleavage of the C-B bond.[13]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, minimizing water can suppress protodeboronation. Using anhydrous solvents and bases is a key strategy.
-
Protect the Boronic Acid: Convert the phenylboronic acid to a more stable derivative, such as a pinacol ester (Ph-B(pin)) or a potassium trifluoroborate salt (Ph-BF₃K).[11] These reagents slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing decomposition.[5]
-
Optimize the Base: Choose a non-hydroxide base. Bases like K₃PO₄, Cs₂CO₃, or even KF are often effective and may reduce the rate of protodeboronation compared to stronger, more nucleophilic bases.
-
Increase Catalyst Turnover: A highly active catalyst that promotes a fast cross-coupling can outcompete the slower protodeboronation side reaction.[12]
-
Q4: My final product is much more polar than expected and appears to be an acid. What could have caused this?
A4: This indicates hydrolysis of the methyl ester group to the corresponding carboxylic acid (6-phenylnicotinic acid).
-
Causality & Expertise: The basic conditions required for the Suzuki-Miyaura reaction can lead to saponification (base-mediated hydrolysis) of the ester. This is particularly problematic with strong bases (like NaOH or KOH), high temperatures, and prolonged reaction times. Water in the solvent system is the reactant for this hydrolysis.
-
Troubleshooting Steps:
-
Use a Milder Base: Switch to a less aggressive base. Carbonates (K₂CO₃, Cs₂CO₃) are generally preferred over hydroxides. Potassium fluoride (KF) can also be an effective and mild base.[10]
-
Minimize Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. Avoid unnecessary heating.
-
Modify the Synthetic Route: A robust alternative is to perform the Suzuki coupling on 6-halonicotinic acid first and then perform a Fischer esterification on the resulting 6-phenylnicotinic acid in a subsequent step. This decouples the base-sensitive ester from the coupling reaction conditions.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which starting halide is best: Methyl 6-chloro, 6-bromo, or 6-iodonicotinate?
-
A: The reactivity order for the oxidative addition step is I > Br > Cl.[3] Methyl 6-iodonicotinate will react under the mildest conditions but is the most expensive. Methyl 6-bromonicotinate offers a good balance of reactivity and cost. Methyl 6-chloronicotinate is the most cost-effective but is the least reactive and often requires more specialized, highly active catalysts and higher temperatures to achieve good conversion.[14]
-
-
Q: How can I effectively remove palladium residues from my final product?
-
A: Residual palladium is a major concern, especially in pharmaceutical applications. Standard purification by silica gel chromatography is often sufficient.[15] For very low levels, treatment of the product solution with activated carbon, or specialized metal scavengers (resins with thiol groups) can be highly effective.
-
-
Q: Can I run this reaction without water?
-
A: Yes. Anhydrous Suzuki couplings are possible and can be beneficial for preventing protodeboronation and ester hydrolysis.[16] In these cases, bases like potassium trimethylsilanolate (KOSiMe₃) or anhydrous K₃PO₄ can be used in solvents like THF or dioxane.
-
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization.
Materials:
-
Methyl 6-bromonicotinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask, add Methyl 6-bromonicotinate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with Argon or Nitrogen gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.[17]
Table 1: Common Side Products and Their Characteristics
| Side Product | Typical Cause | Relative Polarity (TLC) | Identification Method |
| Biphenyl | Homocoupling of phenylboronic acid | Low (non-polar) | GC-MS, ¹H NMR (characteristic aromatic signals) |
| Benzene | Protodeboronation of phenylboronic acid | Volatile, not seen on TLC | GC-MS analysis of the crude reaction headspace |
| 6-Phenylnicotinic Acid | Hydrolysis of the methyl ester | High (polar, acidic) | LC-MS (different mass), ¹H NMR (loss of methyl singlet) |
| Methyl nicotinate | Reductive dehalogenation | Similar to product | GC-MS, ¹H NMR |
Section 5: Visualization of Key Processes
The Suzuki-Miyaura catalytic cycle and a troubleshooting workflow are visualized below to provide a clearer understanding of the reaction dynamics and decision-making process.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting workflow for byproduct identification.
References
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Cano, I., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Alonso, F., et al. (2000). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
-
Ceylan, S., et al. (2011). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Scilit. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Liu, M., et al. (2018). Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
M. G. Lauer, et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
-
Ullah, F., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PMC. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
Organic Syntheses. (2016). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]
Sources
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. orgsyn.org [orgsyn.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 6-phenylnicotinate
This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 6-phenylnicotinate. We will explore common synthetic strategies, address frequently encountered challenges in a troubleshooting format, and provide a detailed experimental protocol grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: The synthesis of this compound, a biphenyl-type heterocyclic compound, is most commonly achieved through modern cross-coupling reactions. The two most prevalent and industrially relevant methods are:
-
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of a halogenated nicotinate (e.g., Methyl 6-chloronicotinate or Methyl 6-bromonicotinate) with phenylboronic acid or one of its esters. This method is widely favored due to the commercial availability of starting materials and the generally high functional group tolerance.[1]
-
Negishi Coupling: This method couples a halogenated nicotinate with an organozinc reagent (e.g., phenylzinc chloride). It can be highly effective, sometimes offering different reactivity and selectivity compared to Suzuki couplings.[2]
An alternative, though less direct, approach is the Kröhnke pyridine synthesis . This classical method constructs the pyridine ring itself from acyclic precursors, which can be a powerful tool for creating highly substituted pyridines.[3][4] However, for a relatively simple target like this compound, cross-coupling reactions are typically more efficient.
Q2: I have 6-phenylnicotinic acid. Can I just esterify it?
A2: Absolutely. If you have access to 6-phenylnicotinic acid, a direct esterification is the most straightforward final step. The most common laboratory method is the Fischer-Speier esterification , which involves refluxing the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl).[5][6] It's crucial to drive the reaction to completion, as it is an equilibrium process. This can be achieved by using a large excess of methanol and ensuring anhydrous conditions, as water can shift the equilibrium back towards the starting materials.[7]
Q3: Why is an inert atmosphere so critical for cross-coupling reactions?
A3: The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, relies on the palladium center being in its Pd(0) oxidation state. This is the active catalytic species that undergoes oxidative addition with the aryl halide. Oxygen present in the reaction mixture can oxidize the Pd(0) catalyst to Pd(II), rendering it inactive and leading to the formation of palladium black.[8] This is a primary cause of low yields or complete reaction failure. Therefore, thoroughly degassing the solvent and maintaining the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential for success.[1]
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses specific issues that may arise during the synthesis of this compound via the Suzuki-Miyaura coupling of Methyl 6-chloronicotinate and phenylboronic acid.
Q4: My reaction yield is very low, or I'm getting no product at all. What are the likely causes?
A4: Low or no yield is a common frustration. A systematic approach to troubleshooting is recommended.
-
Cause 1: Inactive Catalyst System.
-
Explanation: The Pd(0) species is the heart of the reaction. If it's not present or gets deactivated, the reaction will not proceed.
-
Solution:
-
Inert Atmosphere: Ensure you have rigorously excluded oxygen. Purge your reaction vessel with an inert gas (argon or nitrogen) and degas your solvent(s) thoroughly before use (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles).[1]
-
Catalyst Quality: Palladium catalysts can degrade over time. Use a fresh bottle or a catalyst from a reliable source. For difficult couplings, using pre-catalysts that generate the active Pd(0) species in situ, such as those from the Buchwald group, can be more robust.[9]
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation. Ensure they have been stored and handled properly under inert conditions.
-
-
-
Cause 2: Issues with the Base.
-
Explanation: The base is not just a spectator; it is crucial for activating the boronic acid and facilitating the transmetalation step.
-
Solution:
-
Base Strength & Solubility: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] Cesium carbonate is often more effective due to its higher solubility in organic solvents. If using an inorganic base like K₃PO₄ in an anhydrous coupling, adding a small amount of water (a few equivalents) can be necessary to facilitate its function.[9]
-
Base Purity: Use a finely ground, dry, high-purity base. Clumps of base will have poor surface area and reduced effectiveness.
-
-
-
Cause 3: Suboptimal Reaction Conditions.
-
Explanation: Suzuki couplings are sensitive to temperature and solvent.
-
Solution:
-
Temperature: Insufficient heat can lead to a sluggish or incomplete reaction. Most Suzuki couplings require heating (e.g., 80-110 °C).[10] If you see no conversion at a lower temperature, carefully increase the heat while monitoring for potential decomposition.
-
Solvent Choice: A common solvent system is a mixture of an organic solvent (like dioxane, toluene, or DME) and water to dissolve the inorganic base.[1] If your starting materials are poorly soluble, switching to a solvent like DMF might help, but be aware that DMF can sometimes interfere with the reaction at high temperatures.[11]
-
-
-
Cause 4: Poor Reagent Quality.
-
Explanation: The stability of boronic acids can be a concern.
-
Solution: Phenylboronic acid is relatively stable, but it can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive anhydride trimers (boroxines) upon storage.[11] Using fresh, high-quality phenylboronic acid is recommended. If in doubt, consider using a more stable boronic ester, such as a pinacol ester.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in Suzuki coupling.
Q5: I see my starting material being consumed, but my crude NMR shows several unexpected products. What are the likely side reactions?
A5: Byproduct formation is common and understanding the likely culprits is key to purification and optimization.
-
Side Product 1: Homocoupling (Biphenyl).
-
Explanation: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or if the palladium catalyst is not efficient in the main cross-coupling cycle.
-
Mitigation:
-
Strict Inert Atmosphere: Again, this is the most critical factor.
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.
-
-
-
Side Product 2: Protodeboronation (Benzene).
-
Explanation: The boronic acid group is replaced by a hydrogen atom from a proton source (like water). This is a common decomposition pathway for boronic acids, especially at elevated temperatures.[11]
-
Mitigation:
-
Use a Boronic Ester: Pinacol esters of boronic acids are significantly more stable towards protodeboronation.
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged reaction times.
-
Choice of Base: Some bases can accelerate this side reaction. If protodeboronation is a major issue, screening alternative bases may be beneficial.
-
-
-
Side Product 3: Dehalogenation (Methyl nicotinate).
-
Explanation: The chlorine atom on your starting material is replaced by a hydrogen atom. This can happen through various pathways, sometimes involving impurities in the solvent or reagents that act as hydride sources.
-
Mitigation:
-
Purity of Reagents: Ensure high-purity solvents and reagents. For example, use anhydrous solvents.
-
Optimize Ligand: The choice of phosphine ligand can influence the rate of reductive dehalogenation versus the desired cross-coupling.
-
-
Data Presentation
The following table provides a starting point for optimizing the Suzuki-Miyaura synthesis of this compound.
| Parameter | Condition 1 (Standard) | Condition 2 (For Difficult Couplings) | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) | Pd(PPh₃)₄ is a classic, effective catalyst. Buchwald-type ligands like SPhos can accelerate the reaction for less reactive chlorides.[9] |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) | K₂CO₃ is inexpensive and effective. Cs₂CO₃ has better solubility and is often superior for challenging substrates.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Dioxane is an excellent solvent for many Suzuki reactions. Toluene allows for higher reaction temperatures if needed. |
| Temperature | 90 °C | 110 °C | Higher temperatures can overcome the activation barrier for the oxidative addition of the less reactive aryl chloride. |
| Boron Source | Phenylboronic Acid (1.2 eq) | Phenylboronic acid pinacol ester (1.2 eq) | Pinacol esters offer greater stability against protodeboronation.[1] |
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of this compound. Safety Note: Always conduct a thorough safety review of all reagents before starting any experiment. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
Methyl 6-chloronicotinate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-chloronicotinate, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting Methyl 6-chloronicotinate is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
References
- Benchchem. (2025). Technical Support Center: Kröhnke Pyyridine Synthesis. Benchchem.
- Benchchem. (2025). troubleshooting low yield in Kröhnke pyridine synthesis. Benchchem.
- Benchchem. (2025).
- PrepChem.com. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method. ChemicalBook.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. Reddit.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- ChemicalBook. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Yield of Methyl 6-phenylnicotinate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 6-phenylnicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine derivative. We provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
The two most prevalent strategies for synthesizing the 6-arylpyridine scaffold of this compound are the Hantzsch Pyridine Synthesis and Palladium-Catalyzed Cross-Coupling reactions.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): This is arguably the most versatile and widely used method in modern organic synthesis for forming the key C-C bond.[1] It typically involves the reaction of a halogenated methyl nicotinate derivative (e.g., Methyl 6-chloronicotinate) with phenylboronic acid in the presence of a palladium catalyst, a ligand, and a base.[2] This method is favored for its high functional group tolerance and generally good yields.[1]
-
Hantzsch Pyridine Synthesis: This classical method is a multi-component reaction that condenses an aldehyde (benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and a nitrogen donor (ammonia or ammonium acetate).[3] The initial product is a 1,4-dihydropyridine, which must then be oxidized (aromatized) to form the pyridine ring. While effective, this route can suffer from low yields and harsh oxidation conditions.[3]
Q2: My reaction scale-up is failing. What are the key differences between lab-scale and pilot-plant production?
Scaling up a reaction introduces challenges not always apparent at the bench. For the synthesis of this compound, particularly via cross-coupling, key considerations include:
-
Heat Transfer: Exothermic or endothermic events are more pronounced. Ensure your reactor can handle the thermal load to maintain the optimal temperature profile.
-
Mixing Efficiency: Heterogeneous mixtures (e.g., with a solid base like K₃PO₄) require efficient agitation to ensure consistent reaction rates. Inefficient mixing can create localized "hot spots" or areas of low reactivity, leading to byproduct formation.
-
Reagent Addition Rates: Slow, controlled addition of reagents, which is trivial at the lab scale, becomes critical to control exotherms and minimize side reactions during scale-up.
-
Catalyst Deactivation and Removal: The cost and removal of the palladium catalyst become significant factors at a larger scale. Investigating catalyst recycling or using heterogeneous catalysts may be necessary.[1]
Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis but involves numerous interacting variables that can impact yield and purity.[4]
Issue 1: Low or No Product Formation
Q: My Suzuki coupling reaction is giving a very low yield or has not worked at all. What are the most likely causes?
A: This is a common issue that usually points to a problem with one of the core components of the catalytic cycle. Here is a systematic checklist of potential causes and solutions.
Possible Causes & Recommended Solutions
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inactive Catalyst | Solution: Ensure you are using a high-quality, active palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Use a pre-catalyst or ensure the active Pd(0) species can form in situ. Rationale: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. If the Pd(0) is not formed or the catalyst has degraded (e.g., oxidized), the reaction will not initiate.[1] |
| Inappropriate Ligand | Solution: The choice of phosphine ligand is critical. For aryl chlorides, electron-rich, bulky ligands (e.g., XPhos, SPhos, RuPhos) are often required. For aryl bromides, simpler ligands like PPh₃ may suffice. Rationale: The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. Bulky ligands promote the formation of a coordinatively unsaturated species necessary for oxidative addition.[5] |
| Incorrect Base | Solution: The base is crucial for the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely ground and anhydrous. Rationale: The base activates the organoboron species, forming a more nucleophilic "ate" complex, which is necessary for the efficient transfer of the phenyl group to the palladium center (transmetalation).[2] |
| Suboptimal Temperature | Solution: Most Suzuki couplings require heating (e.g., 80-110 °C). If the reaction is sluggish, incrementally increase the temperature. Rationale: Higher temperatures provide the necessary activation energy for the key steps in the catalytic cycle, particularly the oxidative addition of less reactive aryl chlorides.[4] |
| Solvent Issues | Solution: Use anhydrous, degassed solvents (e.g., Toluene, Dioxane, DMF). The presence of oxygen can oxidize and deactivate the Pd(0) catalyst. Rationale: Oxygen can lead to the formation of palladium oxides and phosphine oxides, effectively killing the catalyst. Degassing the solvent (e.g., by sparging with argon or nitrogen) is a critical step. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in Suzuki-Miyaura synthesis.
Issue 2: Significant Byproduct Formation
Q: My reaction produces the desired product, but I'm seeing significant amounts of homocoupled phenyl-phenyl (biphenyl) and/or dehalogenated starting material. How can I suppress these side reactions?
A: These are common side reactions in Suzuki couplings, and they often point to issues with reaction kinetics and stoichiometry.
-
Phenyl-Phenyl Homocoupling: This arises from the reaction of two molecules of the organoboron reagent.
-
Cause: Often exacerbated by the presence of oxygen or high temperatures. It can also occur if the transmetalation step is slow compared to the homocoupling pathway.
-
Solution:
-
Ensure Rigorous Degassing: Scrupulously remove all oxygen from the reaction mixture.
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Lower Temperature: If possible, running the reaction at a lower temperature for a longer time can sometimes minimize this side reaction.
-
-
-
Dehalogenation (Proto-deboronation/dehalogenation): This results in the replacement of the halogen on your starting material with a hydrogen atom.
-
Cause: This side reaction is often base-mediated and can be more prevalent with highly activated catalysts or when the desired cross-coupling is slow.
-
Solution:
-
Choice of Base: Sometimes, a weaker base (e.g., K₂CO₃ instead of Cs₂CO₃) can mitigate this issue, although it may also slow down the desired reaction.
-
Optimize Catalyst Loading: Using too much catalyst can sometimes favor side reactions. Try reducing the catalyst loading to 0.5-1 mol%.
-
-
Troubleshooting Guide 2: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a powerful tool but requires careful control to achieve good yields, especially during the final aromatization step.[3]
Issue 1: Low Yield of the Dihydropyridine Intermediate
Q: The initial condensation reaction is giving a low yield of the 1,4-dihydropyridine (DHP) intermediate. What should I check?
A: The formation of the DHP intermediate is an equilibrium process. Low yields can often be traced back to reaction conditions and reactant purity.
-
Incomplete Reaction:
-
Solution: The reaction is often run at reflux in a solvent like ethanol. Ensure you are allowing sufficient reaction time (monitor by TLC).[6] Using a catalytic amount of a weak acid like acetic acid can sometimes promote the initial condensation steps (Knoevenagel condensation).
-
-
Competing Side Reactions:
-
Solution: The order of addition can matter. Pre-forming the enamine from the β-ketoester and ammonia before adding the aldehyde and the second equivalent of the β-ketoester can sometimes lead to a cleaner reaction.
-
Issue 2: Poor Yield and Byproducts during Aromatization
Q: The oxidation of my dihydropyridine to the final pyridine product is inefficient and messy. What are better methods?
A: The aromatization of the Hantzsch ester is the driving force of the reaction but can be problematic.[3] Classical, harsh oxidants like nitric acid or potassium permanganate can lead to over-oxidation and other side products.[3][7]
Recommended Milder Oxidation Conditions
| Oxidizing Agent | Conditions | Advantages & Rationale |
| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Catalytic amount, reflux in acetic acid or CH₂Cl₂. | A mild, efficient, and often high-yielding method for aromatizing DHPs. |
| Iodine in Methanol | Refluxing in methanol. | A simple and effective metal-free oxidation condition. The reaction is driven by the formation of HI. |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Stoichiometric amount, reflux in a non-polar solvent like benzene or toluene. | A powerful and reliable dehydrogenating agent, often giving very clean reactions. |
| Photochemical Conditions | UV or visible light, sometimes with a photosensitizer. | A "green chemistry" approach that avoids harsh reagents, though it may require specialized equipment.[3] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the synthesis of this compound from Methyl 6-bromonicotinate. Optimization of catalyst, ligand, base, and solvent will be necessary.[4]
Materials:
-
Methyl 6-bromonicotinate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 eq, finely ground)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 6-bromonicotinate, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Add the anhydrous, degassed 1,4-dioxane via cannula or syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the base and catalyst residues. Wash the pad with additional ethyl acetate.
-
Combine the organic filtrates, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- BenchChem.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- BenchChem.
- BenchChem.
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
- BenchChem. Methyl 6-Methylnicotinate: A Versatile Scaffold for Heterocyclic Synthesis.
- Unknown Source.
- BenchChem. Application Notes and Protocols: The Strategic Use of Methyl 6-Methylnicotinate in the Synthesis of Substituted Pyridines.
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
InCatT. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 6. benchchem.com [benchchem.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
Technical Support Center: Byproduct Identification in Phenylnicotinate Synthesis
Welcome to the technical support guide for the synthesis of phenylnicotinates. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during esterification. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction is incomplete, showing significant amounts of starting material. What is the likely cause and how can I fix it?
A1: Incomplete conversion is a frequent issue, primarily stemming from insufficient activation of the carboxylic acid, the presence of moisture, or suboptimal reaction conditions.
-
Acyl Chloride Route: If you are using nicotinoyl chloride, its hydrolysis back to nicotinic acid is a major concern.[1] Ensure your solvent and phenol are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). The synthesis of nicotinoyl chloride itself, often using thionyl chloride or phosphorus pentachloride, must be driven to completion to avoid carrying over nicotinic acid.[2][3]
-
Carbodiimide Coupling (EDC/DCC): The O-acylisourea intermediate formed is moisture-sensitive.[4][5] Any water present will hydrolyze this intermediate back to nicotinic acid, reducing your yield.[5] Additionally, ensure you are using a sufficient excess of the coupling agent (typically 1.1-1.5 equivalents) and an appropriate catalyst like 4-dimethylaminopyridine (DMAP).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete reactions.
Q2: I used DCC for my esterification and now have a white precipitate that is very difficult to filter and contaminates my product. What is it and how do I remove it?
A2: The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of dicyclohexylcarbodiimide (DCC).[6] DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate, which often leads to it precipitating during the reaction and complicating purification.[7][8][9]
Removal Protocol:
-
Initial Filtration: After the reaction is complete, attempt to filter the bulk of the DCU. Rinsing with a minimal amount of the reaction solvent can help.[7]
-
Solvent Swap & Precipitation: Concentrate the filtrate. Add a solvent in which your product is soluble but DCU is not, such as diethyl ether or cold acetonitrile.[7][10] Cool the mixture in an ice bath or refrigerator to maximize DCU precipitation, then filter again.[7]
-
Acidic Wash: If your product is stable to acid, an aqueous workup with dilute HCl (e.g., 0.5-1 N) can help remove residual DCU and other basic impurities.[8]
-
Chromatography: While DCU can smear across fractions in standard silica gel chromatography (hexane/ethyl acetate), switching to a different stationary phase like Florisil or using a solvent system that fully solubilizes the DCU (e.g., adding some chloroform) can be effective.[10]
| Method | Description | Pros | Cons |
| Filtration | Physically separating the precipitated DCU. | Simple, removes bulk of byproduct. | Often incomplete, fine particles pass through.[11] |
| Precipitation | Dissolving crude in a solvent to crash out DCU. | Effective for removing residual amounts. | Requires product to be soluble in the chosen solvent. |
| Acid Wash | Using dilute acid to wash the organic layer. | Removes DCU and other base impurities. | Product must be acid-stable. |
| Chromatography | Separation on a column (e.g., Florisil). | Can provide very pure product. | Can be tedious; DCU may co-elute in some systems.[11] |
Table 1. Comparison of methods for removing DCU byproduct.
Q3: I am using the water-soluble carbodiimide EDC to avoid DCU issues, but I'm still getting a persistent byproduct that is difficult to separate. What could it be?
A3: You are likely dealing with an N-acylurea byproduct. This is a classic side reaction in carbodiimide chemistry where the reactive O-acylisourea intermediate undergoes an intramolecular rearrangement to the stable, unreactive N-acylurea.[4][12][13] This side reaction consumes your activated nicotinic acid and is particularly problematic with sterically hindered substrates or when the nucleophile (phenol) concentration is low.[4][13]
Mitigation Strategies:
-
Add an Activator/Auxiliary Nucleophile: The most effective way to prevent N-acylurea formation is to add a reagent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[9][12] These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive with the phenol.[12]
-
Control Reaction Conditions: N-acylurea formation can be favored in highly polar solvents.[14] If possible, using a less polar solvent like DCM can help. Lowering the reaction temperature can also suppress this side reaction.[15]
-
pH Control: The rearrangement is acid-catalyzed at pH 3-6.[13] Maintaining a pH above 7 can slow the isomerization, but this must be balanced with the stability of your reactants.
Sources
- 1. Nicotinoyl Chloride | High-Purity Reagent for Research [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. ejournal.um.edu.my [ejournal.um.edu.my]
- 4. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
Technical Support Center: Navigating the Scale-Up of Methyl 6-phenylnicotinate Production
Introduction
Methyl 6-phenylnicotinate is a key biaryl intermediate in the synthesis of various high-value molecules, particularly within the pharmaceutical and agrochemical industries. As a substituted pyridine derivative, its efficient, scalable, and cost-effective production is a critical objective for process chemists and drug development professionals. Transitioning from laboratory-scale synthesis to pilot or industrial production, however, introduces a host of challenges ranging from reaction control and byproduct formation to purification and safety.
This technical support guide is designed to provide researchers and scientists with in-depth, field-proven insights into the common hurdles encountered during the scale-up of this compound synthesis. By combining troubleshooting guides in a practical Q&A format, detailed protocols, and an explanation of the underlying chemical principles, this document serves as a comprehensive resource for optimizing your production process.
Overview of Primary Synthetic Route: Suzuki-Miyaura Coupling
The most prevalent and versatile method for constructing the C-C bond between the pyridine and phenyl rings in this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction offers high functional group tolerance and utilizes readily available starting materials, making it highly suitable for industrial applications.[1] The general transformation involves the coupling of a halo-substituted methyl nicotinate (typically chloro- or bromo-) with phenylboronic acid in the presence of a palladium catalyst and a base.
Caption: General scheme for Suzuki-Miyaura synthesis.
Frequently Asked Questions (FAQs)
Q1: Which starting halide, Methyl 6-chloro- or Methyl 6-bromo-nicotinate, is better for scale-up?
A1: The choice involves a trade-off between reactivity and cost. Methyl 6-bromonicotinate is more reactive than its chloro- counterpart due to the weaker C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This can lead to faster reactions, lower catalyst loadings, and milder conditions. However, chloro-aromatics are almost always significantly cheaper and more readily available in bulk, making Methyl 6-chloronicotinate the more economically attractive option for large-scale production, provided the catalytic system is sufficiently active to overcome the stronger C-Cl bond.[2]
Q2: What are the most critical process parameters to monitor and control during the scale-up of the Suzuki reaction?
A2: On a large scale, three parameters become paramount:
-
Temperature Control: Suzuki couplings are often exothermic.[3] Without adequate heat transfer in large reactors, thermal runaways can occur, leading to safety hazards and increased byproduct formation.[4]
-
Mixing/Agitation: Efficient mixing is crucial to ensure homogeneity, especially with heterogeneous mixtures involving aqueous bases. Poor mixing can create localized "hot spots" or areas of low catalyst concentration, leading to stalled reactions and inconsistent product quality.[5]
-
Inert Atmosphere: While some robust catalysts can tolerate air, many palladium(0) species are sensitive to oxygen. Inadequate degassing or nitrogen/argon blanketing on a large scale can lead to catalyst oxidation and the formation of homocoupled byproducts (e.g., biphenyl).[5][6]
Q3: Is this reaction feasible in "green" solvents?
A3: Yes, significant progress has been made in adapting Suzuki reactions to more environmentally friendly solvents. While solvents like DMF or dioxane are common in literature, greener alternatives like 2-MeTHF, CPME, or even mixed aqueous systems (e.g., Toluene/water, Ethanol/water) are increasingly used in industrial settings.[7] The use of aqueous systems can also facilitate the use of simple inorganic bases and simplify workup procedures.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield or Stalled Reaction
Q: My Suzuki coupling is giving a low yield or has stalled before consuming the starting halide. What are the likely causes?
A: This is a common scale-up challenge that can be traced back to several factors. A systematic approach is needed to diagnose the root cause.
-
Cause 1: Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. If the reaction vessel was not properly degassed and maintained under an inert atmosphere, the catalyst may have oxidized and precipitated as palladium black. The pyridine nitrogen itself can also coordinate to the palladium center and inhibit its activity, necessitating the use of specialized ligands.[2]
-
Solution 1: Ensure rigorous degassing of the solvent and vessel (e.g., via multiple vacuum/nitrogen cycles). Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to promote the key steps of the catalytic cycle and are effective for coupling less reactive aryl chlorides.[2]
-
Cause 2: Ineffective Base or Transmetalation: The transmetalation step requires activation of the boronic acid by a base.[3] If the base is too weak, not soluble enough, or if phase transfer is poor in a biphasic system, this step can become rate-limiting.
-
Solution 2: Use a sufficiently strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure vigorous stirring to maximize the interfacial area in aqueous systems. If solubility is an issue, consider a different solvent system or a homogeneous organic base, though these are often less desirable on scale.
-
Cause 3: Poor Reagent Quality: Phenylboronic acid can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines (cyclic anhydrides). The halide starting material may also contain inhibitors.
-
Solution 3: Use fresh, high-quality phenylboronic acid. If in doubt, analyze its purity by NMR or titration. Ensure the quality of the starting halide and solvents.
Caption: Troubleshooting logic for low reaction yield.
Issue 2: Byproduct Formation
Q: My crude product is contaminated with significant impurities. How can I identify and minimize them?
A: Byproduct formation is a key concern in scaling up cross-coupling reactions. The most common impurities are:
-
Homocoupled Phenylboronic Acid (Biphenyl): This arises from the coupling of two phenylboronic acid molecules. It is often promoted by the presence of oxygen.[6]
-
Minimization: As with catalyst deactivation, the primary solution is to maintain a strictly inert atmosphere throughout the reaction. Reducing catalyst loading can sometimes help, as excess catalyst can promote side reactions.
-
-
Protodeboronation Product (Benzene): This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex, cleaving the C-B bond.
-
Minimization: This side reaction can be accelerated by excessively bulky ligands or high temperatures.[2] Careful optimization of the ligand and temperature is necessary. Running the reaction at the lowest effective temperature can often suppress this pathway.
-
-
Ligand-Derived Impurities: Arylphosphine ligands can sometimes participate in the reaction, leading to the formation of phenylated byproducts (e.g., triphenylphosphine oxide or biphenyl from PPh₃).[8][9]
Issue 3: Purification and Palladium Removal
Q: The crude this compound is a solid, but it's difficult to purify. More importantly, how do I remove residual palladium to meet pharmaceutical specifications (<10 ppm)?
A: This is a critical, multi-step challenge in process development.
-
Step 1: Initial Purification (Crystallization): The target compound is a yellow solid with a high melting point (>110°C), making recrystallization a viable primary purification method.[7]
-
Protocol: Conduct solvent screening to find a suitable system. Common solvents for biaryls include alcohols (isopropanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene), often with an anti-solvent like hexanes or heptane. The goal is to find a solvent where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
-
Step 2: Palladium Removal: Residual palladium is a major concern for any API synthesis.[10] Simple crystallization is often insufficient to meet the stringent limits required by regulatory bodies.[11]
-
Solution: Metal Scavengers. After the initial purification, the product should be redissolved and treated with a metal scavenger. Thiol-functionalized silica gels (e.g., Si-TMT) or activated carbon are commonly used and highly effective.[10][11] The product solution is stirred with the scavenger for a set period and then filtered. This process can reliably reduce palladium levels to <10 ppm.[11]
-
| Palladium Removal Technique | Mechanism | Pros | Cons |
| Crystallization | Exclusion from crystal lattice | Simple, scalable | Often insufficient on its own[11] |
| Activated Carbon | Adsorption | Inexpensive, effective | Can lead to product loss[10] |
| Thiol Scavengers (e.g., Si-TMT) | Chemisorption (strong Pd-S bond) | Highly selective, very effective[10] | Higher cost than carbon |
| Extraction | Partitioning with aqueous washes | Removes water-soluble Pd species | Ineffective for organometallic residues |
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative procedure synthesized from established methodologies for similar substrates and should be optimized for specific equipment and scale.
Materials:
-
Methyl 6-chloronicotinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Methyl 6-chloronicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen for at least 30 minutes to ensure an oxygen-free atmosphere. This step is critical to prevent catalyst deactivation and byproduct formation.[12]
-
Solvent Addition: Add degassed toluene and degassed water (e.g., a 4:1 ratio by volume) to the reactor via cannula or a pressure-equalizing addition funnel. Begin vigorous stirring.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the Pd(dppf)Cl₂ catalyst. The dppf ligand is chosen for its robustness, which is often required for coupling less reactive aryl chlorides.
-
Reaction: Heat the reaction mixture to 85-95°C and maintain for 4-12 hours. Monitor the reaction progress by HPLC or TLC until the starting halide is consumed.
-
Work-up: Cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2x). Combine the organic layers.
-
Washing: Wash the combined organic layer with water and then with brine to remove inorganic salts.
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude solid product.
-
Perform a recrystallization from a suitable solvent (e.g., isopropanol or toluene/heptane) to achieve initial purity.
-
For final palladium removal, redissolve the crystallized product in a suitable solvent (e.g., THF or DCM), add a thiol-based scavenger (e.g., 2-5 wt% Si-TMT), and stir for 2-4 hours at room temperature.[10]
-
Filter off the scavenger through a pad of celite and concentrate the solvent under reduced pressure to yield the final, high-purity this compound.
-
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. Wordpress. [Link]
-
Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Methyl 6-methylnicotinate: Comprehensive Overview and Applications. [Link]
-
National Center for Biotechnology Information. Methyl 6-methylnicotinate. PubChem. [Link]
-
Dunn, P. J., et al. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 2018. [Link]
-
Le, D. N., et al. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 2023. [Link]
-
Yamamoto, T. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications, 2025. [Link]
-
Magano, J., et al. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 2019. [Link]
-
Stambuli, J. P., et al. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate, 2011. [Link]
-
Scott, J. S., et al. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 2022. [Link]
-
Yamamoto, T., et al. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 2025. [Link]
-
Reddit User. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp, 2025. [Link]
-
Yamamoto, T., et al. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed, 2025. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. This compound | 4634-13-3 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. This compound CAS#: 4634-13-3 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Efficient Methyl 6-phenylnicotinate Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of Methyl 6-phenylnicotinate. This molecule is a crucial building block in medicinal chemistry and materials science. Its efficient synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is paramount for successful research and development programs.[1] The choice of catalyst is not merely a procedural step but the cornerstone of the entire synthesis, directly influencing yield, purity, and scalability.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for rational catalyst selection and robust troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the preferred industrial and lab-scale method for synthesizing this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of a methyl 6-halonicotinate (typically the bromo- or chloro- derivative) with a phenylboron compound (like phenylboronic acid or its pinacol ester) in the presence of a palladium catalyst and a base.[1][2] This method is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials.[3]
Q2: Why is catalyst and ligand selection so critical when working with pyridine-based substrates?
A2: Pyridine derivatives present a unique challenge in palladium-catalyzed couplings. The nitrogen atom in the pyridine ring is a Lewis base and can coordinate to the palladium center. This coordination can sometimes poison the catalyst, slowing down or halting the catalytic cycle.[4] Therefore, the choice of ligand is crucial. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often required to promote the key steps of oxidative addition and reductive elimination while minimizing catalyst inhibition.[5]
Q3: What are the most critical reaction parameters to control for a successful Suzuki-Miyaura coupling?
A3: Success hinges on the careful control of several variables:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[5] All reactions must be performed under an inert atmosphere (Nitrogen or Argon), and solvents must be thoroughly degassed.
-
Choice of Base: The base activates the boronic acid for the transmetalation step.[6] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The optimal base is often substrate-dependent and may require screening.
-
Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is necessary. Typical systems include mixtures of dioxane/water, toluene/ethanol/water, or THF/water.[2][7]
-
Temperature: While some modern catalysts work at room temperature, most Suzuki couplings require heating (typically 80-110 °C) to achieve a reasonable reaction rate.[2]
Q4: My starting methyl 6-halonicotinate is a chloride. Will this be more difficult to couple than a bromide?
A4: Yes, typically. The oxidative addition of palladium into a carbon-chloride bond is slower and more difficult than into a carbon-bromide bond due to the C-Cl bond's higher strength.[8] For aryl chlorides, more electron-rich and bulky ligands (e.g., Buchwald ligands) and potentially higher temperatures are often necessary to achieve efficient coupling.[5]
Troubleshooting Guide: Common Experimental Issues
Problem 1: The reaction shows no conversion. I only recover my starting materials.
-
Potential Cause 1: Inactive Catalyst. The Pd(0) catalytic species may not have been generated effectively or was deactivated. This is common when using Pd(II) precatalysts without proper reduction or if the reaction is exposed to oxygen.
-
Solution: Ensure your entire setup is under a positive pressure of inert gas (N₂ or Ar). Use freshly degassed solvents. Consider using a modern, air-stable precatalyst (e.g., an XPhos or SPhos G3/G4 precatalyst) which generates the active Pd(0) species more reliably in situ.[7]
-
-
Potential Cause 2: Incorrect Base/Solvent Combination. The base may not be soluble enough in the chosen solvent system to activate the boronic acid, or the chosen base is not strong enough.
-
Solution: Screen different bases. For difficult couplings, a stronger base like K₃PO₄ can be effective. Ensure your solvent system is appropriate; for example, if using K₃PO₄, a solvent like dioxane with a small amount of water is a common choice.
-
-
Potential Cause 3: Insufficient Temperature. The energy of activation for the oxidative addition step may not be met at the current reaction temperature, especially for less reactive aryl chlorides.
-
Solution: Incrementally increase the reaction temperature, monitoring for any signs of decomposition. The rule of thumb is to "heat it until it works or breaks."[5]
-
Problem 2: My reaction is very slow and gives a low yield of this compound.
-
Potential Cause 1: Protodeboronation. The phenylboronic acid can be unstable under the reaction conditions and hydrolyze back to benzene, effectively removing one of the coupling partners from the reaction.[9] This is often accelerated by high temperatures and prolonged reaction times.
-
Potential Cause 2: Poor Ligand Choice. The ligand may not be optimal for activating the palladium center for your specific substrate.
-
Solution: If using a simple ligand like triphenylphosphine (PPh₃), consider switching to a more electron-rich and bulky ligand from the Buchwald or Herrmann catalyst families (e.g., SPhos, RuPhos, cataCXium® A). These are known to accelerate the key catalytic steps for heteroaryl couplings.
-
Problem 3: I observe significant formation of biphenyl and/or methyl 6,6'-binicotinate (homocoupling byproducts).
-
Potential Cause 1: Presence of Oxygen. Oxygen can facilitate the oxidative homocoupling of boronic acids.[5]
-
Solution: This is a critical indicator of inadequate degassing. Re-evaluate your procedure for making the reaction anaerobic. Degas solvents by sparging with an inert gas for at least 15-20 minutes or by using several freeze-pump-thaw cycles.
-
-
Potential Cause 2: Catalyst System. Some catalyst systems, particularly those with less bulky ligands, may not sufficiently prevent the formation of homocoupled products.
-
Solution: Employing bulkier ligands often promotes the desired cross-coupling reductive elimination over the undesired homocoupling pathway.[5]
-
Problem 4: The reaction mixture turns black, and the reaction stalls.
-
Potential Cause: Catalyst Decomposition. The formation of a black precipitate is often indicative of the formation of palladium black, where the palladium atoms have agglomerated and fallen out of the catalytic cycle.[9]
-
Solution: This signifies that the ligand is not effectively stabilizing the palladium catalyst throughout the reaction. Switch to a more robust, often bidentate, ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos, which can chelate the palladium and prevent aggregation. Ensure strict anaerobic conditions, as oxygen can also accelerate catalyst decomposition.
-
Catalyst Performance Comparison for Pyridine Suzuki-Miyaura Couplings
| Catalyst System (Pd Source / Ligand) | Typical Base | Solvent System | Temp (°C) | Characteristics & Use Case |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | "Classic" catalyst; readily available but can be slow and less effective for challenging substrates. Good starting point for simple systems.[1] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90-110 | Robust and reliable for many heteroaryl couplings. The dppf ligand offers good stability to the Pd center, reducing catalyst death.[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | A highly active Buchwald system. Excellent for electron-rich or sterically hindered pyridines and for coupling aryl chlorides.[7] |
| XPhos Pd G3/G4 | K₃PO₄ or Cs₂CO₃ | THF or Dioxane | RT - 80 | State-of-the-art precatalyst. Offers high activity, broad substrate scope, and often allows for lower temperatures and catalyst loadings.[7] |
| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Toluene | 100 | A good system for many couplings, where the electron-rich tri-cyclohexylphosphine ligand accelerates oxidative addition.[3] |
Diagrams for Conceptual Understanding
Catalyst Selection & Troubleshooting Workflow
Caption: A logical workflow for catalyst selection and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocol
This protocol details a robust procedure for the synthesis of this compound from Methyl 6-bromonicotinate using a common and effective catalyst system.
Materials:
-
Methyl 6-bromonicotinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or similar reaction vessel with a reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 6-bromonicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.5 equiv).
-
Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (0.03 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the bromo-ester). The solvents should be degassed prior to use by sparging with an inert gas for 20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Methyl 6-bromonicotinate) is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude residue can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 4. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. environmentclearance.nic.in [environmentclearance.nic.in]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. prepchem.com [prepchem.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Methyl 6-phenylnicotinate
This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals on the purification of Methyl 6-phenylnicotinate via recrystallization. It is designed to move beyond simple protocols, offering a deeper understanding of the principles at play and providing robust troubleshooting strategies for common experimental challenges.
I. Understanding the Molecule and the Process
This compound is a heterocyclic aromatic ester. Its purification by recrystallization hinges on the principle of differential solubility: the compound should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at lower temperatures.[1] This temperature-dependent solubility gradient allows for the separation of the desired compound from impurities, which ideally remain dissolved in the cold solvent (mother liquor) or are insoluble in the hot solvent.[1]
The key to a successful recrystallization lies in selecting the appropriate solvent system.[2][3] For a molecule like this compound, which possesses both aromatic (nonpolar) and ester/pyridine (polar) functionalities, a single solvent may not provide the optimal solubility characteristics. Therefore, mixed-solvent systems are often employed to fine-tune the solubility profile.[2][4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of this compound, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Failure to Dissolve in Hot Solvent | - Inappropriate solvent choice: The solvent may be too nonpolar or too polar to effectively dissolve the compound even at its boiling point. - Insufficient solvent volume: The amount of solvent used is not enough to dissolve the solute. | - Solvent Selection: Re-evaluate the solvent choice based on the polarity of this compound. Test the solubility in a range of solvents on a small scale. For aromatic esters, consider solvents like toluene, ethanol, or ethyl acetate.[5] - Increase Solvent Volume: Add small increments of hot solvent to the mixture until the solid dissolves completely.[1] |
| No Crystal Formation Upon Cooling | - Supersaturation: The solution is supersaturated, and crystallization has not been initiated.[6] - Excess solvent: Too much solvent was used, preventing the solution from reaching its saturation point upon cooling.[6] | - Induce Crystallization: - Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[6][7] - Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystal growth.[7] - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6][7] |
| Oiling Out | - Low melting point of the compound relative to the solvent's boiling point: The compound may be melting in the hot solvent rather than dissolving, and then separating as an oil upon cooling.[3] - High concentration of impurities: Impurities can depress the melting point of the compound. | - Adjust Solvent System: - Use a lower-boiling point solvent. - Add more of the "good" solvent in a mixed-solvent system to lower the saturation temperature.[6] - Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step like a silica gel plug filtration before recrystallization. |
| Formation of Poor Quality Crystals (e.g., fine powder, needles) | - Rapid cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals.[2] | - Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.[2] This promotes the growth of larger, purer crystals. |
| Low Yield | - Excessive solvent usage: As mentioned, this keeps more of the product in the mother liquor.[6] - Premature crystallization during hot filtration: The compound crystallizes in the filter funnel. - Washing with a solvent that is too "good": Using a wash solvent in which the compound is too soluble will dissolve the purified crystals. | - Optimize Solvent Volume: Use the minimum amount of hot solvent necessary for complete dissolution.[1] - Prevent Premature Crystallization: Keep the filtration apparatus (funnel, filter paper, receiving flask) hot. Dilute the solution with a small amount of extra hot solvent before filtration.[2] - Use an Appropriate Wash Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] |
| Colored Impurities in Crystals | - Colored impurities co-crystallize with the product. | - Use of Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.[6] |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing this compound?
A1: There is no universally "best" single solvent, as the ideal choice depends on the specific impurities present. However, based on the structure (an aromatic ester with a pyridine ring), good starting points for screening would be moderately polar solvents. Ethanol is often a good general-purpose solvent for such compounds.[5] You should perform small-scale solubility tests with solvents like ethanol, methanol, ethyl acetate, and toluene to determine which one provides high solubility when hot and low solubility when cold.[1]
Q2: How do I perform a mixed-solvent recrystallization for this compound?
A2: A mixed-solvent system is often effective for compounds with intermediate polarity. A common approach is to use a "solvent-antisolvent" or "solvent-pair" system.[4] For this compound, a good combination to try would be a polar solvent in which it is soluble (like ethanol or ethyl acetate) and a nonpolar solvent in which it is less soluble (like hexane or water, provided it is miscible with the primary solvent).[2]
Here is a general protocol:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates you have reached the saturation point.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Q3: My crude this compound is a yellow solid. Will recrystallization remove the color?
A3: Recrystallization can often remove colored impurities if they have different solubility profiles from your target compound. If the color persists in the recrystallized product, the impurity may be co-crystallizing. In such cases, you can try adding a small amount of activated carbon to the hot solution before the filtration step. The activated carbon will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be aware that using too much charcoal can reduce your yield by adsorbing your product.
Q4: What are the typical impurities I might encounter?
A4: Impurities will depend on the synthetic route used to prepare this compound. Common impurities could include unreacted starting materials, such as 6-phenylnicotinic acid, or byproducts from the esterification reaction. If the synthesis involves a Suzuki or other cross-coupling reaction, residual catalysts or boronic acids could be present. Understanding the potential impurities is key to selecting a solvent system that will effectively separate them. For instance, unreacted nicotinic acid would be more polar and might be removed by choosing a less polar solvent system where it remains insoluble.
Q5: How can I improve the purity of my recrystallized product?
A5: To improve purity, you can perform a second recrystallization. The principle is that with each successive recrystallization, the concentration of impurities in the mother liquor increases, while the crystals become progressively purer. Ensure you are allowing for slow crystal growth, as this is crucial for forming a well-ordered crystal lattice that excludes impurity molecules.[2] Analyzing the purity at each stage using techniques like Thin Layer Chromatography (TLC) or melting point analysis is recommended.
IV. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.
-
(Optional) Hot Filtration: If there are insoluble impurities, add a small excess of hot ethanol and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, and then transfer them to a watch glass to air dry or dry in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization (Example with Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethyl acetate.
-
Saturation: While keeping the solution hot, add hexane dropwise with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethyl acetate/hexane mixture.
-
Drying: Dry the purified crystals as described in the single-solvent protocol.
Recrystallization Workflow Diagram
Caption: A step-by-step workflow for the general recrystallization process.
V. References
-
2.2.4.6F: Troubleshooting - Chemistry LibreTexts. (2022, August 16). Retrieved from [Link]
-
Recrystallization I 10. (n.d.). Retrieved from [Link]
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Recrystallization. (n.d.). Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. (n.d.). JOCPR. Retrieved from [Link]
-
What is the theoretical background of mixed solvents recrystallization?. (2019, October 26). Quora. Retrieved from [Link]
-
Crystallization. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC and GC-MS Methods for the Analysis of Methyl 6-phenylnicotinate
Executive Summary
Methyl 6-phenylnicotinate is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the safety and efficacy of final drug products. This guide provides a comprehensive comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the fundamental principles of each technique, present detailed, field-tested protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical challenges. The discussion is grounded in established scientific principles and adheres to regulatory expectations for method validation as outlined by the International Council for Harmonisation (ICH).
Foundational Principles: A Tale of Two Phases
The choice between HPLC and GC-MS fundamentally hinges on the physicochemical properties of the analyte and the analytical objective.[1] this compound, a solid with a predicted boiling point of approximately 336°C, exists in a state where both techniques are viable, making the choice dependent on the specific question being asked.[2]
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] It is exceptionally well-suited for compounds that are soluble, including those that are non-volatile or thermally labile (prone to decomposition at high temperatures).[3][4] For routine quality control (QC) assays, purity determinations, and stability studies of active pharmaceutical ingredients (APIs) and intermediates, HPLC with UV detection is often the workhorse of the pharmaceutical industry.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates compounds that are volatile and thermally stable.[3] The sample is vaporized and transported through a column by an inert carrier gas.[1] The coupling of GC with a mass spectrometer provides an orthogonal detection technique that offers unparalleled specificity and structural elucidation capabilities.[6] GC-MS is the gold standard for identifying and quantifying trace-level volatile impurities or for confirming the identity of unknown peaks.[3]
Head-to-Head Comparison: HPLC vs. GC-MS for this compound
The decision to employ HPLC or GC-MS is a strategic one, balancing the need for routine quantification against the demand for impurity identification and ultimate sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and solid stationary phase.[7] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[7] |
| Analyte Volatility | Not required. Ideal for non-volatile or thermally sensitive compounds.[4] | Mandatory. Analyte must be volatile and thermally stable.[3] |
| Applicability | Excellent for routine purity assays, quantification, and stability testing. | Superior for identifying unknown volatile/semi-volatile impurities and trace analysis.[7] |
| Sensitivity | High (typically low-ng range).[7] | Extremely High (can reach pg range for targeted analysis).[7] |
| Speed | Moderate (run times typically 10-60 minutes).[5] | Fast (run times often under 20 minutes for volatile compounds).[4] |
| Information Output | Primarily quantitative (concentration) and retention time. DAD provides UV spectra. | Quantitative data plus mass spectral data for definitive structural confirmation.[1] |
| Cost & Complexity | Higher operational cost due to solvent consumption.[5][8] | Lower solvent cost (uses carrier gas), but instrumentation can be complex.[5] |
| Regulatory Standing | Widely accepted and ubiquitous in pharmaceutical QC labs. | Gold standard for impurity identification and confirmation.[3] |
Experimental Protocols: From Theory to Practice
The following protocols represent robust starting points for the analysis of this compound. They are designed to be self-validating through the inclusion of system suitability checks, a cornerstone of reliable analytical methodology as per ICH guidelines.[9][10]
HPLC-UV Method for Quantification and Purity
This reversed-phase HPLC method is designed for the accurate quantification and purity assessment of this compound, providing excellent resolution from potential non-volatile impurities.
Causality Behind Choices:
-
Column: A C18 column is selected for its versatility and strong retention of moderately non-polar aromatic compounds like this compound.
-
Mobile Phase: A buffered mobile phase (pH 3.0) is used to ensure a consistent ionization state of any acidic or basic functional groups on the analyte or impurities, leading to reproducible retention times. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detector: A Diode Array Detector (DAD) is preferred over a simple UV detector as it provides spectral data, which is invaluable for assessing peak purity and aiding in the identification of co-eluting impurities.
-
Instrumentation & Reagents:
-
HPLC system with a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Prepare a phosphate buffer (e.g., 20mM potassium phosphate), adjust to pH 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitor at the absorbance maximum of this compound (e.g., ~254 nm).
-
-
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
-
System Suitability Testing (SST):
-
Inject the standard solution in six replicates.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0. Theoretical plates should be ≥ 2000. These criteria ensure the system is performing adequately for the analysis.[10]
-
-
Analysis & Calculation:
-
Inject the standard and sample solutions.
-
Calculate the purity or assay of the sample by comparing the peak area of the analyte in the sample solution to that of the standard solution.
-
Caption: A generalized workflow for HPLC-DAD analysis.
GC-MS Method for Impurity Identification
This GC-MS method is optimized for the separation and identification of volatile and semi-volatile impurities in a this compound sample.
Causality Behind Choices:
-
Column: A 5% phenyl polysiloxane-based column (e.g., DB-5ms or equivalent) is a general-purpose column that provides excellent resolution for a wide range of semi-volatile compounds, making it ideal for impurity profiling.[7]
-
Temperature Program: A temperature ramp is employed to first elute highly volatile compounds at a lower temperature, then increase the temperature to elute the main analyte and less volatile impurities in a reasonable time frame with good peak shape.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust technique that creates reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for confident compound identification.[6][7]
-
Instrumentation & Reagents:
-
GC-MS system with an Electron Ionization (EI) source.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[6]
-
Helium (carrier gas, 99.999% purity).
-
Methanol (GC grade).
-
This compound sample.
-
-
Chromatographic & Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column with the main component.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, and hold for 5 minutes.[7]
-
MS Transfer Line Temperature: 280 °C.[7]
-
Ion Source Temperature: 230 °C.[7]
-
Ionization Mode: EI at 70 eV.
-
Mass Range: Scan from m/z 40-400.
-
-
Preparation of Solutions:
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
-
Analysis:
-
Inject 1 µL of the sample solution into the GC-MS.
-
Acquire the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound.
-
Examine the baseline for smaller peaks corresponding to impurities.
-
For each impurity peak, extract the mass spectrum and compare it against a spectral library (e.g., NIST/Wiley) for tentative identification.
-
Caption: A standard workflow for GC-MS impurity analysis.
Method Validation: The Trustworthiness Pillar
Both protocols provided are starting points. For use in a regulated environment, they must undergo full validation according to ICH Q2(R2) guidelines.[11] This process provides documented evidence that the method is suitable for its intended purpose.[12]
Key Validation Parameters to Assess:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).[10]
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.[10]
-
Accuracy: The closeness of test results to the true value, often determined by spike/recovery experiments at different concentration levels.[12]
-
Precision: The degree of agreement among individual test results, assessed at two levels: repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[13]
-
Limit of Quantitation (LOQ) & Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).[14]
Conclusion and Recommendations
Both HPLC and GC-MS are powerful, reliable techniques for the analysis of this compound, but they serve distinct, often complementary, purposes.
-
Choose HPLC for routine quality control, batch release testing, and stability studies where accurate quantification of the main component and known, non-volatile impurities is the primary goal. Its robustness and simplicity make it ideal for high-throughput environments.
-
Choose GC-MS when the objective is the identification of unknown volatile or semi-volatile impurities, for troubleshooting out-of-spec results, or when extremely high sensitivity is required for trace contaminant analysis. The structural information provided by the mass spectrometer is invaluable for definitive identification.
Ultimately, a comprehensive analytical strategy for a pharmaceutical intermediate like this compound may leverage both techniques: HPLC for routine QC and GC-MS as a specialized tool for in-depth investigation and problem-solving.
References
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- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- Pharma Knowledge Centre. (n.d.). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
- Slideshare. (n.d.). Ich guidelines for validation final.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems.
- Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- ChemicalBook. (n.d.). This compound CAS#: 4634-13-3.
- BenchChem. (n.d.). Analytical method validation for quantifying Methyl 6-methylnicotinate.
- BenchChem. (n.d.). HPLC vs. GC-MS for Purity Analysis of Methyl 6-methylnicotinate: A Comparative Guide.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- National Center for Biotechnology Information. (n.d.). Methyl 6-methylnicotinate. PubChem Compound Database.
- ChemicalBook. (n.d.). This compound | 4634-13-3.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Methyl 6-Methylnicotinate: Properties and Market Insights.
- BenchChem. (2025). Chemical and physical properties of Methyl 6-methylnicotinate.
- Al-marby, A. A., et al. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. PubMed Central.
- Al-Bahrani, W. R., & Al-Zuhairi, A. J. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
- Wang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. National Institutes of Health.
- Chen, Y., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. National Institutes of Health.
- ChemicalBook. (n.d.). This compound synthesis.
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Phenylnicotinate Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the phenylnicotinate scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers an in-depth, comparative analysis of phenylnicotinate derivatives, synthesizing key findings on their anti-inflammatory, analgesic, antimicrobial, and anticancer properties. By examining structure-activity relationships and presenting supporting experimental data, this document aims to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Anti-inflammatory and Analgesic Activities: Targeting the Pillars of Pain and Inflammation
Phenylnicotinate derivatives have shown significant promise as dual anti-inflammatory and analgesic agents.[1] The core mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and the modulation of pro-inflammatory cytokines.[2][3]
A noteworthy study synthesized a series of 2-substituted phenyl derivatives of nicotinic acid and evaluated their biological effects.[1] Compounds with a 2-bromophenyl substituent, in particular, displayed distinctive analgesic and anti-inflammatory activities when compared to the well-known nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid.[1][4] One derivative, compound 4c , was identified as a highly potent agent with a compelling dual anti-inflammatory and analgesic profile.[1] Further investigation revealed that these compounds could reduce the serum levels of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
Another research effort focused on developing nicotinate derivatives as selective COX-2 inhibitors, a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[2] Two compounds, 4c and 4f from this series, demonstrated COX-2 inhibitory activity equipotent to celecoxib and exhibited selectivity indices 1.8-1.9 fold higher than this established drug.[2] In vivo studies using the carrageenan-induced rat paw edema model confirmed the potent anti-inflammatory activity of compound 4f , which was comparable to reference drugs.[2] Importantly, these promising compounds showed a safe gastric profile with no ulceration observed in histopathological studies.[2]
The analgesic properties of phenylnicotinate derivatives have also been explored through the synthesis of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminonicotinates.[5] Several of these compounds were found to be significantly more potent analgesics than the reference drugs glafenine and aminopyrine, although they possessed minor anti-inflammatory activity.[5]
Comparative Anti-inflammatory and Analgesic Activity Data
| Compound/Derivative | Target/Assay | Result | Reference Compound | Source |
| 2-Bromophenyl nicotinic acid derivative 4c | Analgesic and Anti-inflammatory | Most biologically active in series | Mefenamic Acid | [1] |
| Nicotinate derivative 4c | COX-2 Inhibition | Equipotent to Celecoxib | Celecoxib | [2] |
| Nicotinate derivative 4f | COX-2 Inhibition | Equipotent to Celecoxib | Celecoxib | [2] |
| Nicotinate derivative 4f | In vivo anti-inflammatory | Comparable to reference drugs | Diclofenac, Indomethacin | [2] |
| 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate (Antrafenine ) | Analgesic Activity | Marked and long-lasting | Glafenine, Aminopyrine | [5] |
Experimental Workflow: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds.
Caption: Workflow for assessing anti-inflammatory activity using the carrageenan-induced rat paw edema model.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Phenylnicotinate derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[6][7][8]
One study focused on novel 6-phenylnicotinohydrazide derivatives, which were evaluated for their antitubercular, antifungal, and antibacterial activities.[6] The 2,6-dichlorobenzylidene derivative 8b emerged as a particularly potent compound, with superior antimycobacterial activity (Minimum Inhibitory Concentration [MIC] = 3.90 µg/mL) and broad-spectrum antimicrobial activity (MIC range of 0.24–1.95 µg/mL).[6] Importantly, the most active antitubercular compounds from this series did not show significant cytotoxicity against normal human breast cells, indicating a favorable therapeutic index.[6]
Another series of substituted phenylfuranylnicotinamidines was synthesized and screened for antimicrobial activity.[7][8] Compounds 4a and 4b from this series exhibited excellent activity against Staphylococcus aureus, with MIC values of 10 μM, comparable to the antibiotic ampicillin.[7][8]
The synthesis of nicotinic acid derivatives has also yielded compounds with promising antibacterial effects. One study reported that acylhydrazone derivatives, particularly those with a 5-nitrofuran substituent, showed high activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]
Comparative Antimicrobial Activity Data
| Compound/Derivative | Target Organism | MIC | Reference Compound | Source |
| 6-Phenylnicotinohydrazide 8b | Mycobacterium tuberculosis | 3.90 µg/mL | - | [6] |
| 6-Phenylnicotinohydrazide 8b | Various Bacteria/Fungi | 0.24–1.95 µg/mL | - | [6] |
| Phenylfuranylnicotinamidine 4a & 4b | Staphylococcus aureus | 10 µM | Ampicillin | [7][8] |
| Acylhydrazone with 5-nitrofuran substituent 13 | Staphylococcus epidermidis | 1.95 µg/mL | - | [9] |
| Acylhydrazone with 5-nitrofuran substituent 13 | MRSA | 7.81 µg/mL | - | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: Targeting Key Pathways in Malignancy
The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, including phenylnicotinates.[10][11][12] These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial signaling pathways involved in cancer cell proliferation and survival.
One study reported the design and synthesis of novel nicotinic acid derivatives as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[10][12] Compound 5c from this series exhibited potent VEGFR-2 inhibition (IC50 = 0.068 μM) and displayed higher cytotoxic potential against several cancer cell lines compared to the approved drug sorafenib.[10][12] This compound was also found to induce apoptosis, as evidenced by a significant increase in caspase-3 levels.[10]
Another series of N-phenylsulfonylnicotinamide derivatives was evaluated as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[11] Compound 10 (5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide) demonstrated the most potent inhibitory activity against EGFR tyrosine kinase (IC50 = 0.09 μM) and antiproliferative activity against the MCF-7 breast cancer cell line (IC50 = 0.07 μM).[11]
Substituted phenylfuranylnicotinamidines have also been investigated for their cytotoxic activities against a panel of human cancer cell lines.[7][8] Structure-activity relationship studies revealed that the cytotoxic or cytostatic nature of these compounds could be modulated based on the substitution pattern on the terminal phenyl ring.[8]
Comparative Anticancer Activity Data
| Compound/Derivative | Target/Mechanism | Cell Line(s) | IC50/GI50 | Reference Compound | Source |
| Nicotinic acid derivative 5c | VEGFR-2 Inhibition | HCT-15, PC-3 | 0.068 µM (VEGFR-2) | Sorafenib | [10][12] |
| N-phenylsulfonylnicotinamide 10 | EGFR TK Inhibition | MCF-7 | 0.09 µM (EGFR TK), 0.07 µM (MCF-7) | - | [11] |
| Phenylfuranylnicotinamidine 4e | Cytotoxic | NCI-60 panel | 0.83 µM (GI50) | - | [8] |
Signaling Pathway: VEGFR-2 in Angiogenesis
The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis, a critical process for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Conclusion and Future Directions
The diverse biological activities of phenylnicotinate derivatives underscore their potential as a versatile scaffold for the development of novel therapeutic agents. The studies highlighted in this guide demonstrate significant progress in elucidating the structure-activity relationships that govern their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Future research should continue to explore the chemical space around the phenylnicotinate core to optimize potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the molecular targets and mechanisms of action will be crucial for the rational design of next-generation drug candidates. The promising in vitro and in vivo data presented herein provide a strong foundation for further preclinical and clinical development of phenylnicotinate derivatives to address unmet medical needs.
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Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. PubMed. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PubMed Central. [Link]
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Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]
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El-Sayed, M. A. A., El-Sabbagh, O. I., El-Hazek, R. M., & El-Kerdawy, A. M. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2018). (PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Methyl 6-Phenylnicotinate Analogs as Antimicrobial and Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the nicotinic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This guide focuses on a specific, promising class of these derivatives: methyl 6-phenylnicotinate analogs. By systematically exploring the impact of structural modifications on their biological efficacy, we aim to provide a comprehensive resource for researchers engaged in the design and synthesis of new, more potent drug candidates.
This document delves into the structure-activity relationships (SAR) of these analogs, presenting a comparative analysis of their performance supported by experimental data. We will explore the causality behind experimental choices in their synthesis and biological evaluation, offering detailed, field-proven protocols to ensure technical accuracy and reproducibility.
The Core Scaffold: this compound
The parent compound, this compound, serves as a crucial building block. Its structure, featuring a pyridine ring, a methyl ester group, and a phenyl ring at the 6-position, offers multiple sites for chemical modification. The strategic alteration of substituents on the phenyl ring, and to a lesser extent on the pyridine core, allows for a nuanced exploration of the SAR, enabling the fine-tuning of biological activity.
Synthesis of this compound and its Analogs
The synthesis of this compound analogs typically involves a multi-step process, with the key step often being a Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the efficient formation of the C-C bond between the pyridine and phenyl rings.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of the parent scaffold. The synthesis of analogs would follow a similar procedure, substituting phenylboronic acid with the appropriately substituted boronic acid.
Materials:
-
Methyl 6-bromonicotinate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2'-(Dicyclohexylphosphino)-2,6-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine methyl 6-bromonicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.
-
Degassing: Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[3]
Structure-Activity Relationship: A Comparative Analysis
While comprehensive SAR studies specifically on a wide range of this compound analogs are still emerging, valuable insights can be gleaned from studies on structurally related compounds, particularly nicotinic acid hydrazide derivatives. These studies provide a strong foundation for understanding how substitutions on the phenyl ring influence biological activity.
Antimicrobial Activity
The antimicrobial efficacy of nicotinic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.
Key Observations:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups (NO₂), on the phenyl ring often enhances antimicrobial activity. This is likely due to an increase in the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane.
-
Positional Isomerism: The position of the substituent on the phenyl ring is crucial. For instance, in a series of 6-phenylnicotinohydrazide derivatives, a 2,6-dichloro substitution on the phenyl ring resulted in superior antimycobacterial and broad-spectrum antimicrobial activity.
-
Lipophilicity: In general, an increase in lipophilicity tends to correlate with improved antimicrobial potency.
Table 1: Comparative Antimicrobial Activity (MIC values) of Nicotinic Acid Derivatives
| Compound ID | R (Substitution on Phenyl Ring) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | M. tuberculosis (MIC, µg/mL) | Reference |
| Parent Hydrazide | H | >100 | >100 | 62.5 | Custom |
| Analog 1 | 4-Cl | 50 | 100 | 31.25 | Custom |
| Analog 2 | 2,4-diCl | 12.5 | 25 | 15.6 | Custom |
| Analog 3 | 2,6-diCl | 6.25 | 12.5 | 3.90 | Custom |
| Analog 4 | 4-NO₂ | 25 | 50 | 15.6 | Custom |
Note: The data in this table is illustrative and compiled from studies on nicotinohydrazide derivatives to demonstrate SAR trends that are likely applicable to this compound analogs.
Anticancer Activity
The cytotoxic potential of nicotinic acid derivatives against various cancer cell lines is also heavily dependent on the substitution pattern of the phenyl ring.
Key Observations:
-
Substituent Effects: The presence of specific substituents on the phenyl ring can dramatically influence anticancer activity. For example, in a study of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives, certain substitutions led to potent anti-proliferative activity against gastric and cervical cancer cell lines.[4]
-
Cell Line Specificity: The efficacy of these compounds can vary significantly between different cancer cell lines, highlighting the importance of screening against a diverse panel of cells.
-
Mechanism of Action: The anticancer effects of these analogs are often attributed to the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 2: Comparative Anticancer Activity (IC₅₀ values) of Nicotinic Acid Derivatives
| Compound ID | R (Substitution on Phenyl Ring) | HGC-27 (Gastric Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) | Reference |
| Parent Semicarbazide | H | >50 | >50 | [4] |
| Analog 9h | 4-Cl | 1.40 | 8.23 | [4] |
| Analog 9u | 4-Br | 4.56 | 10.12 | [4] |
| Analog 9j | 4-F | 12.34 | 15.67 | [4] |
Note: The data in this table is from a study on semicarbazide/thiosemicarbazide derivatives of a related nicotinoyl scaffold and is presented to illustrate the potential SAR trends for this compound analogs.[4]
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized and well-documented protocols are essential.
Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized this compound analogs
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh bacterial culture, prepare a standardized inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Dispense 50 µL of the compound dilutions and 50 µL of the standardized bacterial suspension into the wells of the 96-well plate. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: MTT Assay for Anticancer Cytotoxicity Screening
This colorimetric assay measures cell viability and is used to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.
Materials:
-
Synthesized this compound analogs
-
Cancer cell lines (e.g., HGC-27, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The exploration of this compound analogs represents a promising avenue for the discovery of novel antimicrobial and anticancer agents. The structure-activity relationships, though still being fully elucidated for this specific class, suggest that strategic modifications of the phenyl ring can significantly enhance biological potency. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to design, synthesize, and test new derivatives with improved therapeutic potential.
Future research should focus on synthesizing a broader and more diverse library of this compound analogs with systematic variations in both the phenyl and pyridine rings. Comprehensive screening against a wide range of microbial pathogens and cancer cell lines, coupled with mechanistic studies, will be crucial in identifying lead compounds for further preclinical and clinical development. The continued application of rational drug design principles, guided by a deep understanding of the SAR, will undoubtedly accelerate the journey from the laboratory bench to the clinic.
References
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A Senior Application Scientist's Guide to Nicotinic Acid Esters: A Comparative Analysis of Methyl 6-phenylnicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Vitamin
Nicotinic acid, or niacin (Vitamin B3), is a fundamental biomolecule, but at pharmacological doses, it and its derivatives exhibit a wide range of effects, most notably on lipid metabolism and vascular function.[1][2][3] This has made the nicotinic acid scaffold a fertile ground for medicinal chemistry, leading to the development of numerous ester derivatives designed to modulate pharmacokinetics, improve tissue targeting, or refine biological activity.[4][5]
This guide provides an in-depth comparison of Methyl 6-phenylnicotinate against other nicotinic acid esters commonly used in research. We will move beyond simple cataloging of properties to explore the critical structure-activity relationships (SAR) that govern their performance. Our focus will be on the causality behind experimental choices, offering field-proven insights into how subtle structural modifications—specifically the introduction of a phenyl group at the 6-position—can dramatically alter a compound's utility in targeting key pathways in cardiovascular disease, central nervous system (CNS) disorders, and inflammation.
Section 1: The Nicotinic Acid Ester Research Landscape
Nicotinic acid esters are primarily investigated for their interaction with two major target classes: the G-protein coupled receptor GPR109A (also known as HCA2) and nicotinic acetylcholine receptors (nAChRs).
-
GPR109A Activation: This receptor, highly expressed in adipocytes and immune cells like macrophages, is the primary target for nicotinic acid's lipid-lowering and anti-inflammatory effects.[6][7] Activation of this Gi-coupled receptor inhibits adenylate cyclase, leading to a decrease in intracellular cAMP.[7] This cascade suppresses lipolysis in fat cells, reducing the flow of free fatty acids to the liver and subsequently lowering VLDL and LDL cholesterol.[2][6] However, GPR109A activation in skin cells also mediates the prostaglandin D2-dependent flushing response, a key side effect that limits patient compliance and drives the development of new analogues.[2][8]
-
Modulation of nAChRs: Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[9][10] While nicotinic acid itself is not a primary ligand, its derivatives are being explored as allosteric modulators. These compounds bind to sites distinct from the acetylcholine binding site, subtly altering the receptor's response to its natural ligand.[9][11][12] This approach offers a more nuanced way to control cholinergic neurotransmission compared to direct agonists or antagonists.[13]
Commonly Researched Nicotinic Acid Esters
Before focusing on this compound, it is essential to understand the baseline properties of its simpler cousins. Esters like Methyl nicotinate are often used as rubefacients in topical formulations to induce localized vasodilation for pain relief.[8][14] In research, these simple alkyl esters serve as foundational tool compounds to study the basic pharmacology of the nicotinic acid scaffold. The choice of ester group (e.g., methyl, ethyl, propyl) is a classic medicinal chemistry strategy to tune properties like solubility, stability to hydrolysis, and cell permeability.
Section 2: A Spotlight on this compound
The introduction of a phenyl group at the 6-position of the pyridine ring transforms the molecule from a simple nicotinic acid ester into a significantly more complex chemical entity.
Physicochemical Properties and Synthesis
The phenyl substitution markedly increases the molecular weight and lipophilicity (predicted LogP) of the molecule compared to simpler esters. This has profound implications for its solubility, membrane permeability, and potential for new binding interactions.
| Property | Methyl Nicotinate | Methyl 6-methylnicotinate | This compound |
| Structure | |||
| CAS Number | 93-60-7[14] | 5470-70-2[15][16] | 4634-13-3[17][18] |
| Molecular Formula | C₇H₇NO₂[14] | C₈H₉NO₂[15][16] | C₁₃H₁₁NO₂[17][18] |
| Molecular Weight | 137.14 g/mol [14] | 151.16 g/mol [15][16] | 213.23 g/mol [17][18] |
| Appearance | White crystalline solid[14] | Colorless to yellow liquid/solid[19] | Yellow solid[17][18] |
| Melting Point | 39 °C[14] | 34-37 °C[15][19] | >110 °C (dec.)[17][18] |
| Predicted LogP | ~1.1 | ~1.34[15] | ~2.5-3.0 |
Table 1: Comparative Physicochemical Properties of Selected Nicotinic Acid Esters.
Synthesis of this compound typically involves modern cross-coupling reactions, such as a Suzuki or Stille coupling, between a halogenated methyl nicotinate derivative (e.g., Methyl 6-chloronicotinate) and a phenylboronic acid or organostannane reagent.[20] This contrasts with the simpler direct Fischer esterification of the parent carboxylic acid used for unsubstituted esters.[21]
Section 3: Comparative Performance and Structure-Activity Relationships
The true value of this compound is revealed by comparing its biological activity profile with that of other esters, which allows us to deduce the role of the 6-phenyl substituent.
Logical Framework for SAR Analysis
The diagram below illustrates the key modification points on the nicotinic acid scaffold and the expected impact of substitutions, providing a logical framework for our comparison.
Caption: Key modification points on the nicotinic acid scaffold.
Application 1: CNS Drug Discovery - D-Amino Acid Oxidase (DAAO) Inhibition
A critical application for substituted nicotinates is in CNS drug discovery. Methyl 6-methyl nicotinate is a known intermediate and building block for inhibitors of D-amino acid oxidase (DAAO).[16][22] DAAO metabolizes D-serine, a co-agonist of the NMDA receptor, which is implicated in the pathophysiology of schizophrenia.[22] Inhibiting DAAO elevates D-serine levels, offering a promising therapeutic avenue.
The 6-position substituent is crucial for potent DAAO inhibition. The transition from a small methyl group (in Methyl 6-methylnicotinate) to a bulky phenyl group (in this compound) is a significant SAR step.
-
Rationale: The phenyl group can engage in favorable pi-stacking or hydrophobic interactions within the enzyme's active site, which are inaccessible to a simple methyl group. This can lead to a substantial increase in binding affinity and inhibitory potency.
-
Experimental Implication: When designing a library of potential DAAO inhibitors based on the nicotinate scaffold, this compound serves as an advanced intermediate, representing a rational step to explore a key region of chemical space for improved target engagement compared to analogues derived from Methyl 6-methylnicotinate.
Application 2: GPR109A Modulation - A Shift from Agonism?
While simple nicotinic acid esters often act as GPR109A agonists, the bulky 6-phenyl group may alter this interaction significantly.
-
Rationale: The GPR109A binding pocket is relatively constrained. The large, rigid phenyl group may introduce steric hindrance, preventing the molecule from adopting the optimal conformation for receptor activation.
-
Experimental Implication: It is plausible that this compound may act as a weak partial agonist or even an antagonist at GPR109A. This makes it a valuable tool compound for researchers looking to decouple the receptor's downstream signaling pathways or to develop GPR109A antagonists for studying conditions where receptor blockade is desired. An experimental workflow to test this hypothesis is outlined below.
| Compound | Primary Target Application | Rationale for Comparison | Predicted Performance Difference |
| Methyl Nicotinate | GPR109A Agonism (Tool) | Baseline compound. | Serves as a positive control for GPR109A activation and flushing response. |
| Methyl 6-methylnicotinate | DAAO Inhibitor Intermediate | Introduces small alkyl substitution at C6. | Moderate DAAO inhibition potential. The methyl group provides a starting point for exploring C6 SAR. |
| This compound | DAAO Inhibitor Intermediate; nAChR Modulator | Introduces bulky aromatic substitution at C6. | Potentially high DAAO inhibition due to new hydrophobic/pi-stacking interactions. May exhibit altered GPR109A activity (weaker agonism or antagonism). May act as an allosteric modulator at nAChRs. |
Table 2: Comparative Application and Predicted Performance of Nicotinic Acid Esters.
Section 4: Field-Proven Experimental Protocols
To facilitate reproducible research, we provide detailed methodologies for the synthesis and evaluation of these compounds. The following workflow diagram illustrates the process from synthesis to biological validation.
Caption: Workflow for synthesis and evaluation of novel nicotinates.
Protocol 1: Synthesis of this compound
This protocol is a representative example based on common cross-coupling methodologies. The choice of catalyst, base, and solvent may require optimization.
-
Esterification of 6-chloronicotinic acid:
-
To a stirred solution of 6-chloronicotinic acid (1 equiv.) in methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.).
-
Rationale: The strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Heat the reaction mixture to reflux and monitor progress by Thin-Layer Chromatography (TLC).
-
Upon completion, neutralize the acid, remove methanol under reduced pressure, and extract the resulting Methyl 6-chloronicotinate ester.
-
-
Suzuki Coupling:
-
In a reaction vessel, combine Methyl 6-chloronicotinate (1 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2 equiv.) in a suitable solvent mixture (e.g., Toluene/Water).
-
Rationale: The palladium catalyst facilitates the cross-coupling between the sp²-hybridized carbon of the chloro-pyridine and the sp²-hybridized carbon of the phenylboronic acid.
-
Degas the mixture and heat under an inert atmosphere (e.g., Argon) until TLC indicates consumption of the starting material.
-
Cool the reaction, perform an aqueous workup, and extract the crude product.
-
-
Purification and Confirmation:
-
Purify the crude this compound using column chromatography.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. This step is critical for a self-validating protocol.
-
Protocol 2: In Vitro DAAO Inhibition Assay (Oxygen Consumption Method)[22]
This assay measures the consumption of oxygen during the DAAO-catalyzed oxidation of D-serine. An effective inhibitor will reduce the rate of oxygen consumption.
-
Materials: Recombinant human D-amino acid oxidase (hDAAO), D-serine (substrate), test compounds (dissolved in DMSO), phosphate buffer (pH 7.4), and an oxygen electrode system.
-
Procedure:
-
Prepare a reaction mixture in the oxygen electrode chamber containing phosphate buffer and hDAAO enzyme.
-
Add a known concentration of the test compound (e.g., this compound) or vehicle control (DMSO). Incubate for a defined period.
-
Initiate the reaction by adding a saturating concentration of D-serine.
-
Monitor the rate of oxygen consumption over time.
-
Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value by testing a range of compound concentrations.
-
Rationale: This is a direct functional assay that measures the primary activity of the enzyme. Its continuous nature allows for accurate determination of initial reaction rates.
-
GPR109A Signaling Pathway
The following diagram illustrates the canonical signaling pathway for GPR109A, which would be measured in a functional assay.
Caption: Canonical Gi-coupled signaling pathway for GPR109A.
Section 5: Conclusion and Future Directions
This compound is more than just another ester of nicotinic acid. The strategic incorporation of a phenyl group at the 6-position creates a distinct pharmacological tool with unique potential.
-
Key Advantages: Its structure is optimized for exploring binding pockets that require bulk and aromaticity, making it a superior starting point for developing potent inhibitors of enzymes like DAAO compared to simpler alkyl-substituted nicotinates.
-
Research Applications: It serves as a critical tool for dissecting structure-activity relationships, particularly in CNS drug discovery. Furthermore, its potentially altered profile at GPR109A allows for the investigation of biased signaling or receptor antagonism.
Future research should focus on obtaining empirical data for this compound's activity at GPR109A to confirm its predicted profile as a weak agonist or antagonist. Additionally, screening against a panel of nAChR subtypes could reveal novel allosteric modulatory effects. By understanding the nuanced impact of the 6-phenyl substitution, researchers can better leverage this compound to design next-generation therapeutics.
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A Comparative Guide to Analytical Method Validation for the Quantification of Methyl 6-phenylnicotinate
Introduction
Methyl 6-phenylnicotinate is a pyridine derivative with significant applications as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. Accurate and precise quantification of this compound is paramount for ensuring quality control during manufacturing, supporting formulation development, and conducting pharmacokinetic studies. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, ensuring reliable and reproducible results.
This guide provides a comprehensive comparison of potential analytical techniques and offers a detailed, field-proven framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Section 1: The Analytical Landscape: Method Selection Rationale
The choice of an analytical technique is the foundational step in method development. The physicochemical properties of this compound—an aromatic ester with a heterocyclic nitrogen atom—make it amenable to several instrumental methods. The selection hinges on the specific requirements of the analysis, such as the need for specificity, sensitivity, and throughput.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preeminent technique for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility, high resolution, and sensitivity make it the method of choice for assay and impurity determination.[4] A reversed-phase C18 column is often a reliable starting point for aromatic compounds, separating them based on hydrophobicity.[5] Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD), leveraging the chromophoric nature of the phenyl and pyridine rings.
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While this compound has a predicted boiling point of 336.2°C, its analysis by GC would require careful evaluation to ensure it does not degrade at the high temperatures of the injection port and column. GC could be a viable alternative if high sensitivity is required and the matrix is simple.
-
UV-Vis Spectrophotometry: This technique is simple and cost-effective but lacks specificity. It can quantify this compound in pure solutions by measuring its absorbance at a specific wavelength. However, it cannot distinguish the analyte from impurities or degradation products that may have similar chromophores. Therefore, its use is generally limited to preliminary assays of the pure substance.
Table 1: Comparison of Potential Analytical Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC-UV/DAD | High specificity, sensitivity, and versatility. Can separate analyte from impurities and degradants (stability-indicating).[6][7] | Higher cost and complexity compared to UV-Vis. | Routine QC, stability studies, impurity profiling, formulation analysis. |
| GC-FID/MS | Excellent sensitivity and separation efficiency for volatile compounds. | Potential for thermal degradation of the analyte. | Analysis of raw materials or when very high sensitivity is needed, provided thermal stability is confirmed. |
| UV-Vis Spectrophotometry | Simple, rapid, and low cost. | Lacks specificity; cannot be used for stability-indicating assays. | Quick, non-specific quantification of pure this compound. |
Based on this comparison, a stability-indicating HPLC-UV method is the most robust and reliable choice for the comprehensive quality assessment of this compound.
Section 2: Developing a Stability-Indicating HPLC-UV Method: A Case Study
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[4] This is crucial for determining the shelf-life and storage conditions of a drug substance or product.
Foundational Method Development
The goal is to achieve a symmetric peak for this compound, well-resolved from any potential degradants or impurities.
-
Column Selection: A reversed-phase (RP) column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is a logical starting point due to the aromatic and moderately hydrophobic nature of the analyte.[5][8]
-
Mobile Phase Selection: A mobile phase consisting of an organic solvent (e.g., Acetonitrile or Methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typical for RP-HPLC. The pH of the buffer should be controlled to ensure consistent retention and peak shape, especially given the basic nitrogen in the pyridine ring. A gradient elution (e.g., starting with a lower percentage of organic solvent and increasing it over time) is often necessary to elute all compounds of interest with good resolution.[9]
-
Detection Wavelength: The UV spectrum of the analyte should be determined using a DAD. The wavelength of maximum absorbance (λmax) is typically chosen for quantification to ensure the highest sensitivity. For related nicotinic acid derivatives, detection wavelengths are often in the 260-280 nm range.[10][11]
-
Sample Preparation: The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. A mixture of water and the organic solvent used in the mobile phase is often a good choice.
System Suitability Testing (SST)
Before any validation runs, the chromatographic system must be shown to be performing adequately. SST is an integral part of the analytical procedure and is performed before analyzing any samples to ensure the system is fit for its intended use.[12][13][14][15]
Table 2: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (USP <621>) [16] |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0[12] |
| Theoretical Plates (N) | Measures column efficiency. | N > 2000 |
| Repeatability (%RSD) | Ensures precision of the injection system. | RSD ≤ 2.0% for ≥5 replicate injections.[12] |
| Resolution (Rs) | Measures the separation between the analyte and the closest eluting peak. | Rs > 2.0 |
Section 3: The Validation Protocol: An In-Depth Guide
Method validation is performed according to the ICH Q2(R1) guideline, which outlines the key parameters to be investigated.[2]
Diagram: Analytical Method Validation Workflow
The following diagram illustrates the logical flow from method development through to routine use, emphasizing the central role of validation.
Caption: Workflow from method development to validation and routine analysis.
Specificity (including Forced Degradation)
Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or matrix components.[6] For a stability-indicating assay, this is proven through forced degradation studies.
Protocol:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).[17]
-
Expose the solutions to stress conditions as per ICH Q1A(R2) guidelines.[18] The goal is to achieve 5-20% degradation.[17][18][19]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 80°C for 48 hours.[17]
-
Photolytic Degradation: Expose solution to UV light (e.g., 200 watt-hours/m²) and visible light (1.2 million lux-hours).[17]
-
-
Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method.
-
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis using a DAD should confirm that the analyte peak is spectrally pure.
Linearity & Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification.
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five concentration levels. For an assay, the typical range is 80% to 120% of the target concentration.
-
Inject each concentration level in triplicate.
-
Plot a graph of the average peak area versus concentration and perform a linear regression analysis.
Table 3: Example Linearity Data
| Concentration (µg/mL) | Peak Area (Avg) |
| 80 | 810500 |
| 90 | 905600 |
| 100 | 1001200 |
| 110 | 1104500 |
| 120 | 1208900 |
| Regression Coefficient (r²) | 0.9995 |
Acceptance Criteria: The regression coefficient (r²) should be ≥ 0.999.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study using a spiked placebo or by comparing results to a well-characterized reference material.
Protocol:
-
If a product matrix (placebo) is available, spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
If no placebo is available, accuracy can be inferred from the linearity data.
-
Analyze the samples and calculate the percentage recovery.
Table 4: Example Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 121.1 | 100.9% |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[20]
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for both sets of measurements.
Table 5: Example Precision Data
| Level | Parameter | Result (% Assay) | % RSD |
| Repeatability | Analyst 1, Day 1 | 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 | 0.35% |
| Intermediate Precision | Analyst 2, Day 2 | 100.8, 101.2, 100.5, 100.9, 101.5, 100.7 | 0.39% |
Acceptance Criteria: The %RSD should be ≤ 2.0%.[20]
Diagram: Interrelationship of Core Validation Parameters
This diagram shows how specificity, linearity, accuracy, and precision are fundamentally linked in a successful validation.
Caption: Interdependence of key analytical method validation parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis.
Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise: Determine the concentration that yields an S/N ratio of 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: At the LOQ concentration, the method should demonstrate acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20] This provides an indication of its reliability during normal usage.
Protocol:
-
Vary critical chromatographic parameters one at a time.
-
Analyze a sample under each modified condition and evaluate the effect on system suitability parameters.
Table 6: Example Robustness Study
| Parameter | Variation | Effect on Tailing Factor | Effect on Resolution |
| Flow Rate | ± 10% (0.9 & 1.1 mL/min) | Within limits | Within limits |
| Column Temperature | ± 5°C (25°C & 35°C) | Within limits | Within limits |
| Mobile Phase pH | ± 0.2 units | Within limits | Within limits |
Acceptance Criteria: System suitability criteria (Tailing Factor, Resolution, etc.) must be met under all varied conditions.
Conclusion
The validation of an analytical method is a systematic and scientifically rigorous process that is fundamental to drug development and quality control. For the quantification of this compound, a stability-indicating HPLC-UV method offers the best combination of specificity, accuracy, and precision. By following the detailed protocols outlined in this guide, which are grounded in ICH principles, researchers and scientists can develop and validate a reliable method that ensures the integrity of their analytical data and supports regulatory compliance.
References
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Introduction: The Structural Significance of Substituted Nicotinates
A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Substituted Nicotinates
Substituted nicotinates, esters of nicotinic acid (Niacin or Vitamin B3), are a pivotal class of heterocyclic compounds in pharmaceutical and chemical research. Their pyridine core, functionalized with an ester group and various other substituents, makes them versatile scaffolds for drug design and key intermediates in the synthesis of complex molecules.[1] The identity and position of substituents on the pyridine ring profoundly influence the molecule's electronic properties, reactivity, and biological activity. Therefore, precise structural elucidation is paramount.
This guide provides a comparative framework for the spectroscopic analysis of substituted nicotinates. We will explore how fundamental techniques—UV-Visible, FT-IR, NMR, and Mass Spectrometry—are employed to characterize these molecules. The focus will be on interpreting spectral data to understand the electronic and structural effects of different substituents, moving beyond mere data reporting to explain the causal relationships between molecular structure and spectroscopic output.
General Analytical Workflow
A robust characterization of any substituted nicotinate requires a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle. The synergy between these methods allows for an unambiguous confirmation of the molecular structure.
Caption: General workflow for the comprehensive spectroscopic analysis of substituted nicotinates.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For substituted nicotinates, the key absorptions arise from π → π* and n → π* transitions within the aromatic pyridine ring and the carbonyl group of the ester.[2]
Principle of Comparative Analysis: The position of the maximum absorbance (λmax) is highly sensitive to the electronic environment of the pyridine ring.
-
Electron-Donating Groups (EDGs) like -NH₂ or -OCH₃ increase electron density in the ring, lowering the energy gap for π → π* transitions. This results in a bathochromic shift (shift to a longer wavelength).
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN decrease electron density, increasing the energy required for excitation. This causes a hypsochromic shift (shift to a shorter wavelength).
-
The solvent polarity can also influence λmax, particularly for n → π* transitions, by stabilizing the ground or excited state differently.[3]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the desired wavelength range (typically 200-400 nm). Ethanol or acetonitrile are common choices. The use of low UV-transparent mobile phases like acetonitrile and water is recommended for detection below 230 nm.[2]
-
Solution Preparation: Prepare a dilute stock solution of the nicotinate sample with a known concentration (e.g., 1 mg/mL). From this, prepare a working solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and cuvette.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Scan the absorbance from approximately 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Compare these values across different substituted analogs to infer electronic effects.
Comparative UV-Vis Data
| Compound | Substituent(s) | λmax (nm) | Reference |
| Pyridine | None | ~254 | [2] |
| Pyridine 1-Oxides | Varies | Varies | [4] |
| Furo-Pyridine Derivatives | Fused Ring System | ~280, ~340 | [3] |
Note: Specific λmax values for a wide range of substituted nicotinates are often reported within individual synthesis and characterization papers rather than compiled databases.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For nicotinates, the most diagnostic peaks are from the ester group and the pyridine ring.
Sources
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Nicotinoyl Derivatives as Potential Anticancer Agents
The pyridine ring, a core component of nicotinic acid, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have been explored for a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][3] The strategic modification of this core allows for the fine-tuning of a compound's pharmacological profile, making the systematic in vitro evaluation of novel analogues a critical step in identifying promising new drug candidates.
Foundational Screening: Assessing Cytotoxicity Across Multiple Cancer Cell Lines
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and anti-proliferative effects against a panel of relevant cancer cell lines. This provides a broad overview of the compound's potency and spectrum of activity. A widely used, reliable, and high-throughput method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The Scientific Rationale Behind the MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[4][5] In viable, metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, we can quantify the reduction in cell viability caused by a test compound. This allows for the calculation of the IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cell population.
Comparative Cytotoxicity of Novel Nicotinoyl Derivatives
In our case study, a series of novel nicotinoyl derivatives were synthesized and evaluated for their anti-tumor activity against five human cancer cell lines: A549 (lung cancer), HepG2 (liver cancer), HGC-27 (gastric cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results, summarized in the table below, highlight the importance of the substituent on the semicarbazide or thiosemicarbazide moiety in determining cytotoxic potency.[6]
| Compound | X | R | A549 IC50 (µM) | HepG2 IC50 (µM) | HGC-27 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| 9a | O | phenyl | 21.62 | 26.31 | 23.45 | >50 | >50 |
| 9h | O | 4-chlorophenyl | 10.25 | 11.33 | 1.40 | 16.54 | 19.36 |
| 9k | O | 4-methoxyphenyl | 19.88 | 20.14 | 16.52 | 21.33 | 25.41 |
| 9l | S | phenyl | 20.11 | 23.47 | 21.69 | 29.85 | 26.57 |
| 9u | S | 4-fluorophenyl | 11.24 | 13.58 | 4.56 | 14.88 | 18.64 |
| Cisplatin | - | - | 12.31 | 15.62 | 10.23 | 18.95 | 16.42 |
Data extracted from Zhu et al., 2025.[6]
From this initial screen, compounds 9h and 9u emerged as particularly potent, especially against the HGC-27 gastric cancer cell line, with IC50 values of 1.40 µM and 4.56 µM, respectively.[6] Notably, compound 9h demonstrated superior potency compared to the established chemotherapeutic agent, cisplatin, in this cell line. This data-driven approach allows us to select the most promising candidates for more in-depth mechanistic studies.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed the cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Elucidating the Mechanism of Action: Cell Cycle Analysis and Apoptosis Assays
Once a compound has demonstrated significant cytotoxicity, the next critical step is to understand how it is killing the cancer cells. This involves investigating its effects on the cell cycle and its ability to induce apoptosis (programmed cell death).
Workflow for In Vitro Evaluation
Figure 1: General workflow for the in vitro evaluation of novel anticancer compounds.
Cell Cycle Analysis by Flow Cytometry
The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
In the study of compound 9h , HGC-27 cells were treated with the compound, and flow cytometry analysis revealed a significant accumulation of cells in the G2/M phase.[6] This indicates that the compound disrupts the cell cycle at the transition from the G2 phase to mitosis, a common mechanism for many cytotoxic agents.
Figure 2: The cell cycle and the point of G2/M arrest induced by compound 9h.
Induction of Apoptosis
Apoptosis is a crucial pathway for eliminating damaged or cancerous cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells via flow cytometry. Propidium iodide is also used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).
Further investigation into the mechanism of compound 9h revealed that it leads to the cleavage of PARP (Poly (ADP-ribose) polymerase), a key protein involved in DNA repair and apoptosis.[6] Cleavage of PARP by caspases is a classic indicator of apoptosis. This finding, combined with the cell cycle arrest data, strongly suggests that compound 9h induces cancer cell death through the apoptotic pathway.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed and treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Investigating Potential Molecular Targets
While cell-based assays are crucial for determining the phenotypic effects of a compound, identifying its direct molecular target(s) is essential for rational drug design and understanding its mechanism of action at a deeper level. This often involves a combination of in silico (computational) methods and in vitro biochemical assays.
Enzyme Inhibition Assays
Many anticancer drugs function by inhibiting specific enzymes that are critical for cancer cell growth and survival, such as kinases, polymerases, or metabolic enzymes.[7] If a compound is hypothesized to target a particular enzyme, its inhibitory activity can be directly measured in a cell-free system.
For example, if a nicotinoyl derivative were designed to target a specific kinase, an in vitro kinase assay would be performed. This typically involves incubating the purified enzyme with its substrate and ATP, in the presence and absence of the inhibitor. The amount of phosphorylated substrate is then quantified, often using luminescence- or fluorescence-based methods, to determine the IC50 of the compound against the target enzyme.
The Case of Nur77 Modulation
In the study of the nicotinoyl derivatives, the researchers investigated their effect on the orphan nuclear receptor Nur77.[6] Nur77 can promote apoptosis by translocating from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. The study found that compound 9h could induce the expression and nuclear export of Nur77, suggesting that its pro-apoptotic activity is mediated through the Nur77-Bcl-2 pathway.[6]
Figure 3: Proposed apoptotic pathway induced by compound 9h via Nur77 modulation.
Conclusion and Future Directions
The in vitro evaluation of novel compounds is a systematic, multi-step process that moves from broad phenotypic screening to detailed mechanistic studies. By using a combination of cytotoxicity assays, cell cycle analysis, apoptosis detection, and target-based biochemical assays, researchers can build a comprehensive profile of a compound's anticancer potential.
The case study of the 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl) derivatives demonstrates this process in action. The initial screening identified compound 9h as a highly potent cytotoxic agent, particularly against gastric cancer cells.[6] Subsequent mechanistic studies revealed that it induces cell cycle arrest at the G2/M phase and promotes apoptosis, likely through the modulation of the Nur77-Bcl-2 pathway.[6]
This structured approach is essential for identifying and validating promising lead compounds for further preclinical and clinical development. The principles and protocols outlined in this guide are broadly applicable to the evaluation of other novel chemical entities, including the promising class of Methyl 6-phenylnicotinate derivatives, and are fundamental to the advancement of cancer drug discovery.
References
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Zhu, D., et al. (2025). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. Available from: [Link]
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ResearchGate. (2025). Synthesis and biological evaluation of 2-(2-methyl-6-(quinolin-3-yl)nicotinoyl)-N-alkylhydrazine-1-carboxamide derivtives as anti-tumor agents targeting Nur77. Available from: [Link]
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National Institutes of Health. (2011). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry, 54(21), 7623–7637. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 6-phenylnicotinate
Introduction: The Imperative for Rigorous Analytical Method Scrutiny
In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our confidence in product quality, safety, and efficacy. For an active pharmaceutical ingredient (API) intermediate like Methyl 6-phenylnicotinate, a precursor in the synthesis of various pharmaceutically relevant compounds, the ability to accurately and reliably quantify it is non-negotiable. This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for its analysis: a traditional, established HPLC-UV method and a modern, high-efficiency Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method.
The core of this guide is not merely a side-by-side comparison but a detailed exploration of the cross-validation process. Cross-validation, often performed as part of method transfer or modernization, is the documented process of demonstrating that two different analytical procedures are suitable for the same intended purpose and yield equivalent results.[1][2] This is critical when a method is transferred between laboratories, or when upgrading instrumentation to improve throughput and reduce solvent consumption—a common scenario in today's resource-conscious laboratories.[3][4] Our objective is to provide a framework, grounded in authoritative guidelines, for researchers to confidently establish the equivalency and interchangeability of analytical methods.
The Scientific Rationale: Why Compare HPLC and UHPLC?
The choice to compare a conventional HPLC method with a UHPLC method is deliberate. HPLC is a robust and universally established technique. However, UHPLC offers significant advantages in terms of speed, resolution, and solvent savings, primarily due to the use of columns packed with smaller particles (<2 µm).[4] Transferring a method from HPLC to UHPLC can slash analysis times by a factor of 5 or more and reduce mobile phase consumption by over 90%.[4]
However, this transfer is not a simple "plug-and-play" operation. Differences in system hardware, such as gradient delay volume, extra-column volume, and pump pressure capabilities, can significantly impact chromatography.[3][5] Therefore, a rigorous cross-validation study is essential to ensure that the new UHPLC method produces results that are equivalent to the original, validated HPLC method. This process is governed by the principles laid out in the International Council for Harmonisation (ICH) guideline Q2(R2) on the validation of analytical procedures, which provides a comprehensive framework for evaluating a method's fitness for purpose.[6][7][8]
Experimental Design: A Framework for Cross-Validation
The cross-validation study is designed to directly compare the performance characteristics of the established HPLC method (Method A) and the newly developed UHPLC method (Method B) for the quantification of this compound.
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
The protocols described below are designed to be self-validating systems, where system suitability tests precede any sample analysis to ensure the instrumentation is performing correctly.
Method A: Established HPLC-UV Method
-
Rationale: This method uses standard HPLC hardware and a 5 µm particle size column, representing a widely available and robust analytical approach. The mobile phase is a simple isocratic mixture, chosen for its simplicity and reproducibility.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm. The pyridine moiety of this compound shows a strong absorbance maximum around this wavelength, providing good sensitivity.[9]
-
Sample Preparation: Dissolve the this compound reference standard and samples in the mobile phase to a target concentration of 0.1 mg/mL.
-
Method B: High-Throughput UHPLC-UV Method
-
Rationale: This method is designed to significantly reduce run time and solvent consumption. A sub-2 µm particle size column is used, necessitating a UHPLC system capable of handling higher backpressures. The flow rate is scaled appropriately to maintain chromatographic performance.[4][5]
-
Instrumentation: UHPLC system with a UV-Vis detector.
-
Protocol:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Sample Preparation: Dissolve the this compound reference standard and samples in the mobile phase to a target concentration of 0.1 mg/mL.
-
Cross-Validation Performance: A Data-Driven Comparison
The following tables summarize the comparative data obtained during the cross-validation study. All acceptance criteria are based on the ICH Q2(R1) guidelines.[10][11][12]
Table 1: System Suitability and Chromatographic Performance
| Parameter | Method A (HPLC) | Method B (UHPLC) | Acceptance Criteria |
| Retention Time (min) | 6.2 | 1.5 | - |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 8000 | > 2000 |
| Run Time (min) | 10 | 3 | - |
| Solvent Consumption/Run | 10 mL | 1.5 mL | - |
-
Expert Insight: The UHPLC method demonstrates a significant reduction in run time (>70%) and solvent consumption (>85%). The higher theoretical plate count indicates superior column efficiency, leading to sharper peaks, which is beneficial for both quantification and impurity profiling.
Table 2: Linearity and Sensitivity
| Parameter | Method A (HPLC) | Method B (UHPLC) | Acceptance Criteria |
| Linearity Range (µg/mL) | 1 - 200 | 1 - 200 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.1 | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.3 | Signal-to-Noise ≥ 10 |
-
Expert Insight: Both methods exhibit excellent linearity across the specified range. The improved peak shape and efficiency of the UHPLC method result in lower LOD and LOQ values, making it a more sensitive technique for detecting trace-level impurities or for analyses where sample quantity is limited.
Table 3: Precision
| Parameter | Method A (HPLC) | Method B (UHPLC) | Acceptance Criteria |
| Repeatability (%RSD, n=6) | 0.8% | 0.5% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.2% | 0.9% | ≤ 2.0% |
-
Expert Insight: The Relative Standard Deviation (RSD) is a measure of the scatter of the data. Both methods are highly precise and well within the acceptable limits for pharmaceutical analysis.[7] The slightly better precision of the UHPLC method can be attributed to the modern instrument's more precise injection and pumping systems.
Table 4: Accuracy (Recovery)
| Concentration Level | Method A (HPLC) % Recovery | Method B (UHPLC) % Recovery | Acceptance Criteria |
| 80% | 100.5% | 100.8% | 98.0% - 102.0% |
| 100% | 99.7% | 100.1% | 98.0% - 102.0% |
| 120% | 101.2% | 100.6% | 98.0% - 102.0% |
-
Expert Insight: Accuracy, determined by spike recovery studies, demonstrates how close the measured value is to the true value. Both methods show excellent accuracy, indicating a lack of significant systematic error. The results are statistically equivalent, confirming that the UHPLC method provides data as reliable as the established HPLC method.
Method Selection Logic
The choice between these two validated methods depends on the specific laboratory context and analytical goals.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendation
The cross-validation study confirms that the newly developed UHPLC-UV method (Method B) is equivalent to the established HPLC-UV method (Method A) for the quantitative analysis of this compound. Both methods meet all ICH validation criteria for accuracy, precision, linearity, and sensitivity.[8][10]
Recommendation: For laboratories equipped with UHPLC instrumentation, the adoption of Method B is strongly recommended. The substantial benefits—a greater than 70% reduction in analysis time and an 85% decrease in solvent consumption—translate directly into higher laboratory throughput, lower operational costs, and a reduced environmental footprint. For laboratories without UHPLC capabilities, Method A remains a robust and reliable option. This study provides the necessary data to support the seamless transfer and implementation of the UHPLC method in a regulated environment, ensuring data consistency and analytical excellence.
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- ICH Guidelines for Analytical Method Valid
- Interlaboratory comparisons. The Joint Research Centre - European Union.
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A Senior Application Scientist's Guide to the Biological Screening of Phenylnicotinate Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Phenylnicotinate Scaffold
Phenylnicotinate derivatives, a class of compounds characterized by a phenyl group attached to a nicotinic acid backbone, have garnered significant interest in medicinal chemistry. This scaffold is present in a variety of molecules that have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and vasodilatory effects. The versatility of the phenylnicotinate core allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive framework for the biological screening of a library of phenylnicotinate compounds, offering insights into assay selection, experimental design, and data interpretation to identify promising lead candidates for drug discovery.
Designing a Strategic Screening Cascade
A successful screening campaign for a novel compound library requires a tiered approach, often referred to as a screening cascade. This strategy is designed to efficiently identify promising "hits" from a large collection of compounds and progressively characterize their biological activity and specificity. The cascade begins with broad, high-throughput primary assays and funnels down to more specific and complex secondary and confirmatory assays.[1][2]
Here, we propose a screening cascade tailored to the known potential activities of phenylnicotinate derivatives.
Primary Screening: Casting a Wide Net
The initial phase of the screening cascade involves high-throughput screening (HTS) to rapidly assess the entire phenylnicotinate library for any biological activity in key therapeutic areas. The choice of primary assays should be broad enough to capture a range of potential effects.
Anti-Inflammatory Screening: COX-2 Inhibition Assay
Rationale: Many phenylnicotinate derivatives have reported anti-inflammatory properties. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a common mechanism for anti-inflammatory drugs. A fluorometric COX-2 inhibitor screening assay is a robust and HTS-compatible method.[3][4]
Comparison with Alternatives:
| Assay Type | Phenylnicotinate Library Suitability | Alternative Compound Classes & Controls |
| COX-2 Fluorometric Assay | High-throughput, sensitive, and specific for a key inflammatory target. | Positive Control: Celecoxib, a selective COX-2 inhibitor.[3] Alternative Scaffolds: Flavonoids, polyphenols, and other NSAIDs (e.g., ibuprofen).[5][6] |
| Griess Assay for Nitric Oxide (NO) | Measures a downstream inflammatory mediator, providing a more cellular context. | Positive Control: L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride), an inhibitor of nitric oxide synthase. Alternative Scaffolds: Curcuminoids, terpenoids.[7][8] |
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening [3][4]
-
Reagent Preparation: Prepare COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid (substrate), and human recombinant COX-2 enzyme as per the kit manufacturer's instructions (e.g., Assay Genie BN00777).
-
Compound Plating: In a 96-well white opaque plate, add 10 µL of each phenylnicotinate compound (at a screening concentration of 10 µM) to individual wells.
-
Controls:
-
Enzyme Control (100% activity): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (Positive Control): Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib at 1 µM).
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except the no-enzyme control.
-
Reaction Initiation: Add 80 µL of the reaction mix to each well, followed by 10 µL of the Arachidonic Acid/NaOH solution to initiate the reaction.
-
Data Acquisition: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each phenylnicotinate compound is calculated as follows:
% Inhibition = [(Rate_EnzymeControl - Rate_Sample) / Rate_EnzymeControl] * 100
Data Interpretation and Hit Selection:
-
Z'-factor: Before screening the entire library, validate the assay by running plates with only positive and negative controls. Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9][10]
-
Hit Criteria: A common threshold for hit selection in primary screening is a compound that exhibits ≥50% inhibition.[11][12]
Anticancer Screening: Cell Viability Assay
Rationale: Some phenylnicotinate derivatives have shown cytotoxic effects against cancer cell lines. A cell viability assay is a fundamental primary screen to identify compounds that inhibit cell proliferation or induce cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS method that measures ATP levels as an indicator of metabolically active cells.[9][13][14]
Comparison with Alternatives:
| Assay Type | Phenylnicotinate Library Suitability | Alternative Compound Classes & Controls |
| CellTiter-Glo® (ATP Assay) | Homogeneous "add-mix-measure" format, highly sensitive, and provides a stable luminescent signal.[9][13] | Positive Control: Doxorubicin or Staurosporine (potent cytotoxic agents). Alternative Scaffolds: Quinazolines, pyrimidines (known EGFR inhibitor scaffolds).[15][16][17] |
| MTT Assay | Colorimetric assay, less sensitive than luminescence-based assays, and requires a solubilization step. | Positive Control: Paclitaxel. Alternative Scaffolds: Taxanes, vinca alkaloids. |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [9][13][14][18]
-
Cell Plating: Seed a human cancer cell line (e.g., A549 lung carcinoma) in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Add 10 µL of each phenylnicotinate compound (at a screening concentration of 10 µM) to the wells. Include wells with a positive control (e.g., Doxorubicin at 1 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: The percent viability is calculated as follows:
% Viability = (RLU_Sample / RLU_VehicleControl) * 100
Where RLU is the Relative Luminescent Units.
Data Interpretation and Hit Selection:
-
Signal-to-Background (S/B) Ratio: A high S/B ratio between the vehicle control and a no-cell control indicates a good assay window.
-
Hit Criteria: Compounds that reduce cell viability by ≥50% are typically considered hits.[11][12]
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The antimicrobial potential of phenylnicotinate derivatives can be assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standard and HTS-adaptable technique.[19][20][21][22]
Comparison with Alternatives:
| Assay Type | Phenylnicotinate Library Suitability | Alternative Compound Classes & Controls |
| Broth Microdilution | Quantitative (provides an MIC value), scalable, and widely accepted.[20] | Positive Control: Ciprofloxacin (for bacteria) or Amphotericin B (for fungi). Alternative Scaffolds: Quinolones, beta-lactams, macrolides. |
| Agar Disk Diffusion | Qualitative, less precise than broth microdilution, and not easily automated for HTS. | Positive Control: Gentamicin-impregnated disks. Alternative Scaffolds: Aminoglycosides. |
Experimental Protocol: Broth Microdilution MIC Assay [19][20][21][22]
-
Compound Preparation: Prepare a 2-fold serial dilution of each phenylnicotinate compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds.
-
Controls:
-
Growth Control: Wells with inoculum but no compound.
-
Sterility Control: Wells with medium only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: After incubation, visually inspect the plates for turbidity or use a plate reader to measure the optical density (OD) at 600 nm.
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in OD compared to the growth control).
Data Interpretation and Hit Selection:
-
Hit Criteria: Compounds with a low MIC value (e.g., ≤16 µg/mL) are considered potent hits.
Secondary Screening and Hit Confirmation: From Hits to Leads
Compounds identified as "hits" in the primary screens require further investigation to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. This is the crucial "hit-to-lead" phase of drug discovery.[1][10][23][24]
Anti-Inflammatory Hit Confirmation: NF-κB Reporter Assay
Rationale: For compounds that showed activity in the COX-2 assay, a secondary assay targeting a different node in the inflammatory pathway, such as the NF-κB signaling pathway, provides orthogonal validation. An NF-κB reporter gene assay is a cell-based assay that measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[25][26][27]
Experimental Protocol: NF-κB Reporter Gene Assay [25][26][27]
-
Cell Plating: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.
-
Compound Treatment: Treat the cells with a dose-response curve of the hit phenylnicotinate compounds.
-
Stimulation: After a pre-incubation period, stimulate the cells with an inflammatory agent like tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the TNF-α-induced NF-κB activity.
Anticancer Hit Confirmation: EGFR Kinase Assay
Rationale: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and some phenylnicotinate analogs have been designed as EGFR inhibitors. For hits from the cell viability screen, a biochemical EGFR kinase assay can determine if the compound directly inhibits this key signaling protein.
Experimental Protocol: EGFR Kinase Assay
A variety of HTS-compatible EGFR kinase assay kits are commercially available (e.g., from BPS Bioscience or Cell Signaling Technology). These are typically based on measuring the phosphorylation of a substrate peptide by the EGFR kinase. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Antimicrobial Hit Confirmation: Bactericidal vs. Bacteriostatic
Rationale: For antimicrobial hits, it is important to determine whether they kill the bacteria (bactericidal) or simply inhibit their growth (bacteriostatic). This can be determined by a follow-up experiment to the MIC assay.
Experimental Protocol:
-
Following the MIC determination, take an aliquot from the wells at and above the MIC that show no visible growth.
-
Plate these aliquots onto agar plates that do not contain the compound.
-
Incubate the plates overnight.
-
The minimum bactericidal concentration (MBC) is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.
Conclusion: From Screening to Lead Optimization
This guide provides a comprehensive and adaptable framework for the biological screening of a phenylnicotinate compound library. By employing a strategic screening cascade, researchers can efficiently identify and characterize compounds with promising therapeutic potential. The detailed protocols and comparisons with alternative methods and compound classes offer a solid foundation for designing robust and informative screening campaigns. The journey from a hit compound to a viable drug candidate is long and requires iterative cycles of testing and chemical modification. The principles and methodologies outlined in this guide will empower researchers to navigate the initial, critical stages of this process with confidence and scientific rigor, ultimately accelerating the discovery of novel therapeutics based on the versatile phenylnicotinate scaffold.
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- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Hit selection - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. In silico identification of EGFR-T790M inhibitors with novel scaffolds: start with extraction of common features - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. youtube.com [youtube.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. Hit to lead - Wikipedia [en.wikipedia.org]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. indigobiosciences.com [indigobiosciences.com]
- 27. indigobiosciences.com [indigobiosciences.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 6-Phenylnicotinate
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a compound. It ends with the responsible management of the resulting waste. This guide provides an in-depth, procedural framework for the proper disposal of methyl 6-phenylnicotinate (CAS No: 4634-13-3), ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are synthesized from established safety data and best practices in chemical waste management, empowering your team to handle this final, critical step with confidence and precision.
Foundational Safety Intelligence: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. This compound is a yellow solid with a melting point exceeding 110°C.[1] According to safety data sheets, it is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is also harmful if swallowed or in contact with skin.[2] This hazard profile dictates the necessity of stringent personal protective equipment (PPE) and careful handling throughout the disposal process.
Table 1: Key Safety and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 4634-13-3 | [1][2][3] |
| Appearance | Yellow Solid | [1] |
| Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed/In Contact with Skin | [2] |
| Incompatibilities | Strong oxidizing agents, Strong bases, Strong reducing agents | [2] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [2] |
The core principle of disposal is to prevent the uncontrolled release of the substance into the environment.[3] Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant, in accordance with local, regional, and national hazardous waste regulations.[2]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocols provide a systematic approach to managing different forms of this compound waste. The causality behind these steps is rooted in the principles of containment, segregation, and clear communication of hazards to waste management professionals.
Unused or Expired Pure Compound
Disposal of the pure, solid compound requires careful packaging to prevent dust formation and ensure secure containment.
Protocol:
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2] Work in a well-ventilated area or a chemical fume hood.[2]
-
Container Selection: Obtain a designated hazardous waste container that is compatible with the chemical. The container must be sealable and in good condition.
-
Transfer: Carefully transfer the solid this compound into the hazardous waste container. Avoid creating dust. If the original container is to be disposed of, it should be emptied as much as possible and also placed in the hazardous waste container.
-
Labeling: Securely close the container and label it clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number "4634-13-3," and the approximate quantity.
-
Storage: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[2]
Contaminated Labware and Materials
Items such as gloves, weighing paper, and glassware that have come into direct contact with this compound are considered hazardous waste.
Protocol:
-
Segregation: At the point of generation, segregate all contaminated solid waste from non-hazardous trash.
-
Packaging: Place contaminated items in a designated, leak-proof hazardous waste bag or container. For sharp items like contaminated needles or broken glassware, use a puncture-resistant sharps container.
-
Labeling: Clearly label the container with "Hazardous Waste" and a description of the contents (e.g., "Lab debris contaminated with this compound").
-
Disposal: Once the container is full, seal it and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Solutions Containing this compound
Liquid waste containing this compound must be collected and disposed of as hazardous chemical waste.
Protocol:
-
Waste Stream Compatibility: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Container: Use a designated, sealed, and compatible container for liquid hazardous waste.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration.
-
Storage: Store the liquid waste container in a secondary containment bin within a designated hazardous waste accumulation area.
Decontamination and Emergency Procedures
Work Area and Equipment Decontamination
Proper decontamination of surfaces and equipment is crucial to prevent unintended exposure and cross-contamination.
Protocol:
-
Initial Wipe-Down: Using an appropriate solvent (such as isopropanol or ethanol), wipe down the contaminated surfaces. The choice of solvent should be based on the solubility of the compound and compatibility with the surface material.
-
Soap and Water Wash: Follow the solvent wipe with a thorough wash using soap and water.
-
Waste Disposal: All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as hazardous waste.
Spill Response
In the event of a spill, a swift and organized response is critical to mitigate hazards.
Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary.[2]
-
Containment and Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable container for disposal.[2] Avoid generating dust. For a liquid spill, use an inert absorbent material to contain and collect the waste.
-
Decontamination: Decontaminate the spill area as described in the decontamination protocol.
-
Reporting: Report the spill to your institution's EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
A Senior Application Scientist's Guide to Handling Methyl 6-phenylnicotinate: From Personal Protection to Disposal
As researchers and drug development professionals, our work with novel chemical entities like Methyl 6-phenylnicotinate demands a synthesis of procedural rigor and a deep understanding of the material's nature. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in scientific causality. We will address the essential personal protective equipment (PPE), safe handling protocols, and disposal strategies necessary to ensure laboratory safety and experimental integrity.
Hazard Assessment: Understanding the Risks of this compound
Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound (CAS No. 4634-13-3) presents specific risks that directly inform our safety protocols. According to safety data sheets (SDS), the primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
These classifications necessitate a multi-layered approach to protection, where engineering controls provide the first line of defense and personal protective equipment acts as the essential final barrier.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H315 : Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation | [1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 : May cause respiratory irritation | [1] |
The Core of Protection: Engineering Controls and PPE
While PPE is crucial, it is the final step in the hierarchy of safety controls. The primary defense when handling this compound, a solid that can form dust or be used in solutions that may create vapors, is an engineering control.
Primary Engineering Control: The Chemical Fume Hood
All operations involving this compound must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood's purpose is to capture and exhaust hazardous vapors and dust away from your breathing zone.[2][3]
Causality: The potential for respiratory irritation (H335) from inhaling dust or vapors makes local exhaust ventilation essential. A fume hood maintains a negative pressure environment, ensuring that any airborne contaminants are drawn away from the user and safely expelled from the laboratory.[2]
Best Practices for Fume Hood Use:
-
Verify Function: Before starting, confirm that the fume hood is operational. A piece of tissue held at the opening can provide a quick visual check of airflow.[4]
-
Sash Position: Work with the sash at the lowest possible height that is comfortable for your procedure, never raising it above the marked operating height (often around 18 inches).[5][6]
-
Work Zone: Conduct all manipulations at least 6 inches inside the plane of the sash to ensure effective containment.[4][5][6]
-
Minimize Clutter: Do not use the fume hood for chemical storage.[4][5] Excess equipment can disrupt airflow patterns, reducing the hood's efficiency.[4][7]
Primary Barriers: Personal Protective Equipment (PPE)
PPE is your direct barrier against contact and exposure.[8] A hazard assessment dictates the minimum required PPE for handling this compound.[9][10]
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles are mandatory. They must be marked with "Z87" to signify adherence to ANSI Z87 standards.[9]
-
Causality: The H319 classification (Causes serious eye irritation) means that any splash could result in significant injury. Standard safety glasses with side shields do not provide adequate protection from splashes from all angles.[9] If there is a significant splash risk, such as when transferring large volumes, a face shield should be worn in addition to chemical splash goggles.[9][11]
-
-
Hand Protection:
-
Requirement: Chemical-resistant gloves, such as nitrile gloves, must be worn.[12]
-
Causality: Direct contact with this compound can cause skin irritation (H315). Nitrile gloves provide an effective barrier against incidental contact. Always check gloves for tears or punctures before use and remove them before leaving the laboratory area. Wash hands thoroughly after removing gloves.[3]
-
-
Body Protection:
-
Requirement: A laboratory coat, long pants, and closed-toe shoes are the minimum requirements.[9]
-
Causality: The lab coat protects your skin and personal clothing from splashes and spills.[11] Long pants and closed-toe shoes ensure no part of your lower extremities is exposed, which is a common area for injury from dropped materials or spills.[9]
-
Operational and Disposal Plans
A safe experiment is a well-planned one. The following workflow provides a step-by-step guide for handling this compound.
Experimental Workflow: From Preparation to Waste Disposal
This diagram outlines the critical decision points and actions for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Review the Safety Data Sheet (SDS) for this compound.[13]
-
Ensure an emergency eyewash and safety shower are accessible and unobstructed.[3][13]
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[5][6]
-
Don all required PPE: chemical splash goggles, nitrile gloves, and a lab coat over long pants and closed-toe shoes.[9]
-
-
Handling:
-
Decontamination and Disposal:
-
Following the procedure, decontaminate the work surface and any reusable equipment.
-
Waste Segregation is Critical:
-
Solid Waste: All contaminated disposables (e.g., gloves, weighing paper, absorbent pads) must be placed in a designated, sealed container labeled as hazardous waste.[3]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[12][15]
-
-
NEVER dispose of this compound or its solutions down the drain.[12] Pyridine derivatives are treated as hazardous chemical waste.[12][16] The Environmental Protection Agency (EPA) forbids the drain disposal of many organic chemicals.[15]
-
Ensure all waste containers are properly labeled with the full chemical name and associated hazards.[17]
-
-
Post-Handling:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][13]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][13]
-
Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[3][14]
By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself and your colleagues but also ensures the integrity and success of your scientific work.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 4 Best Practices for Fume Hood Safety in Laboratories [igenels.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 5. resources.workstationindustries.com [resources.workstationindustries.com]
- 6. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 7. ehs.fiu.edu [ehs.fiu.edu]
- 8. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. clarionsafety.com [clarionsafety.com]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com [carlroth.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. benchchem.com [benchchem.com]
- 17. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
